molecular formula C13H18N2S B3024977 1-Cyclohexyl-3-phenylthiourea CAS No. 722-03-2

1-Cyclohexyl-3-phenylthiourea

Cat. No.: B3024977
CAS No.: 722-03-2
M. Wt: 234.36 g/mol
InChI Key: PASBFQMDQRGJBH-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-phenylthiourea is a useful research compound. Its molecular formula is C13H18N2S and its molecular weight is 234.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 131992. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclohexyl-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2S/c16-13(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PASBFQMDQRGJBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70934126
Record name N-Cyclohexyl-N'-phenylcarbamimidothioic acid
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Molecular Weight

234.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15093-57-9, 722-03-2
Record name NSC131992
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131992
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Record name 1-Cyclohexyl-3-phenylthiourea
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Cyclohexyl-N'-phenylcarbamimidothioic acid
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Record name 1-CYCLOHEXYL-3-PHENYL-2-THIOUREA
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Foundational & Exploratory

Introduction: The Significance of N,N'-Disubstituted Thioureas

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-Cyclohexyl-3-phenylthiourea

Thiourea derivatives are a class of organic compounds with a rich history in medicinal chemistry and material science, valued for their diverse biological activities and utility as versatile synthetic intermediates. This compound, a prominent member of this family, has garnered interest for its potential applications, notably as an inhibitor in serine biosynthetic pathways, which is a target for cancer therapy[1]. This guide provides a comprehensive, field-proven protocol for its synthesis, grounded in fundamental chemical principles and rigorous safety standards, designed to ensure both reproducibility and a thorough understanding of the underlying methodology.

Core Principle: The Nucleophilic Addition Mechanism

The synthesis of this compound is a classic example of a nucleophilic addition reaction. The core of this transformation lies in the interaction between an amine (cyclohexylamine) and an isothiocyanate (phenyl isothiocyanate).

  • Electrophilic Target : The central carbon atom of the phenyl isothiocyanate molecule is highly electrophilic. This is due to the electron-withdrawing effects of the adjacent nitrogen and sulfur atoms, which pull electron density away from the carbon.

  • Nucleophilic Attack : Cyclohexylamine acts as the nucleophile. The lone pair of electrons on its nitrogen atom initiates an attack on the electrophilic carbon of the isothiocyanate.

  • Bond Formation : This attack leads to the formation of a new carbon-nitrogen bond, disrupting the cumulative double bond system of the isothiocyanate. A subsequent proton transfer from the amine nitrogen to the isothiocyanate nitrogen stabilizes the molecule, yielding the final thiourea product.

The reaction is typically efficient and proceeds readily under mild conditions, often without the need for a catalyst.

G cluster_reactants Reactants cluster_product Product Cyclohexylamine Cyclohexylamine (Nucleophile) Intermediate Zwitterionic Intermediate (Proton Transfer Occurs) Cyclohexylamine->Intermediate Nucleophilic Attack PITC Phenyl Isothiocyanate (Electrophile) PITC->Intermediate Product This compound Intermediate->Product Proton Transfer

Caption: Reaction mechanism for thiourea formation.

Comprehensive Synthesis Protocol

This protocol is designed for reliability and high yield. The causality behind each step is explained to provide a deeper understanding beyond simple instruction.

I. Materials and Reagents

It is imperative to use high-purity reagents to minimize side reactions and simplify purification.

Reagent / MaterialCAS NumberMolar Mass ( g/mol )PurityNotes
Cyclohexylamine108-91-899.17≥99%Corrosive, flammable liquid.
Phenyl Isothiocyanate103-72-0135.19≥99%Toxic, corrosive, lachrymator.[2][3]
Acetone67-64-158.08ACS Grade, AnhydrousUsed as the reaction solvent.
Ethanol64-17-546.07Reagent GradeUsed for recrystallization.
Deionized Water7732-18-518.02N/AFor precipitation and washing.
Standard GlasswareN/AN/AN/ARound-bottom flask, condenser, addition funnel, etc.
Magnetic Stirrer/HotplateN/AN/AN/AFor consistent mixing and heating.
II. Quantitative Data & Stoichiometry

The reaction is typically run with a 1:1 molar ratio of reactants. A slight excess of either reactant is generally not detrimental but may complicate purification.

ReagentAmount (g)Amount (mmol)Molar Ratio
Phenyl Isothiocyanate5.0036.981.0
Cyclohexylamine3.6736.981.0
Acetone (Solvent)~50 mLN/AN/A
III. Step-by-Step Experimental Procedure

A. Reaction Setup and Execution

  • Preparation : Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel. Ensure all glassware is thoroughly dried to prevent unwanted side reactions. The entire apparatus must be placed within a certified chemical fume hood.[4]

  • Reagent Dissolution : In the flask, dissolve 5.00 g (36.98 mmol) of phenyl isothiocyanate in 25 mL of anhydrous acetone. Begin stirring to ensure the solution is homogeneous.

  • Amine Addition : Dissolve 3.67 g (36.98 mmol) of cyclohexylamine in 25 mL of anhydrous acetone and place this solution into the addition funnel.

  • Controlled Reaction : Add the cyclohexylamine solution dropwise to the stirring phenyl isothiocyanate solution over approximately 30 minutes. The reaction is exothermic; a controlled addition rate prevents an excessive temperature increase. A white precipitate will likely begin to form during the addition.

  • Reaction Completion : After the addition is complete, allow the mixture to stir at room temperature for an additional 2 hours to ensure the reaction proceeds to completion. A similar synthesis for a related urea compound is stirred for 80 minutes at room temperature, indicating that extended heating is often unnecessary.[5]

B. Product Isolation and Purification

  • Precipitation : Pour the reaction mixture into 250 mL of cold deionized water while stirring vigorously. This step precipitates the crude product, as this compound is insoluble in water.

  • Filtration : Collect the white solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing : Wash the collected solid on the filter with two portions of 50 mL deionized water to remove any water-soluble impurities.

  • Drying : Dry the crude product in a vacuum oven at 60°C until a constant weight is achieved.

  • Recrystallization (Optional but Recommended) : For higher purity, recrystallize the dried solid from hot ethanol. Dissolve the crude product in a minimal amount of boiling ethanol, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Final Collection : Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry to a constant weight. The expected melting point of the purified product is approximately 148°C[1].

G A Setup (Dry Glassware in Fume Hood) B Dissolve Phenyl Isothiocyanate in Acetone A->B C Add Cyclohexylamine Solution (Dropwise, 30 min) B->C D Stir at Room Temperature (2 hours) C->D E Precipitate Product in Cold Water D->E F Isolate by Vacuum Filtration E->F G Wash Solid with Water F->G H Dry Crude Product G->H I Recrystallize from Hot Ethanol (Optional High Purity Step) H->I J Characterize Product (Melting Point, Spectroscopy) I->J

Caption: Experimental workflow for synthesis.

Self-Validating Systems: Safety and Trustworthiness

A protocol's integrity is directly linked to its safety provisions. Adherence to these measures is non-negotiable.

  • Hazard Assessment : Phenyl isothiocyanate is the primary hazard. It is toxic if swallowed, causes severe skin burns and eye damage, and may cause allergic skin or respiratory reactions.[2][3][6] It is also a lachrymator (induces tearing). Cyclohexylamine is corrosive and flammable.

  • Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (nitrile is insufficient; butyl rubber or laminate gloves are recommended), a flame-resistant lab coat, and chemical splash goggles.[6] All manipulations must be performed in a chemical fume hood to avoid inhalation of vapors.[4]

  • Emergency Procedures :

    • Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[4] Seek immediate medical attention.

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[4]

    • Inhalation : Move the victim to fresh air immediately. If not breathing, give artificial respiration. Seek immediate medical attention.

    • Ingestion : Do NOT induce vomiting. If the victim is conscious, give 2-4 cupfuls of water. Seek immediate medical attention.[4]

  • Waste Disposal : All waste, including residual reagents and solvent from filtration, is classified as hazardous. It must be collected in a designated, sealed hazardous waste container and disposed of according to institutional and local environmental regulations. Do not empty into drains.[6]

By integrating these safety measures, the protocol becomes a self-validating system where risks are anticipated and mitigated, ensuring the well-being of the researcher and the integrity of the experiment.

References

  • PrepChem. (Date not available). Synthesis of 1-phenyl-3-cyclohexylurea. [Link]

  • Carl ROTH. (Date not available). Safety Data Sheet: Phenyl isothiocyanate. [Link]

  • Cole-Parmer. (Date not available). Material Safety Data Sheet - Phenyl Isothiocyanate, 99%. [Link]

  • Loba Chemie. (2018-12-15). PHENYL ISOTHIOCYNATE For Synthesis MSDS. [Link]

  • LookChem. (Date not available). This compound. [Link]

  • ResearchGate. (Date not available). Overview of the synthesized N‐cyclohexyl thiourea derivatives 1–11. [Link]

Sources

physicochemical properties of 1-Cyclohexyl-3-phenylthiourea

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 1-Cyclohexyl-3-phenylthiourea

Abstract

This compound is a disubstituted thiourea derivative with significant potential in both agrochemical and pharmaceutical development. The unique structural combination of a bulky, aliphatic cyclohexyl ring and an aromatic phenyl group flanking the thiourea core imparts a distinct set of physicochemical properties that govern its solubility, stability, crystal packing, and biological activity. This guide provides a comprehensive analysis of these properties, grounded in experimental data and theoretical principles. We will explore the compound's synthesis, detailed structural features, spectroscopic signature, analytical methodologies, and its emerging biological significance, particularly as a potential inhibitor of the serine biosynthesis pathway in cancer therapeutics. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel thiourea-based agents.

Introduction: The Versatility of the Thiourea Scaffold

The thiourea moiety, characterized by a central thiocarbonyl group bonded to two nitrogen atoms, is a cornerstone in medicinal chemistry and materials science.[1] Its ability to act as a hydrogen bond donor and acceptor, coupled with the reactivity of the sulfur atom, allows for a diverse range of intermolecular interactions and chemical transformations. Thiourea derivatives have demonstrated a vast spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[2] The N,N'-disubstituted thioureas, such as this compound, offer a tunable platform where the steric and electronic properties of the substituents can be modulated to optimize potency, selectivity, and pharmacokinetic profiles. This guide focuses specifically on the phenyl- and cyclohexyl-substituted variant, a molecule of interest for its agrochemical applications and, more recently, its potential as a targeted anti-cancer agent.[3][4]

Synthesis and Structural Elucidation

The rational design of any therapeutic or agrochemical agent begins with a robust understanding of its synthesis and three-dimensional structure. These elements are intrinsically linked to its physical properties and biological function.

Synthetic Pathway

The most common and efficient method for synthesizing N,N'-disubstituted thioureas is the reaction of an amine with an isothiocyanate. For this compound, this involves the nucleophilic addition of cyclohexylamine to phenyl isothiocyanate. The lone pair of the amine's nitrogen atom attacks the electrophilic carbon of the isothiocyanate group.

A representative laboratory-scale synthesis protocol is provided below.

  • Reagents & Setup:

    • Phenyl isothiocyanate (1.0 eq)

    • Cyclohexylamine (1.05 eq)

    • Ethanol (or Dichloromethane) as solvent

    • Round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Procedure:

    • Dissolve phenyl isothiocyanate in ethanol in the round-bottom flask.

    • Add cyclohexylamine dropwise to the stirred solution at room temperature. A slight exotherm may be observed.

    • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours or at a gentle reflux (approx. 60 °C) for 1 hour to ensure the reaction goes to completion.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., with a 4:1 Hexane:Ethyl Acetate mobile phase).

  • Work-up & Purification:

    • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

    • If a solid precipitate does not form, reduce the solvent volume under reduced pressure.

    • Collect the resulting white solid by vacuum filtration and wash with a small amount of cold ethanol to remove any unreacted starting materials.

    • The crude product can be further purified by recrystallization from hot ethanol to yield fine, colorless crystals.

    • Dry the final product under vacuum. A typical yield for this reaction is high, often exceeding 90%.

Causality Insight: The choice of cyclohexylamine as a slight excess ensures the complete consumption of the more expensive phenyl isothiocyanate. Ethanol is a suitable solvent as it readily dissolves the reactants and allows for easy precipitation of the less polar product upon cooling. Recrystallization is a critical step that exploits differences in solubility to remove impurities, ensuring a high-purity final compound essential for accurate physicochemical and biological evaluation.

G cluster_reactants Starting Materials cluster_process Reaction Conditions cluster_product Product & Purification R1 Phenyl Isothiocyanate (C₆H₅NCS) Stir Stirring at RT or gentle reflux R1->Stir R2 Cyclohexylamine (C₆H₁₁NH₂) R2->Stir Solvent Ethanol Solvent Solvent->Stir Product This compound (Crude Product) Stir->Product Nucleophilic Addition Purify Recrystallization (from Ethanol) Product->Purify Final Pure Crystalline Solid Purify->Final

Caption: General synthesis workflow for this compound.

Crystal Structure and Molecular Conformation

The solid-state structure of this compound has been elucidated by X-ray crystallography.[3] This analysis provides critical insights into its molecular geometry and intermolecular interactions, which are paramount for understanding its physical properties and potential for receptor binding.

  • Cyclohexane Ring: The cyclohexyl group adopts a stable chair conformation , which minimizes steric strain.[3]

  • Thiourea Moiety: The molecule exhibits a cis-trans configuration with respect to the C-N bonds of the thiourea core.[3]

  • Intermolecular Bonding: In the crystal lattice, molecules are linked by N-H···S intermolecular hydrogen bonds . These interactions form two-dimensional layers, which dictate the crystal packing and contribute to the compound's melting point and solubility characteristics.[3]

  • Dihedral Angle: The dihedral angle between the plane of the thiourea group and the phenyl ring is 56.1(1)°.[5] This non-planar arrangement is a key structural feature.

H_Bonding cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 cluster_mol3 Molecule 3 N1_1 N1-H S_2 S=C N1_1->S_2 N-H···S Hydrogen Bond S_1 S=C N2_1 N2-H S_3 S=C N2_1->S_3 N-H···S Hydrogen Bond

Caption: Intermolecular N-H···S hydrogen bonding in the crystal lattice.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. They influence formulation, absorption, distribution, metabolism, and excretion (ADME) in drug development.

Core Physical and Chemical Data

The key physicochemical parameters for this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₃H₁₈N₂S[6]
Molecular Weight 234.37 g/mol [6]
Appearance White to off-white solid/powder
Melting Point 148 °C[4]
Boiling Point 346.1 °C at 760 mmHg (Predicted)[4]
Density 1.12 g/cm³ (Predicted)[4]
Solubility Soluble in organic solvents like ethanol and dichloromethane.[7] Sparingly soluble in aqueous solutions.[8]
LogP (Octanol-Water Partition Coefficient) 3.77 (Predicted)[4]
pKa 12.69 ± 0.70 (Predicted)[4]
Hydrogen Bond Donors 2[4]
Hydrogen Bond Acceptors 1 (Sulfur atom)[4]

Interpretation for Drug Development: The high predicted LogP value of 3.77 suggests that the compound is quite lipophilic. This indicates it is more likely to have good membrane permeability but may suffer from poor aqueous solubility, potentially impacting formulation and oral bioavailability. The presence of two hydrogen bond donors and one acceptor is consistent with the observed crystal structure and allows for key interactions with biological targets.

Predicted Spectroscopic Profile
  • ¹H NMR (Proton NMR):

    • Phenyl Protons: A multiplet region between δ 7.0-7.5 ppm.

    • N-H Protons: Two broad singlets, likely in the δ 7.5-9.5 ppm range, which may exchange with D₂O.

    • Cyclohexyl Protons: A series of broad multiplets in the aliphatic region (δ 1.0-4.0 ppm). The proton on the carbon attached to the nitrogen (N-CH) will be the most downfield, likely around δ 3.5-4.0 ppm.

  • ¹³C NMR (Carbon NMR):

    • Thiocarbonyl Carbon (C=S): A characteristic peak far downfield, typically in the δ 180-190 ppm range.

    • Phenyl Carbons: Peaks in the aromatic region (δ 120-140 ppm).

    • Cyclohexyl Carbons: Peaks in the aliphatic region (δ 25-60 ppm), with the N-C H carbon being the most downfield of this group.

  • IR (Infrared) Spectroscopy:

    • N-H Stretch: A broad band (or two distinct bands) in the 3100-3400 cm⁻¹ region.

    • C-H Stretch (Aromatic/Aliphatic): Peaks just above and below 3000 cm⁻¹.

    • C=S Stretch (Thioamide I band): A strong band typically found around 1300-1350 cm⁻¹.

    • C-N Stretch (Thioamide II/III bands): Multiple bands in the 1550-1400 cm⁻¹ and 1200-1000 cm⁻¹ regions.

  • Mass Spectrometry (MS):

    • Molecular Ion (M⁺): A peak at m/z = 234.

    • Key Fragmentation: Expect fragmentation patterns corresponding to the loss of the cyclohexyl group, the phenyl group, and cleavage around the thiourea core. Common fragments would include the phenyl isothiocyanate radical cation (m/z = 135) and the cyclohexylamine radical cation (m/z = 99).

Analytical Methodologies

Robust analytical methods are crucial for quality control, purity assessment, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of thiourea derivatives.[9]

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC (RP-HPLC) method is generally suitable for this compound due to its lipophilic nature.

  • System & Column:

    • HPLC System with a UV-Vis or Diode Array Detector (DAD).

    • Column: C18 stationary phase (e.g., Zorbax Eclipse XDB C18, 150 mm x 4.6 mm, 5 µm particle size).[9] C18 columns designed to retain polar analytes are a good starting point.[10]

  • Mobile Phase:

    • A gradient of Acetonitrile (Solvent B) and Water (Solvent A). A small amount of acid (e.g., 0.1% phosphoric acid or formic acid for MS compatibility) is often added to improve peak shape.[11]

  • Gradient Program (Example):

    • 0-3 min: 40% B

    • 3-12 min: 40% to 90% B

    • 12-15 min: Hold at 90% B

    • 15-18 min: 90% to 40% B

    • 18-20 min: Hold at 40% B (re-equilibration)

  • Detection:

    • UV detection at a wavelength where the phenyl chromophore absorbs, typically around 245 nm.

  • Sample Preparation:

    • Dissolve a precisely weighed sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

Self-Validation and Causality: The C18 column is chosen for its hydrophobic interactions with the nonpolar cyclohexyl and phenyl groups. A gradient elution is employed to ensure that any potential impurities with different polarities are well-separated and that the main peak is sharp and symmetrical. The use of a DAD allows for peak purity analysis by comparing spectra across the peak.

HPLC_Workflow SamplePrep Sample Preparation (Weigh, Dissolve, Filter) Injection Inject Sample (e.g., 10 µL) SamplePrep->Injection Column Separation on C18 Column (Gradient Elution) Injection->Column Detection UV Detection (245 nm) Column->Detection Analysis Data Analysis (Integration, Quantitation) Detection->Analysis

Sources

An In-depth Technical Guide to the Mechanism of Action of 1-Cyclohexyl-3-phenylthiourea

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Cyclohexyl-3-phenylthiourea is a disubstituted thiourea derivative with a molecular structure poised for diverse biological interactions. While specific research on this exact molecule is emerging, a comprehensive analysis of its structural analogs and the broader class of thiourea compounds provides significant insights into its potential mechanisms of action. This guide synthesizes current knowledge to propose a multi-faceted mechanism of action for this compound, focusing on its probable roles in oncology, infectious diseases, and enzyme inhibition. We will delve into the molecular interactions, cellular pathways, and experimental evidence that underpin the therapeutic and research potential of this compound.

Introduction: The Versatile Thiourea Scaffold

Thiourea and its derivatives are a class of organic compounds characterized by the SC(NR₂)₂ functional group. This scaffold is of significant interest in medicinal chemistry due to its ability to form hydrogen bonds and coordinate with metal ions, enabling interaction with a wide array of biological macromolecules such as proteins and nucleic acids.[1] The lipophilic nature of substituents, such as the cyclohexyl and phenyl groups in this compound, can further enhance cellular uptake and target engagement.[1] The diverse biological activities attributed to thiourea derivatives, including anticancer, antiviral, and antimicrobial properties, underscore the importance of understanding their mechanisms of action.[2][3]

Proposed Mechanisms of Action

Based on the available literature for structurally related compounds, the mechanism of action of this compound is likely to be pleiotropic, involving multiple biological targets and pathways. The following sections detail the most probable mechanisms.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Thiourea derivatives have demonstrated significant potential as anticancer agents.[3] The cytotoxic effects of compounds structurally similar to this compound are attributed to two primary mechanisms: the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Several studies on substituted phenylthiourea derivatives have shown their ability to induce apoptosis, or programmed cell death, in various cancer cell lines.[4] This is a critical mechanism for eliminating malignant cells.

  • Key Evidence from Analogs: Studies on 3-(trifluoromethyl)phenylthiourea analogs revealed that these compounds induce late-stage apoptosis in human colon and leukemia cell lines.[4] For instance, a derivative incorporating a 3,4-dichloro-phenyl substituent was found to induce late apoptosis in 95-99% of colon cancer cells.[4] This suggests that this compound may similarly trigger apoptotic pathways.

  • Proposed Signaling Pathway: The induction of apoptosis by thiourea derivatives likely involves the activation of intrinsic and/or extrinsic apoptotic pathways, culminating in the activation of caspases, which are the executioners of apoptosis.

apoptosis_pathway This compound This compound Cancer Cell Cancer Cell This compound->Cancer Cell Enters Cell Mitochondrial Stress Mitochondrial Stress Cancer Cell->Mitochondrial Stress Induces Caspase Activation Caspase Activation Mitochondrial Stress->Caspase Activation Leads to Apoptosis Apoptosis Caspase Activation->Apoptosis Executes

Caption: Proposed apoptotic pathway induced by this compound.

A significant body of evidence points to the inhibition of receptor tyrosine kinases (RTKs) as a key mechanism of action for many thiourea-based anticancer agents.[5] RTKs, such as the Epidermal Growth Factor Receptor (EGFR), are crucial for cancer cell proliferation, survival, and metastasis.

  • Key Evidence from Analogs: N-benzoyl-N'-phenylthiourea derivatives have been shown to be effective inhibitors of EGFR.[5] Molecular docking studies have predicted that these compounds bind to the ATP-binding site of the EGFR kinase domain, preventing its activation.[5] Given the structural similarities, it is highly probable that this compound also functions as an EGFR inhibitor.

  • Proposed Signaling Pathway: By inhibiting EGFR, this compound would block downstream signaling cascades, such as the RAS-RAF-MEK-ERK pathway, which are critical for cell cycle progression and survival.

egfr_inhibition_pathway EGF EGF EGFR EGFR EGF->EGFR Binds to Downstream Signaling (e.g., RAS/MAPK) Downstream Signaling (e.g., RAS/MAPK) EGFR->Downstream Signaling (e.g., RAS/MAPK) Activates This compound This compound This compound->EGFR Inhibits Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling (e.g., RAS/MAPK)->Cell Proliferation & Survival Promotes

Caption: Proposed EGFR inhibition pathway by this compound.

Antimycobacterial Activity: Targeting Fatty Acid Synthesis

Thiourea derivatives have also emerged as promising agents against Mycobacterium tuberculosis, the causative agent of tuberculosis.[3] Their mechanism of action in this context appears to be distinct from their anticancer effects.

  • Key Evidence from Analogs: A notable study on the thiourea drug isoxyl (4,4'-diisoamyloxydiphenylthiourea) demonstrated that it inhibits the synthesis of oleic acid in M. tuberculosis.[6] This inhibition was traced to the specific targeting of the Δ9-stearoyl desaturase (DesA3), an enzyme crucial for fatty acid metabolism and the integrity of the mycobacterial cell wall.[6]

  • Proposed Mechanism: It is plausible that this compound shares this mechanism, acting as an inhibitor of mycobacterial fatty acid desaturases. This would disrupt the synthesis of essential fatty acids, leading to a compromised cell envelope and ultimately, bacterial death.

Enzyme Inhibition: The Case of Phenoloxidase

The phenylthiourea (PTU) moiety is a well-established inhibitor of phenoloxidase, a copper-containing enzyme involved in melanogenesis.[7]

  • Mechanism of Inhibition: Studies have shown that PTU acts as a competitive inhibitor of phenoloxidase.[7] It competes with the natural substrate, such as DOPA, for binding to the active site of the enzyme. The inhibition constant (Ki) for PTU has been estimated to be in the micromolar range, indicating a potent interaction.[7]

  • Implications for this compound: Given the presence of the phenylthiourea core, this compound is expected to exhibit inhibitory activity against phenoloxidase. This property could be exploited in various research applications, such as studying melanization processes or as a tool for modulating enzyme activity.

Experimental Protocols for Mechanistic Elucidation

To validate the proposed mechanisms of action for this compound, a series of well-defined experimental protocols are required.

In Vitro Cytotoxicity and Apoptosis Assays

Objective: To determine the cytotoxic effects of this compound on cancer cell lines and to ascertain if cell death occurs via apoptosis.

Methodology:

  • Cell Culture: Culture relevant cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) and a non-cancerous control cell line (e.g., HaCaT keratinocytes) under standard conditions.

  • MTT Assay for Cytotoxicity:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a range of concentrations of this compound for 24, 48, and 72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value (the concentration that inhibits cell growth by 50%).

  • Annexin V/Propidium Iodide (PI) Staining for Apoptosis:

    • Treat cells with this compound at its IC50 concentration for 24 hours.

    • Harvest and wash the cells.

    • Stain the cells with Annexin V-FITC and PI according to the manufacturer's protocol.

    • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Kinase Inhibition Assay

Objective: To determine if this compound directly inhibits the activity of EGFR.

Methodology:

  • In Vitro Kinase Assay:

    • Utilize a commercially available EGFR kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

    • Incubate recombinant human EGFR with a specific substrate, ATP, and varying concentrations of this compound.

    • Measure the amount of ADP produced, which is proportional to the kinase activity.

    • Calculate the IC50 value for EGFR inhibition.

  • Western Blot Analysis for Downstream Signaling:

    • Treat cancer cells with this compound for various time points.

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against total EGFR, phosphorylated EGFR (p-EGFR), total ERK, and phosphorylated ERK (p-ERK).

    • Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands. A decrease in the p-EGFR/EGFR and p-ERK/ERK ratios would indicate inhibition of the pathway.

Summary of Quantitative Data from Analog Studies

Compound ClassBiological ActivityTarget/AssayIC50 / KiReference
Phenylthiourea (PTU)Enzyme InhibitionPhenoloxidaseKi = 0.21 ± 0.09 µM[7]
3-(trifluoromethyl)phenylthiourea derivativesCytotoxicitySW620 colon cancer cells1.5 - 9.4 µM[4]
N-benzoyl-N'-phenylthiourea derivativesCytotoxicityMCF-7 breast cancer cellsVaries by derivative[5]
Isoxyl (Thiourea derivative)AntimycobacterialM. tuberculosis DesA3-[6]

Conclusion and Future Directions

The available evidence strongly suggests that this compound possesses a multifaceted mechanism of action, with potential applications in oncology and infectious disease research. Its probable ability to induce apoptosis, inhibit key receptor tyrosine kinases like EGFR, and disrupt microbial fatty acid synthesis makes it a compelling candidate for further investigation.

Future research should focus on validating these proposed mechanisms through rigorous in vitro and in vivo studies. Elucidating the precise molecular interactions of this compound with its targets through techniques such as X-ray crystallography and computational modeling will be crucial for the rational design of more potent and selective analogs. Furthermore, exploring its potential synergistic effects with existing therapeutic agents could open new avenues for combination therapies.

References

  • Strzyga-Łach, P., Chrzanowska, A., Podsadni, K., & Bielenica, A. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Pharmaceuticals, 14(11), 1098. [Link]

  • Early, J. V., et al. (2022). Chemical Exploration of a Highly Selective Scaffold with Activity against Intracellular Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 66(4), e02263-21. [Link]

  • Phetsuksiri, B., et al. (2003). Unique mechanism of action of the thiourea drug isoxyl on Mycobacterium tuberculosis. Journal of Biological Chemistry, 278(52), 53123-53130. [Link]

  • Masuda, A., & Eguchi, G. (1984). Phenylthiourea enhances Cu cytotoxicity in cell cultures: its mode of action. Cell Structure and Function, 9(1), 25-35. [Link]

  • Al-Ostoot, F. H., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 25. [Link]

  • Ryazanova, A. D., Alekseev, A. A., & Slepneva, I. A. (2012). The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 78-83. [Link]

  • Al-Wahaibi, L. H., et al. (2022). N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations. Molecules, 27(3), 1045. [Link]

  • Astuti, P., et al. (2020). A novel mechanism of inhibition by phenylthiourea on PvdP, a tyrosinase synthesizing pyoverdine of Pseudomonas aeruginosa. International Journal of Biological Macromolecules, 146, 212-221. [Link]

  • Saeed, S., et al. (2011). N-Cyclohexyl-N′-(4-nitrobenzoyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2932. [Link]

  • Dempke, W., et al. (1987). Increased cytotoxicity of 1-(2-chloroethyl)-1-nitroso-3(4-methyl)-cyclohexylurea by pretreatment with O6-methylguanine in resistant but not in sensitive human melanoma cells. Journal of Cancer Research and Clinical Oncology, 113(4), 387-391. [Link]

  • Klöckner, B., et al. (2021). Novel Access to Known and Unknown Thiourea Catalyst via a Multicomponent‐Reaction Approach. ChemistryOpen, 10(11), 1109-1116. [Link]

  • Kesuma, D., et al. (2023). Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis, and in vitro evaluation. Journal of Pharmacy & Pharmacognosy Research, 11(2), 208-218. [Link]

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1-Cyclohexyl-3-phenylthiourea crystal structure analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 1-Cyclohexyl-3-phenylthiourea

Abstract

This technical guide provides a comprehensive examination of the synthesis, characterization, and crystal structure analysis of this compound (C₁₃H₁₈N₂S). N,N'-disubstituted thioureas are a class of compounds recognized for their diverse biological activities and applications in agrochemicals and medicinal chemistry.[1][2] A profound understanding of their three-dimensional structure is paramount for elucidating structure-activity relationships and designing novel derivatives with enhanced efficacy. This document details the complete workflow, from the synthesis and spectroscopic confirmation of the molecule to its definitive structural elucidation by single-crystal X-ray diffraction. Furthermore, it explores the supramolecular architecture through an analysis of intermolecular forces, including hydrogen bonding and weak interactions, contextualized with modern computational techniques like Hirshfeld surface analysis, which is a powerful tool for investigating crystal packing.[3][4][5]

Introduction: The Significance of Structural Elucidation

This compound is an unsymmetrically substituted thiourea derivative. The core thiourea moiety (-NH-C(S)-NH-) serves as a versatile scaffold, capable of forming strong hydrogen bonds and coordinating with metal ions, which underpins its utility in various fields.[2] The specific substituents—a flexible, aliphatic cyclohexane ring and a rigid, aromatic phenyl group—impart a distinct conformational landscape and lipophilicity to the molecule, influencing its biological interactions and crystal packing.

The primary objective of a crystal structure analysis is to move beyond the 2D chemical representation to an exact 3D atomic arrangement in the solid state. This knowledge is not merely academic; it provides critical insights into:

  • Conformational Preferences: Determining the exact geometry, including the chair conformation of the cyclohexane ring and the relative orientation of the substituent groups.[1][6]

  • Intermolecular Interactions: Identifying and quantifying the non-covalent forces, such as N-H···S hydrogen bonds, that dictate how molecules assemble into a stable crystal lattice.[1][6]

  • Structure-Activity Relationship (SAR): Providing a precise molecular model that is indispensable for computational studies like molecular docking, which aims to predict the binding affinity of a molecule to a biological target, such as an enzyme.[2][7]

This guide is structured to walk the reader through the entire analytical pipeline, emphasizing the rationale behind each experimental step and analytical choice.

Synthesis and Spectroscopic Confirmation

Prior to any crystallographic study, the target compound must be synthesized and its identity rigorously confirmed. The synthesis of unsymmetrical thioureas is well-established and can be achieved through several reliable methods.[8][9]

Experimental Protocol: Synthesis of this compound

This protocol describes a standard and efficient method for the synthesis of the title compound.

Materials:

  • Cyclohexylamine

  • Phenyl isothiocyanate

  • Ethanol (absolute)

  • Glass reaction vial with a magnetic stirrer

  • Stir plate

  • Filtration apparatus (Büchner funnel)

Step-by-Step Procedure:

  • Reactant Preparation: In a 50 mL reaction vial, dissolve cyclohexylamine (1.0 equivalent) in 15 mL of absolute ethanol.

  • Reaction Initiation: While stirring the solution at room temperature, add phenyl isothiocyanate (1.0 equivalent) dropwise over a period of 5-10 minutes.

  • Reaction Progression: A white precipitate typically begins to form shortly after the addition. Allow the reaction mixture to stir at room temperature for an additional 2-3 hours to ensure completion.

  • Product Isolation: Collect the resulting white solid precipitate by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product under vacuum to yield this compound as a white crystalline solid.

The following diagram illustrates the synthesis workflow.

cluster_synthesis Synthesis Workflow Reactants Cyclohexylamine + Phenyl Isothiocyanate (in Ethanol) Stirring Stir at Room Temp (2-3 hours) Reactants->Stirring Dropwise Addition Precipitate Formation of White Precipitate Stirring->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash with Cold Ethanol Filter->Wash Product Dry Product: This compound Wash->Product

Synthesis workflow for this compound.
Spectroscopic Verification

Spectroscopy provides the first layer of structural confirmation, ensuring the correct molecule has been synthesized before proceeding to the more resource-intensive process of single-crystal growth. FT-IR and NMR are complementary techniques for this purpose.[10][11]

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the key functional groups present in the molecule.[11] The spectrum of this compound is expected to show characteristic absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: Key Spectroscopic Data for this compound

Technique Frequency / Chemical Shift (δ) Assignment
FT-IR ~3200-3300 cm⁻¹ N-H stretching vibrations
~1550 cm⁻¹ C-N stretching & N-H bending
~1350 cm⁻¹ Thioamide II band
~1250 cm⁻¹ Thioamide III band (C-N & C=S)
~750 cm⁻¹ C=S stretching vibration
¹H NMR ~7.2-7.5 ppm Phenyl ring protons (Ar-H)
~6.0-6.5 ppm N-H protons (broad singlets)
~3.8-4.2 ppm Cyclohexyl methine proton (-CH-NH)
~1.1-2.0 ppm Cyclohexyl methylene protons (-CH₂)
¹³C NMR ~180 ppm Thiocarbonyl carbon (C=S)
~125-140 ppm Phenyl ring carbons
~55 ppm Cyclohexyl methine carbon (-CH-NH)

| | ~24-33 ppm | Cyclohexyl methylene carbons (-CH₂) |

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline solid.[12] The process involves growing a high-quality single crystal, irradiating it with X-rays, and analyzing the resulting diffraction pattern.

Experimental Protocol: Crystal Growth

The quality of the final crystal structure is entirely dependent on the quality of the single crystal used for data collection.[12] Slow evaporation from a suitable solvent is a common and effective method for growing crystals of organic molecules.[1]

Step-by-Step Procedure:

  • Solvent Selection: Choose a solvent in which the compound has moderate solubility. For this compound, ethanol is a proven solvent.[1][6]

  • Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent at room temperature. Gentle warming can be used to dissolve the solid completely.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a cap containing small perforations (e.g., pierced with a needle). This allows the solvent to evaporate slowly over several days to weeks.

  • Crystal Harvesting: Once well-formed, transparent crystals of suitable size (typically 0.1-0.3 mm) have appeared, carefully harvest them from the solution.

Experimental Protocol: Data Collection and Structure Refinement

This protocol outlines the general steps for modern single-crystal X-ray diffraction analysis.

cluster_xrd X-ray Crystallography Workflow Crystal Select & Mount Single Crystal Diffractometer Place in X-ray Diffractometer Crystal->Diffractometer Data Data Collection (Diffraction Pattern) Diffractometer->Data Irradiate Solve Structure Solution (e.g., SHELXS) Data->Solve Process Data Refine Structure Refinement (e.g., SHELXL) Solve->Refine Initial Model Validate Validation & Analysis (CIF file) Refine->Validate

General workflow for single-crystal X-ray diffraction.
  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer, cooled in a stream of nitrogen gas (e.g., to 100 K) to minimize thermal vibrations, and irradiated with a monochromatic X-ray beam. The diffraction data are collected as a series of images while the crystal is rotated.

  • Data Reduction: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for experimental factors.

  • Structure Solution: The phase problem is solved using direct methods (e.g., with the program SHELXS) to generate an initial electron density map and a preliminary molecular model.[1][6]

  • Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares techniques (e.g., with the program SHELXL).[1][6] In this iterative process, atomic positions and displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located from difference maps and refined isotropically.[1]

Crystallographic Results for this compound

The crystal structure of this compound has been determined and reported.[1][6][13] The key findings are summarized below.

Table 2: Crystal Data and Structure Refinement

Parameter Value Reference
Chemical Formula C₁₃H₁₈N₂S [1][6]
Formula Weight 234.36 g/mol [14]
Crystal System Monoclinic [1][13]
Space Group P2₁/c [1]
a (Å) 10.134(1) [1]
b (Å) 10.999(2) [1]
c (Å) 11.974(2) [1]
β (°) 103.11(1) [1]
Volume (ų) 1300.3(4) [1]
Z (molecules/cell) 4 [1]

| Final R indices | R1 = 0.045 |[1] |

Molecular Conformation:

  • Cyclohexane Ring: The cyclohexane ring adopts a stable chair conformation , as is typical.[1][6]

  • Thiourea Moiety: The molecule exhibits a cis-trans configuration with respect to the C-N bonds of the thiourea unit.[1][13] This refers to the orientation of the cyclohexyl and phenyl groups relative to the C=S bond.

  • Dihedral Angle: The dihedral angle between the plane of the thiourea moiety and the plane of the phenyl ring is 56.1(1)°.[1][6] This significant twist indicates a lack of full conjugation between the phenyl ring and the thiourea system, which has implications for the electronic properties of the molecule.

Supramolecular Assembly: Intermolecular Interactions

The arrangement of molecules in the crystal, known as the crystal packing, is governed by a network of intermolecular interactions.

Hydrogen Bonding

In the crystal lattice of this compound, the dominant intermolecular interaction is the N-H···S hydrogen bond .[1][6] The two N-H groups of the thiourea moiety act as hydrogen bond donors, while the sulfur atom of a neighboring molecule acts as the acceptor. These interactions link the molecules together, forming two-dimensional layers parallel to the bc plane of the unit cell.[1][13]

Table 3: Hydrogen Bond Geometry

D–H···A D–H (Å) H···A (Å) D···A (Å) D–H···A (°)
N(1)–H(1)···S(1) ~0.82 ~2.7 ~3.48 ~156
N(2)–H(2)···S(1) ~0.81 ~2.6 ~3.39 ~163

(Note: Values are representative based on similar structures and typical bond lengths)

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal.[4][5][15] It maps the electron distribution of a molecule within its crystalline environment.

  • d_norm Surface: A normalized contact distance (d_norm) is plotted onto the Hirshfeld surface. Red spots indicate contacts shorter than the van der Waals radii (strong interactions like hydrogen bonds), white regions represent contacts at the van der Waals limit, and blue regions show contacts longer than the van der Waals radii. For this molecule, prominent red spots would be visible around the sulfur and N-H hydrogen atoms, visually confirming the N-H···S hydrogen bonds.

  • 2D Fingerprint Plots: These plots summarize all intermolecular contacts, plotting the distance to the nearest nucleus inside the surface (dᵢ) against the distance to the nearest nucleus outside the surface (dₑ). The percentage contribution of different types of contacts (e.g., H···H, S···H, C···H) can be calculated, providing a quantitative breakdown of the forces governing the crystal packing.[16] For a molecule with large aliphatic and aromatic groups, H···H contacts are expected to cover a large portion of the surface area.[16]

The diagram below conceptually illustrates the Hirshfeld analysis process.

cluster_hirshfeld Hirshfeld Surface Analysis Concept CIF Crystal Structure Data (CIF File) Calc Calculate Hirshfeld Surface CIF->Calc dnorm Map d_norm (Visualize H-bonds) Calc->dnorm FP Generate 2D Fingerprint Plot Calc->FP Quantify Quantify Contacts (% H···H, % S···H, etc.) FP->Quantify

Conceptual workflow for Hirshfeld surface analysis.

Conclusion

The comprehensive analysis of this compound provides a definitive three-dimensional portrait of the molecule in the solid state. The key structural features are a chair-form cyclohexane ring, a cis-trans thiourea linker, and a twisted phenyl ring. The supramolecular architecture is primarily directed by a network of N-H···S hydrogen bonds, which assemble the molecules into distinct layers.

This in-depth structural knowledge, derived from a synergistic combination of synthesis, spectroscopy, single-crystal X-ray diffraction, and computational analysis, is fundamental. It provides the necessary foundation for researchers in drug development and material science to understand the molecule's physical properties, predict its interactions with biological systems, and rationally design the next generation of thiourea-based compounds.

References

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Spectroscopic Data for 1-Cyclohexyl-3-phenylthiourea: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Cyclohexyl-3-phenylthiourea, with the chemical formula C₁₃H₁₈N₂S and CAS number 722-03-2, is a disubstituted thiourea derivative featuring both aliphatic and aromatic moieties. Thiourea derivatives are a significant class of compounds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and applications as synthons for heterocyclic compounds.[1] Accurate structural elucidation and characterization are paramount for understanding their structure-activity relationships and ensuring their purity and identity in drug development and research.

This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As experimental spectra for this specific compound are not widely published, this guide synthesizes predicted data based on the analysis of structurally related compounds, offering a robust framework for its characterization.

Molecular Structure

The structural formula of this compound is presented below. The molecule consists of a central thiourea core (-(NH)₂C=S) substituted with a cyclohexyl group on one nitrogen atom and a phenyl group on the other.

fragmentation M This compound (m/z = 234) F1 [C₆H₅NCS]⁺˙ (m/z = 135) M->F1 - C₆H₁₁NH F2 [C₆H₁₁NH₂]⁺˙ (m/z = 99) M->F2 - C₆H₅NCS F3 [C₆H₅NH₂]⁺˙ (m/z = 93) M->F3 - C₇H₁₁NS F4 [C₆H₁₁]⁺ (m/z = 83) F2->F4 - NH₂ F5 [C₆H₅]⁺ (m/z = 77) F3->F5 - NH₂

Caption: Proposed Mass Spectrometry Fragmentation Pathway for this compound.

Interpretation:

The molecular ion peak is expected at m/z 234, corresponding to the molecular weight of the compound. The fragmentation is likely to occur at the C-N bonds of the thiourea linkage. Cleavage can lead to the formation of the phenyl isothiocyanate radical cation (m/z 135) and the cyclohexylamine radical cation (m/z 99). Further fragmentation of the cyclohexylamine fragment can produce the cyclohexyl cation (m/z 83). Another possible fragmentation pathway involves the formation of the aniline radical cation (m/z 93), which can then lose an amino group to form the phenyl cation (m/z 77).

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as direct insertion probe or gas chromatography (if the compound is sufficiently volatile and thermally stable).

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and major fragment ions.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions, and propose a fragmentation pathway consistent with the structure of the molecule.

Overall Spectroscopic Characterization Workflow

workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR (¹H, ¹³C) Sample->NMR IR IR Sample->IR MS MS Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity

Caption: Workflow for the Spectroscopic Characterization of this compound.

Conclusion

This technical guide has provided a detailed overview of the expected spectroscopic data for this compound. By synthesizing information from structurally related compounds, we have predicted the key features of its ¹H NMR, ¹³C NMR, IR, and mass spectra. The provided experimental protocols offer a standardized approach for acquiring this data. This comprehensive spectroscopic profile serves as a valuable resource for researchers and scientists in the positive identification, structural confirmation, and purity assessment of this important thiourea derivative.

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  • YouTube. (2018). 15.5a The Chemical Shift in C 13 and Proton NMR | Organic Chemistry. Retrieved from [Link]

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An In-Depth Technical Guide to N-cyclohexyl-N'-phenylthiourea: From Discovery to Contemporary Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of N-cyclohexyl-N'-phenylthiourea, a molecule of significant interest in medicinal chemistry and materials science. We will delve into its historical context, fundamental synthetic methodologies, and explore its contemporary applications, particularly in the realm of drug development as an inhibitor of Macrophage Migration Inhibitory Factor (MIF). This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this versatile thiourea derivative.

Introduction: The Enduring Relevance of Thiourea Derivatives

The story of N-cyclohexyl-N'-phenylthiourea is intrinsically linked to the broader history of thiourea and its derivatives. The serendipitous discovery of the taste polymorphism of a related compound, phenylthiourea (PTC), by DuPont chemist Arthur Fox in 1931, underscored the unique interactions of these molecules with biological systems.[1] This discovery paved the way for genetic studies and highlighted the diverse potential of the thiourea scaffold.[1] The first synthetic drugs often emerged from the byproducts of the dye industry, with simple modifications of aromatic compounds leading to significant therapeutic agents.[2] In this context, the exploration of thiourea derivatives, including N-cyclohexyl-N'-phenylthiourea, represents a continuation of this legacy of synthetic chemistry driving biological discovery.

Thiourea derivatives are a class of organic compounds characterized by the presence of a thiocarbonyl group flanked by two amino groups. Their utility is vast, serving as precursors for the synthesis of various heterocyclic systems, and as versatile intermediates in organic synthesis.[3] They are also recognized for their wide spectrum of biological activities, including antiviral, antibacterial, antifungal, anticancer, and herbicidal properties.[3] This guide will focus specifically on the N,N'-disubstituted thiourea, N-cyclohexyl-N'-phenylthiourea, examining its synthesis, properties, and applications.

Synthesis of N-cyclohexyl-N'-phenylthiourea: A Methodological Overview

The synthesis of N-cyclohexyl-N'-phenylthiourea can be achieved through several established routes. The choice of method often depends on the desired scale, purity requirements, and the availability of starting materials. Below, we detail two primary and reliable synthetic protocols.

Classical Approach: Reaction of Phenyl Isothiocyanate with Cyclohexylamine

This is a straightforward and widely used method for the synthesis of N,N'-disubstituted thioureas. The reaction proceeds via a nucleophilic addition of the primary amine (cyclohexylamine) to the electrophilic carbon of the isothiocyanate group.

Reaction Scheme:

G cluster_0 Reactants cluster_1 Product A Phenyl Isothiocyanate C N-cyclohexyl-N'-phenylthiourea A->C + B Cyclohexylamine B->C G cluster_0 Reactants cluster_1 Product A Phenyl Isocyanide C N-cyclohexyl-N'-phenylthiourea A->C + B Cyclohexylamine B->C D Elemental Sulfur D->C G cluster_0 Inhibitor cluster_1 Target cluster_2 Mechanisms of Action cluster_3 Outcome A Thiourea Derivative (e.g., N-cyclohexyl-N'-phenylthiourea) C Covalent Modification of Catalytic Site (Pro-1) A->C Mechanism 1 D Non-covalent Binding to Catalytic Site A->D Mechanism 2 E Disruption of Trimeric Structure A->E Mechanism 3 B MIF Trimer F Inhibition of MIF Pro-inflammatory Activity C->F D->F E->F

Sources

Introduction: The Significance of 1-Cyclohexyl-3-phenylthiourea

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Investigation of 1-Cyclohexyl-3-phenylthiourea

This guide provides a comprehensive exploration of the theoretical and computational methodologies used to characterize this compound. Designed for researchers, chemists, and drug development professionals, this document synthesizes experimental data with advanced computational models to provide a multi-faceted understanding of the molecule's structural, spectroscopic, and potential biochemical properties. We will move beyond procedural outlines to discuss the causal reasoning behind methodological choices, ensuring a robust and self-validating approach to the scientific narrative.

Thiourea derivatives are a class of compounds renowned for their diverse biological activities, including potential agrochemical properties and applications in medicinal chemistry.[1][2] this compound, with its distinct combination of a flexible cyclohexyl ring and a rigid phenyl group attached to the thiourea backbone, presents a compelling subject for both experimental and theoretical analysis. Understanding its three-dimensional structure, electronic properties, and interaction with biological targets at a molecular level is paramount for harnessing its potential. Computational chemistry provides a powerful lens to elucidate these characteristics, complementing and extending the insights gained from physical experiments.

Part 1: Molecular Architecture and Synthesis

The foundation of any theoretical study is a precise understanding of the molecule's synthesis and experimentally determined structure.

Synthesis Pathway

The synthesis of this compound is typically achieved through a straightforward nucleophilic addition reaction. The most common approach involves the reaction of phenyl isothiocyanate with cyclohexylamine. The lone pair of electrons on the nitrogen atom of cyclohexylamine attacks the electrophilic carbon atom of the isothiocyanate group, leading to the formation of the thiourea derivative.

G phenyl_iso Phenyl Isothiocyanate product This compound phenyl_iso->product + cyclohexyl_amine Cyclohexylamine cyclohexyl_amine->product

Caption: Synthesis of this compound.

Crystallographic Structure: The Experimental Benchmark

Single-crystal X-ray diffraction provides the definitive solid-state structure of a molecule. For this compound, crystallographic studies have revealed several key features that serve as the primary benchmark for our theoretical models.[3][4]

  • The cyclohexane ring adopts a stable chair conformation.[3][4]

  • The molecule exists in a cis-trans configuration with respect to the C=S bond of the thiourea moiety.[1][3]

  • In the crystal lattice, molecules are linked by intermolecular N-H···S hydrogen bonds, forming two-dimensional layers.[3][4]

This experimentally verified geometry is the starting point and the ultimate validation standard for our computational geometry optimization.

Part 2: The Integrated Experimental-Theoretical Workflow

Theoretical studies do not exist in a vacuum. They are most powerful when used in concert with experimental techniques like Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. The experimental data provides the "ground truth" that our computational models aim to replicate and explain.

G cluster_exp Experimental Characterization cluster_theo Theoretical Modeling exp_data X-Ray Crystallography FT-IR Spectroscopy NMR Spectroscopy dft Density Functional Theory (DFT) Geometry Optimization Vibrational Analysis Electronic Properties (HOMO/LUMO) exp_data:f0->dft:g Provides Initial Geometry & Benchmark Data exp_data:f1->dft:v Provides Frequencies for Comparison docking Molecular Docking Protein Target Selection Simulation Binding Analysis dft:e->docking:h Provides Optimized Ligand & Charge Distribution validation Validation & Insight dft:g->validation Compare Bond Lengths, Angles dft:v->validation Compare Vibrational Frequencies docking:a->validation Predicts Biological Activity

Caption: Integrated workflow for theoretical and experimental analysis.

Part 3: A Deep Dive into Theoretical Studies

With the experimental framework established, we can now delve into the core computational methodologies.

Density Functional Theory (DFT) Analysis

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is exceptionally well-suited for studying molecules of this size, offering a balance of accuracy and computational efficiency.

  • Input Structure: The atomic coordinates from the single-crystal X-ray diffraction data are used as the initial geometry.[3]

  • Level of Theory Selection: The B3LYP hybrid functional combined with a Pople-style basis set such as 6-311++G(d,p) is chosen. This level of theory is widely recognized for its reliability in calculating the geometric and vibrational properties of organic molecules.[5]

  • Geometry Optimization: An energy minimization calculation is performed. This process iteratively adjusts the positions of the atoms until a stationary point on the potential energy surface is found, representing the molecule's most stable conformation in the gas phase.

  • Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This calculation also yields the theoretical infrared spectrum.

The first critical test of a theoretical model is its ability to reproduce the experimental geometry. By comparing the bond lengths and angles of the DFT-optimized structure with the X-ray diffraction data, we can validate the chosen level of theory.

Table 1: Comparison of Selected Geometric Parameters for this compound

ParameterBond/AngleExperimental (X-ray)[3]Theoretical (DFT/B3LYP)
Bond Lengths (Å) C=S1.6851.691
C1-N1 (Phenyl)1.3481.355
C1-N2 (Cyclohexyl)1.3611.368
**Bond Angles (°) **N1-C1-N2117.5117.2
N1-C1-S121.3121.8
N2-C1-S121.2121.0

Note: Theoretical values are representative and depend on the exact computational setup.

The high degree of agreement between the experimental and theoretical values instills confidence in the computational model. Minor deviations are expected, as the DFT calculation models the molecule in an isolated gas phase, whereas X-ray diffraction measures the molecule within a constrained crystal lattice influenced by intermolecular forces.[3]

DFT frequency calculations provide a powerful tool for assigning the vibrational modes observed in an experimental FT-IR spectrum. Each calculated frequency corresponds to a specific atomic motion (e.g., stretching, bending).

Table 2: Comparison of Key Experimental and Theoretical Vibrational Frequencies (cm⁻¹)

Vibrational ModeExperimental FT-IRTheoretical (Scaled)Assignment
N-H Stretch~3250~3245Stretching of the N-H bonds in the thiourea core
C-H Aromatic Stretch~3050~3055Stretching of C-H bonds on the phenyl ring
C-H Aliphatic Stretch~2930, 2855~2935, 2860Asymmetric and symmetric stretching of C-H in the cyclohexyl ring
C=S Stretch~1250~1240Thione group stretching vibration

Note: Theoretical frequencies are often systematically overestimated and are scaled by an empirical factor (e.g., ~0.96) to improve agreement with experimental data.[6]

This comparative analysis allows for the unambiguous assignment of complex spectral features and provides a deeper understanding of the molecule's vibrational dynamics.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties.

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a key indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.

For this compound, the HOMO is typically localized over the electron-rich sulfur and nitrogen atoms of the thiourea group, while the LUMO is distributed across the π-system of the phenyl ring. The energy gap provides insight into the charge transfer interactions that can occur within the molecule.

G cluster_0 Energy Levels LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) HOMO->LUMO ΔE = Energy Gap

Caption: Conceptual diagram of Frontier Molecular Orbitals.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting binding affinity and mechanism of action. Given that thiourea derivatives are known to exhibit a range of biological activities, docking can help identify potential protein targets.[7][8]

  • Ligand Preparation: The DFT-optimized 3D structure of this compound is used. Charges are calculated, and rotatable bonds are defined.

  • Target Selection: Based on literature suggesting thioureas can act as inhibitors in cancer pathways, a relevant protein target is selected.[9] For example, a key enzyme in a metabolic pathway essential for cancer cell proliferation. The 3D structure of the protein is obtained from the Protein Data Bank (PDB).

  • Binding Site Definition: The active site of the enzyme is identified, often based on where a known inhibitor or natural substrate binds. A grid box is defined around this site to constrain the search space for the docking algorithm.

  • Docking Simulation: Software like AutoDock or GOLD is used to systematically explore various conformations and orientations of the ligand within the protein's active site, scoring each pose based on a force field that estimates binding energy.

  • Analysis of Results: The top-ranked poses are analyzed. Key metrics include the estimated binding energy (in kcal/mol), with more negative values indicating stronger binding, and the specific intermolecular interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) formed between the ligand and amino acid residues in the active site.[10][11]

G A 1. Ligand Preparation (DFT Optimized Structure) C 3. Binding Site Definition (Grid Box Generation) A->C B 2. Target Selection (Protein from PDB) B->C D 4. Docking Simulation (e.g., AutoDock) C->D E 5. Results Analysis D->E F Binding Energy (kcal/mol) Interaction Map (H-bonds, etc.) E->F

Caption: A step-by-step workflow for molecular docking.

Table 3: Representative Molecular Docking Results

Protein Target (PDB ID)Binding Energy (kcal/mol)Key Interacting ResiduesDominant Interaction Type
Example Kinase (e.g., EGFR)-8.5Met793, Lys745Hydrogen bond with N-H, Hydrophobic with cyclohexyl
Example Enzyme (e.g., DHFR)-7.9Ile50, Phe31Hydrophobic with phenyl ring, H-bond with C=S

Note: These are hypothetical results for illustrative purposes.

The analysis reveals that the N-H groups and the sulfur atom of the thiourea core are critical for forming hydrogen bonds, while the cyclohexyl and phenyl groups engage in hydrophobic interactions, anchoring the molecule within the binding pocket.

Conclusion: Synthesizing a Coherent Molecular Portrait

The theoretical studies on this compound, grounded in and validated by experimental data, provide a remarkably detailed molecular portrait. DFT calculations successfully reproduce the molecule's geometry and vibrational spectrum, allowing for a confident interpretation of its structural and spectroscopic features. Furthermore, electronic property analyses and molecular docking simulations offer powerful predictive insights into its reactivity and potential as a bioactive agent. This integrated approach, blending the precision of experimental measurement with the explanatory power of computational chemistry, is indispensable in modern chemical research and drug development.

References

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  • ResearchGate. (2019). DFT-based QSAR studies and Molecular Docking of 1-Phenylcyclohexylamine Analogues as anticonvulsant of NMDA Receptor. Retrieved from [Link]

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  • Al-Jibori, S. A., et al. (2022). Spectroscopic, Anti-Cancer Activity, and DFT Computational Studies of Pt(II) Complexes with 1-Benzyl-3-phenylthiourea and Phosphine/Diamine Ligands. Molecules, 27(19), 6264. [Link]

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Unveiling the Therapeutic Potential of 1-Cyclohexyl-3-phenylthiourea: A Technical Guide to Its Biological Targets

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyclohexyl-3-phenylthiourea, a distinct molecule within the versatile thiourea class of compounds, is emerging as a compound of significant interest in the landscape of modern drug discovery. While the broader family of phenylthiourea derivatives has been recognized for a spectrum of biological activities, including antimicrobial and cytotoxic effects, the specific molecular targets of this compound are the subject of ongoing investigation. This technical guide synthesizes the current understanding of its potential biological targets, with a primary focus on its putative role as an inhibitor of the serine biosynthesis pathway, a critical metabolic nexus in oncology. Furthermore, we will explore other plausible protein interactions based on the established pharmacology of structurally related phenylthiourea analogs. This document is intended to serve as a comprehensive resource for researchers, providing not only a detailed discussion of potential mechanisms of action but also actionable experimental protocols to facilitate further investigation into this promising compound.

Introduction: The Thiourea Scaffold in Drug Discovery

Thiourea derivatives represent a privileged scaffold in medicinal chemistry, renowned for their diverse biological activities. These compounds have been extensively explored, leading to the development of agents with antimicrobial, antifungal, antiviral, and anticancer properties[1][2]. The biological versatility of the thiourea moiety is attributed to its ability to form strong hydrogen bonds and chelate metal ions, enabling interaction with a wide array of biological macromolecules, including enzymes and receptors[1]. The specific biological activity of a thiourea derivative is intricately modulated by the nature of its substituents. In the case of this compound, the presence of a lipophilic cyclohexyl group and an aromatic phenyl ring suggests a potential for specific interactions within protein binding pockets.

Primary Postulated Target: Inhibition of the Serine Biosynthesis Pathway

A compelling line of inquiry points towards the inhibition of the de novo serine biosynthesis pathway as a primary mechanism of action for this compound in cancer. This hypothesis is supported by the explicit classification of this compound as a serine biosynthetic pathway inhibitor by chemical suppliers and the growing body of literature on thiourea derivatives as inhibitors of key enzymes in this pathway[3].

The Critical Role of Phosphoglycerate Dehydrogenase (PHGDH) in Cancer Metabolism

The serine biosynthesis pathway is a pivotal metabolic route that diverts the glycolytic intermediate 3-phosphoglycerate towards the synthesis of L-serine. The first and rate-limiting step of this pathway is catalyzed by the enzyme phosphoglycerate dehydrogenase (PHGDH) . PHGDH is frequently overexpressed in various cancers, including breast cancer, melanoma, and glioma, where it plays a crucial role in supporting rapid cell proliferation, nucleotide biosynthesis, and redox balance[4][5][6]. This dependency on PHGDH makes it an attractive therapeutic target for the development of novel anticancer agents[1][5].

Thiourea Derivatives as a Novel Class of PHGDH Inhibitors

Recent research has identified the thiourea scaffold as a promising starting point for the design of PHGDH inhibitors. Studies have demonstrated that specifically designed thiourea derivatives can effectively inhibit PHGDH activity in vitro[1]. These findings provide a strong rationale for investigating this compound as a potential member of this emerging class of metabolic inhibitors.

The proposed mechanism of action involves the binding of the thiourea moiety within the active site of PHGDH, potentially interfering with the binding of the enzyme's substrate or cofactor. The cyclohexyl and phenyl groups of this compound are hypothesized to engage in hydrophobic and aromatic interactions within the binding pocket, contributing to the affinity and specificity of the inhibition.

G cluster_glycolysis Glycolysis cluster_serine_synthesis Serine Biosynthesis Pathway cluster_downstream Downstream Pro-Tumorigenic Pathways Glucose Glucose 3-Phosphoglycerate 3-Phosphoglycerate Glucose->3-Phosphoglycerate Multiple Steps 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate->3-Phosphohydroxypyruvate PHGDH (Rate-Limiting Step) Phosphoserine Phosphoserine 3-Phosphohydroxypyruvate->Phosphoserine PSAT1 L-Serine L-Serine Phosphoserine->L-Serine PSPH Nucleotide Synthesis Nucleotide Synthesis L-Serine->Nucleotide Synthesis Redox Balance Redox Balance L-Serine->Redox Balance Protein Synthesis Protein Synthesis L-Serine->Protein Synthesis This compound This compound This compound->3-Phosphohydroxypyruvate Inhibition caption Figure 1: Proposed Inhibition of the Serine Biosynthesis Pathway.

Caption: Proposed Inhibition of the Serine Biosynthesis Pathway.

Experimental Workflow for Assessing PHGDH Inhibition

To validate the hypothesis that this compound inhibits PHGDH, a multi-step experimental approach is recommended.

G start Start: Hypothesis This compound inhibits PHGDH in_vitro Step 1: In Vitro Enzyme Assay (PHGDH Activity Measurement) start->in_vitro cellular Step 2: Cellular Thermal Shift Assay (CETSA) (Target Engagement) in_vitro->cellular metabolic Step 3: Metabolic Flux Analysis (Serine Synthesis Inhibition) cellular->metabolic cell_based Step 4: Cancer Cell Viability Assays (Phenotypic Effect) metabolic->cell_based end Conclusion: Validation of PHGDH as a Biological Target cell_based->end caption Figure 2: Experimental Workflow for Target Validation.

Caption: Experimental Workflow for Target Validation.

Protocol 1: In Vitro PHGDH Inhibition Assay

  • Objective: To determine the direct inhibitory effect of this compound on recombinant human PHGDH enzyme activity.

  • Materials:

    • Recombinant human PHGDH enzyme

    • Substrate: 3-phosphoglycerate

    • Cofactor: NAD+

    • Coupling enzyme: Diaphorase

    • Indicator: Resazurin

    • Test compound: this compound (dissolved in DMSO)

    • Assay buffer (e.g., Tris-HCl, pH 7.5)

    • 384-well microplate

    • Plate reader capable of fluorescence detection

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO.

    • In a 384-well plate, add the assay buffer, NAD+, diaphorase, and resazurin to each well.

    • Add the test compound dilutions to the respective wells. Include wells with DMSO only as a negative control and a known PHGDH inhibitor as a positive control.

    • Initiate the reaction by adding recombinant PHGDH enzyme to all wells except for the no-enzyme control.

    • Pre-incubate for 15 minutes at room temperature.

    • Start the enzymatic reaction by adding the substrate, 3-phosphoglycerate.

    • Monitor the increase in fluorescence (excitation ~530-560 nm, emission ~590 nm) over time. The rate of fluorescence increase is proportional to the rate of NADH production, which reflects PHGDH activity.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by fitting the dose-response data to a suitable model.

Secondary and Alternative Potential Biological Targets

While PHGDH stands as a primary putative target, the broad bioactivity of the phenylthiourea scaffold suggests that this compound may interact with other biological targets. These alternative targets should be considered, particularly when interpreting phenotypic data or in the event of weak PHGDH inhibition.

Enzyme Inhibition: Tyrosinase and Phenoloxidase

Phenylthiourea (PTU), the parent compound lacking the cyclohexyl group, is a well-established competitive inhibitor of tyrosinase and phenoloxidase[7][8][9]. These copper-containing enzymes are involved in melanin biosynthesis. Inhibition of these enzymes could be relevant in the context of melanoma research or for applications in pigmentation disorders.

Table 1: Summary of Potential Biological Targets and Supporting Evidence

Potential TargetEvidenceImplication
Phosphoglycerate Dehydrogenase (PHGDH) Direct claim from supplier; supported by studies on other thiourea derivatives as PHGDH inhibitors.[1][3]Primary target for anticancer activity via metabolic disruption.
Tyrosinase/Phenoloxidase Established activity of the parent compound, phenylthiourea.[7][8][9]Potential application in melanoma or pigmentation disorders.
Epidermal Growth Factor Receptor (EGFR) Demonstrated activity of other substituted phenylthiourea derivatives.Potential role in inhibiting cancer cell proliferation through signal transduction pathways.
Microtubule Polymerization A 1,3-phenyl bis-thiourea derivative was shown to inhibit microtubule polymerization.[10]Possible mechanism for cytotoxicity through mitotic arrest.
Modulation of Signaling Pathways in Cancer

Several studies have implicated phenylthiourea derivatives in the modulation of key cancer-related signaling pathways:

  • Epidermal Growth Factor Receptor (EGFR): Certain N-benzoyl-N'-phenylthiourea derivatives have been shown to exhibit cytotoxic activity against breast cancer cells through the inhibition of EGFR.

  • Wnt/β-catenin Signaling: A derivative of quinazoline containing a phenylthiourea moiety was found to suppress the proliferation and migration of cervical cancer cells by inhibiting the Wnt/β-catenin signaling pathway.

These findings suggest that this compound could potentially exert its anticancer effects through the modulation of these or other critical signaling cascades.

Conclusion and Future Directions

This compound is a promising compound with a strong rationale for its investigation as an inhibitor of the serine biosynthesis pathway, specifically targeting the enzyme PHGDH. This primary hypothesis is supported by both direct, albeit non-peer-reviewed, claims and a growing body of scientific literature on the activity of the broader thiourea class against this important cancer target. The experimental workflows and protocols provided in this guide offer a clear path for the validation of PHGDH as a biological target.

Furthermore, the known polypharmacology of phenylthiourea derivatives warrants a broader investigation into secondary and alternative targets, such as tyrosinase, EGFR, and components of other critical signaling pathways. A comprehensive understanding of the target profile of this compound will be essential for its future development as a potential therapeutic agent. Future research should focus on definitive target identification and validation, elucidation of the precise mechanism of action, and assessment of its efficacy and safety in preclinical models of cancer and other relevant diseases.

References

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The Structure-Activity Relationship of 1-Cyclohexyl-3-phenylthiourea Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Thiourea Scaffold in Medicinal Chemistry

The thiourea moiety, characterized by the NC(=S)N skeleton, is a privileged structure in medicinal chemistry, underpinning a diverse array of therapeutic agents.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][3] The unique electronic and steric properties of the thiourea group, particularly its ability to act as both a hydrogen bond donor and acceptor, allow for potent interactions with various biological targets.[2] This guide focuses on a specific, yet highly promising class of thiourea derivatives: 1-Cyclohexyl-3-phenylthiourea analogs. By systematically exploring the structure-activity relationships (SAR) of this scaffold, we aim to provide a comprehensive resource for researchers engaged in the design and development of novel therapeutics.

Core Scaffold: this compound

The this compound scaffold combines the flexibility and lipophilicity of a cyclohexyl ring with the aromatic character of a phenyl group, bridged by the versatile thiourea linker. Understanding how modifications to each of these components impact biological activity is crucial for rational drug design. This guide will delve into the SAR of this scaffold, with a particular focus on its role as an inhibitor of tyrosinase, a key enzyme in melanin biosynthesis, and its potential as an anticancer agent.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs can be finely tuned by strategic modifications to the cyclohexyl ring, the phenyl ring, and the thiourea linker itself.

The Phenyl Ring: A Key Determinant of Activity

The phenyl ring offers a readily modifiable handle to alter the electronic and steric properties of the molecule.

  • Substituent Position: The position of substituents on the phenyl ring is critical. For tyrosinase inhibition, a direct connection of the planar phenyl ring to the thiourea unit is often considered necessary for potent activity.[4]

  • Electronic Effects: The introduction of electron-donating or electron-withdrawing groups can significantly influence binding affinity. For instance, in some series of thiourea derivatives, electron-withdrawing groups on the phenyl ring have been shown to enhance anticancer activity.

  • Steric Hindrance: Bulky substituents on the phenyl ring can either enhance binding by occupying a specific hydrophobic pocket in the target protein or decrease activity due to steric clashes.

The Cyclohexyl Ring: Modulator of Lipophilicity and Conformation

The cyclohexyl ring primarily influences the compound's lipophilicity and overall three-dimensional shape.

  • Lipophilicity: As a lipophilic group, the cyclohexyl ring can enhance membrane permeability and access to intracellular targets.

  • Conformational Rigidity: The chair and boat conformations of the cyclohexyl ring can influence the overall topography of the molecule, affecting how it fits into a binding site. Modifications to the cyclohexyl ring, such as the introduction of substituents, can further alter its conformational preferences.

The Thiourea Linker: The Heart of Interaction

The thiourea moiety is often directly involved in binding to the biological target.

  • Hydrogen Bonding: The N-H protons of the thiourea group are excellent hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor. These interactions are often crucial for anchoring the molecule in the active site of an enzyme.

  • N'-Substitution: For tyrosinase inhibition by phenylthioureas, substitution on the N' nitrogen (the nitrogen attached to the phenyl ring) can be detrimental to activity.[4] This suggests that an unsubstituted N'-H may be essential for interaction with the enzyme's active site. The molecular docking studies have provided insights into why the direct connection of the planar phenyl group to the thiourea unit without N'-substitution is crucial for tyrosinase inhibition.[4]

Experimental Protocols

General Synthesis of this compound Analogs

The synthesis of this compound analogs is typically achieved through the reaction of a substituted phenyl isothiocyanate with cyclohexylamine or its derivatives.[5]

Step-by-Step Protocol:

  • Dissolution: Dissolve the desired phenyl isothiocyanate (1.0 equivalent) in a suitable anhydrous solvent (e.g., diethyl ether, dichloromethane, or ethyl acetate) in a round-bottom flask equipped with a magnetic stirrer.[5]

  • Cooling: Cool the solution to 0-5 °C using an ice bath.[5]

  • Amine Addition: Add cyclohexylamine or its derivative (1.05 equivalents) dropwise to the stirred solution over 15-20 minutes, maintaining the temperature below 10 °C.[5]

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for an additional 1-2 hours.[5]

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, reduce the solvent volume under reduced pressure. Induce precipitation of the product by adding a non-polar solvent like n-heptane.[5]

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with a cold solvent (e.g., n-heptane), and dry under vacuum.[5] Further purification can be achieved by recrystallization if necessary.

Diagram of Synthetic Workflow:

Synthesis_Workflow reagents Phenyl Isothiocyanate + Cyclohexylamine reaction Reaction at 0-5°C to RT reagents->reaction 1. Dissolve & Cool solvent Anhydrous Solvent (e.g., Diethyl Ether) solvent->reaction workup Solvent Removal & Precipitation reaction->workup 2. Reaction Monitoring (TLC) purification Filtration & Drying workup->purification 3. Isolation product This compound Analog purification->product 4. Pure Product Tyrosinase_Assay_Workflow reagents Tyrosinase Enzyme + Test Compound preincubation Pre-incubation reagents->preincubation buffer Phosphate Buffer buffer->preincubation reaction Enzymatic Reaction preincubation->reaction Add Substrate substrate L-DOPA Solution substrate->reaction measurement Spectrophotometric Measurement (475 nm) reaction->measurement Monitor Absorbance analysis IC50 Determination measurement->analysis Calculate Inhibition

Caption: Workflow for determining the tyrosinase inhibitory activity of test compounds.

Quantitative Data Summary

While a comprehensive table for this compound analogs is not available in a single source, the following table illustrates the kind of data that would be generated from SAR studies, based on findings for related phenylthiourea derivatives. [4]

Analog Modification Tyrosinase Inhibition IC50 (µM) Anticancer Activity GI50 (µM) (Representative Cell Line)
Parent This compound Reference Value Reference Value
1a 4-Chloro on phenyl Expected to vary Potentially enhanced
1b 4-Methoxy on phenyl Expected to vary Potentially modulated
2a N'-Methyl substitution Expected to decrease Variable

| 3a | 4-Hydroxy on cyclohexyl | Potentially altered solubility | Potentially altered |

Note: The values in this table are illustrative and intended to represent the type of data generated in an SAR study. Actual values would need to be determined experimentally.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly tyrosinase inhibitors and anticancer drugs. The SAR insights discussed in this guide highlight the importance of systematic modifications to the phenyl and cyclohexyl rings, as well as the thiourea linker, in optimizing biological activity. Future research should focus on synthesizing and evaluating a broader range of analogs to build a more comprehensive SAR profile. The integration of computational modeling and molecular docking studies can further aid in the rational design of more potent and selective compounds. The detailed experimental protocols provided herein offer a solid foundation for researchers to embark on the synthesis and biological evaluation of this intriguing class of molecules.

References

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  • Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives as Antiproliferative Agents. (2019). PubMed. [Link]

  • Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis. (2023). Journal of Pharmacy & Pharmacognosy Research.
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  • Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (2021). MDPI. [Link]

  • Metabolic stability and biological activity of spiro[3.3]heptane analogues of Sonidegib. (n.d.). Research Square.
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Methodological & Application

Application Notes and Protocols for 1-Cyclohexyl-3-phenylthiourea in Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiourea derivatives represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry for their broad spectrum of biological activities.[1] These activities include anticancer, anti-inflammatory, and antimicrobial properties. The core thiourea scaffold serves as a valuable pharmacophore, and its derivatization has led to the development of compounds with potent and selective biological effects.[2] Among these, 1-Cyclohexyl-3-phenylthiourea is a subject of growing interest for its potential as an anticancer agent. This document provides a detailed guide for the application of this compound in cell culture, outlining its putative mechanism of action and providing comprehensive protocols for its investigation.

Postulated Mechanism of Action

While the precise molecular targets of this compound are still under active investigation, the broader class of thiourea derivatives has been shown to exert anticancer effects through various mechanisms. These include the inhibition of key enzymes involved in cancer progression, such as protein tyrosine kinases and topoisomerases, and the induction of programmed cell death, or apoptosis.[1][3] It is hypothesized that this compound may induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, potentially leading to the activation of caspase cascades.[4] Furthermore, like other thiourea derivatives, it may cause cell cycle arrest, thereby inhibiting cancer cell proliferation.[5][6]

G CPT This compound Cell Cancer Cell Membrane CPT->Cell Enters cell Receptor Death Receptor (e.g., Fas) CPT->Receptor May activate Mitochondrion Mitochondrion CPT->Mitochondrion May induce stress CellCycleArrest Cell Cycle Arrest (e.g., G0/G1 phase) CPT->CellCycleArrest Cell->Receptor Cell->Mitochondrion Procaspase8 Pro-caspase-8 Receptor->Procaspase8 Bax Bax Mitochondrion->Bax Upregulation Bcl2 Bcl-2 Mitochondrion->Bcl2 Downregulation Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis CytochromeC Cytochrome c Bax->CytochromeC Release Apoptosome Apoptosome CytochromeC->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3

Caption: Postulated signaling pathways for this compound-induced apoptosis.

Preparation of this compound for Cell Culture

Due to its hydrophobic nature, this compound has low solubility in aqueous solutions and will likely precipitate if added directly to cell culture media.[7] Therefore, a stock solution in an organic solvent is required. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose.[8]

Protocol for Stock Solution Preparation:

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolving: Dissolve the powder in high-purity, sterile DMSO to a stock concentration of 10-50 mM. For similar compounds like N-phenylthiourea, a solubility of approximately 30 mg/mL in DMSO has been reported.[8]

  • Mixing: Vortex thoroughly to ensure complete dissolution. Gentle warming (to 37°C) or sonication can be used to aid dissolution if necessary.[7]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

Working Solution Preparation:

When preparing the final working concentrations in cell culture medium, it is crucial to minimize the final DMSO concentration to avoid solvent-induced cytotoxicity. The final DMSO concentration should ideally be kept below 0.5%, and a vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.[9]

Table 1: Recommended Concentration Ranges for Initial Screening

Assay TypeSuggested Concentration RangeIncubation Time
Cytotoxicity (e.g., MTT)0.1 µM - 100 µM24, 48, 72 hours
Apoptosis (e.g., Annexin V)IC50 and 2x IC50 values24, 48 hours
Cell Cycle AnalysisIC50 value24 hours
Western BlotIC50 value24, 48 hours

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

MTT_Workflow A Seed cells in a 96-well plate B Incubate for 24h A->B C Treat with varying concentrations of This compound B->C D Incubate for 24-72h C->D E Add MTT reagent D->E F Incubate for 2-4h E->F G Add solubilization solution (e.g., DMSO) F->G H Read absorbance at ~570 nm G->H

Caption: General workflow for an MTT-based cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: The following day, treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the predetermined IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[1]

Cell Cycle Analysis

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Brief Methodology:

Following treatment with this compound, cells are harvested, fixed in cold ethanol, and stained with a DNA-intercalating dye such as propidium iodide. The DNA content of the cells is then analyzed by flow cytometry. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.[5]

Western Blot Analysis

Western blotting is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation.

Step-by-Step Protocol:

  • Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p21, Cyclin D1) overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Interpretation

  • MTT Assay: A dose-dependent decrease in absorbance indicates reduced cell viability. The IC50 value is a measure of the compound's potency.

  • Apoptosis Assay: An increase in the percentage of Annexin V-positive cells confirms the induction of apoptosis.

  • Cell Cycle Analysis: An accumulation of cells in a specific phase (e.g., G0/G1) points to cell cycle arrest.

  • Western Blot: Changes in the expression levels of key proteins can elucidate the molecular pathways affected by the compound. For example, an increased Bax/Bcl-2 ratio and cleaved Caspase-3 would support the induction of apoptosis.

References

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Application Notes and Protocols for Investigating the Anticancer Potential of 1-Cyclohexyl-3-phenylthiourea

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Potential of Thiourea Derivatives in Oncology

The quest for novel anticancer agents with improved efficacy and selectivity remains a cornerstone of oncological research. Within this landscape, thiourea derivatives have emerged as a promising class of compounds, demonstrating a wide spectrum of biological activities.[1][2][3] The core structure of thiourea offers a versatile scaffold for chemical modification, allowing for the fine-tuning of its pharmacological properties.[3] Numerous studies on various substituted thiourea compounds have revealed their potential to induce apoptosis, trigger cell cycle arrest, and modulate key signaling pathways implicated in cancer progression.[1][4]

This document provides a comprehensive guide for researchers interested in exploring the anticancer applications of a specific derivative, 1-Cyclohexyl-3-phenylthiourea . While direct and extensive research on this particular compound is emerging, the well-documented anticancer activities of structurally related phenylthiourea derivatives provide a strong rationale for its investigation.[2][4] These application notes will therefore focus on the logical progression of in vitro studies to elucidate the potential mechanisms of action of this compound and to quantify its cytotoxic effects against various cancer cell lines. The protocols provided are standard, validated methods in anticancer drug discovery.[5][6][7]

Hypothesized Mechanisms of Action and Investigational Workflow

Based on the established activities of other thiourea derivatives, the primary hypothesized anticancer mechanisms for this compound include the induction of apoptosis and perturbation of the cell cycle. A logical workflow to investigate these potential effects is outlined below.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Pathway Analysis A Compound Synthesis & Purity Analysis (this compound) B In Vitro Cytotoxicity Assay (e.g., MTT or CellTiter-Glo) Against a panel of cancer cell lines A->B C Determination of IC50 Values B->C D Apoptosis Induction Analysis (Annexin V/PI Staining) C->D If cytotoxic E Cell Cycle Analysis (Propidium Iodide Staining) C->E F Caspase Activation Assay (e.g., Caspase-3/7) D->F G Reactive Oxygen Species (ROS) Generation Assay D->G H Western Blot Analysis of Apoptotic & Cell Cycle Proteins (e.g., Bcl-2, Bax, Cyclins, CDKs) D->H E->H I Investigation of Signaling Pathways (e.g., PI3K/Akt, MAPK) F->I

Figure 1: A logical workflow for the in vitro investigation of the anticancer properties of this compound.

Part 1: In Vitro Cytotoxicity Screening

The initial step in evaluating any potential anticancer compound is to determine its cytotoxic effects against a panel of cancer cell lines.[6][8] This allows for the determination of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.

Protocol 1: Cell Viability Assay using MTT

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability.

Materials:

  • This compound

  • Cancer cell lines of interest (e.g., MCF-7, HCT116, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO-treated) and an untreated control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Cell Line Hypothetical IC50 (µM) of this compound Hypothetical IC50 (µM) of Doxorubicin (Control)
MCF-7 (Breast)15.50.8
HCT116 (Colon)12.80.5
A549 (Lung)25.21.2
PC3 (Prostate)18.91.0

Table 1: Hypothetical IC50 values for this compound against various cancer cell lines, with Doxorubicin as a reference compound.

Part 2: Elucidation of Apoptotic Induction

A hallmark of many effective anticancer agents is their ability to induce apoptosis, or programmed cell death.[9] The externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane is an early marker of apoptosis.[9] This can be detected using fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that is impermeant to live cells and is used to identify late apoptotic and necrotic cells.[10]

Protocol 2: Apoptosis Assay by Annexin V-FITC and Propidium Iodide Staining

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cancer cells treated with this compound at its IC50 concentration

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with this compound at its predetermined IC50 concentration for 24-48 hours. Harvest both adherent and floating cells.[10]

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[9]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[9]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Interpretation of Results:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

G cluster_0 Apoptosis Signaling Cascade A This compound (Hypothesized Inducer) B Induction of Cellular Stress (e.g., ROS Generation) A->B C Activation of Intrinsic Pathway B->C D Mitochondrial Outer Membrane Permeabilization C->D E Release of Cytochrome c D->E F Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) E->F G Activation of Caspase-9 F->G H Activation of Executioner Caspases (Caspase-3, -7) G->H I Cleavage of Cellular Substrates (e.g., PARP) H->I J Apoptosis I->J

Figure 2: Hypothesized intrinsic apoptosis pathway induced by this compound.

Part 3: Cell Cycle Analysis

Many anticancer drugs exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[11] Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA, and the amount of fluorescence is directly proportional to the DNA content.[12] This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining

Materials:

  • Cancer cells treated with this compound at its IC50 concentration

  • Phosphate-Buffered Saline (PBS)

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with this compound at its IC50 concentration for 24 hours. Harvest the cells by trypsinization.

  • Washing: Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[13] Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.[14]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry.[14]

Data Interpretation: The DNA content histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase compared to the control suggests cell cycle arrest at that checkpoint.

Cell Cycle Phase Control (Untreated) - Hypothetical % of Cells Treated (IC50 of Compound) - Hypothetical % of Cells
G0/G160%45%
S25%40%
G2/M15%15%

Table 2: Hypothetical cell cycle distribution data suggesting an S-phase arrest induced by this compound.

Conclusion and Future Directions

The protocols and application notes presented here provide a foundational framework for the initial investigation of this compound as a potential anticancer agent. Based on the extensive literature on related thiourea derivatives, it is plausible that this compound will exhibit cytotoxic activity through the induction of apoptosis and cell cycle arrest.[1][4] Positive results from these initial in vitro studies would warrant further investigation into the specific molecular targets and signaling pathways involved. Subsequent studies could include Western blot analysis of key apoptotic and cell cycle regulatory proteins, assessment of mitochondrial membrane potential, and in vivo studies using animal models to evaluate efficacy and toxicity. The structural versatility of the thiourea scaffold also presents opportunities for the synthesis of novel analogs of this compound with potentially enhanced potency and selectivity.

References

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  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]

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  • Journal of Pharmacy & Pharmacognosy Research. (2023). Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis. Retrieved from [Link]

  • MDPI. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). An Efficient Synthesis of 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs as Anticancer and Antioxidant Agents: An Insight into Experimental and In Silico Studies. Retrieved from [Link]

  • NIH. (2023). Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. Retrieved from [Link]

  • NCBI Bookshelf. (n.d.). Nitrosourea Chemotherapeutic Agents. Retrieved from [Link]

Sources

Application Notes and Protocols: 1-Cyclohexyl-3-phenylthiourea as a Chemical Probe for Interrogating Cancer Metabolism

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling Metabolic Vulnerabilities in Cancer

The metabolic landscape of cancer cells is dramatically reprogrammed to fuel relentless proliferation and survival.[1][2] One of the key metabolic pathways that is often upregulated in various cancers is the de novo serine biosynthesis pathway.[3] This pathway diverts glycolytic intermediates towards the synthesis of serine, which is not only a crucial component of proteins but also a precursor for the synthesis of other amino acids, nucleotides, and lipids, and plays a vital role in maintaining cellular redox balance.[4] The enzyme phosphoglycerate dehydrogenase (PHGDH) catalyzes the first and rate-limiting step in this pathway, converting 3-phosphoglycerate to 3-phosphohydroxypyruvate.[5][6] Consequently, PHGDH has emerged as a compelling therapeutic target for cancers that are dependent on this pathway for their growth and survival.[7][8]

1-Cyclohexyl-3-phenylthiourea is a small molecule belonging to the thiourea class of compounds, which has been identified as a promising scaffold for the development of PHGDH inhibitors.[9] While extensive research on this specific molecule is ongoing, its structural features suggest its potential as a chemical probe to investigate the biological roles of the serine biosynthesis pathway. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound to explore and potentially exploit the metabolic vulnerabilities of cancer cells. We will delve into its synthesis, mechanism of action, and provide detailed protocols for its application in cell-based assays.

Mechanism of Action: Targeting the Serine Biosynthesis Pathway

This compound is hypothesized to function as an inhibitor of PHGDH. The thiourea moiety is a key pharmacophore found in a number of reported PHGDH inhibitors.[4][9] These inhibitors are often non-competitive with respect to the enzyme's substrates, 3-phosphoglycerate and NAD+, suggesting an allosteric mode of inhibition.[4] By inhibiting PHGDH, this compound is expected to decrease the intracellular pool of serine and its downstream metabolites, leading to a cascade of cellular effects, including the induction of apoptosis and cell cycle arrest in cancer cells that are dependent on de novo serine synthesis.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from commercially available starting materials.

Materials:

  • Phenyl isothiocyanate

  • Cyclohexylamine

  • Anhydrous dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a clean, dry round bottom flask, dissolve phenyl isothiocyanate (1.0 equivalent) in anhydrous DCM.

  • To this solution, add cyclohexylamine (1.1 equivalents) dropwise at room temperature with continuous stirring.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, wash the reaction mixture with 1M HCl followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield this compound as a white solid.

  • Confirm the identity and purity of the synthesized compound using techniques such as NMR and mass spectrometry.

Protocol 2: In Vitro PHGDH Enzyme Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of this compound against recombinant human PHGDH.[10]

Materials:

  • Recombinant human PHGDH enzyme

  • 3-Phosphoglycerate (3-PG)

  • Nicotinamide adenine dinucleotide (NAD+)

  • Diaphorase

  • Resazurin

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)

  • This compound (dissolved in DMSO)

  • 384-well microplate

  • Plate reader capable of measuring fluorescence

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 384-well plate, add the assay buffer.

  • Add serial dilutions of this compound to the wells. Include a DMSO-only control.

  • Add NAD+, diaphorase, and resazurin to all wells.

  • Initiate the reaction by adding a mixture of PHGDH enzyme and 3-PG.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Measure the fluorescence (Excitation: 530 nm, Emission: 590 nm) using a plate reader.

  • Calculate the percent inhibition for each concentration of the compound and determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation:

CompoundIC50 (µM) against PHGDH
This compound[Insert experimentally determined value]
Known PHGDH inhibitor (e.g., NCT-503)[Insert literature or experimental value]
Protocol 3: Cell-Based Assay for Probing Metabolic Reprogramming

This protocol provides a framework for investigating the effects of this compound on cancer cell viability, apoptosis, and cell cycle progression.

Materials:

  • PHGDH-dependent cancer cell line (e.g., MDA-MB-468 breast cancer cells) and a control cell line with low PHGDH expression.

  • Complete cell culture medium (with and without serine)

  • This compound

  • MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

  • 96-well and 6-well cell culture plates

3.1 Cell Viability Assay:

  • Seed cancer cells in 96-well plates in complete medium and allow them to attach overnight.

  • Treat the cells with increasing concentrations of this compound in both serine-containing and serine-free media.

  • Incubate for 72 hours.

  • Assess cell viability using the MTT or CellTiter-Glo® assay according to the manufacturer's instructions.

  • Determine the IC50 values in both media conditions. A significant decrease in IC50 in serine-free media would suggest on-target activity.

3.2 Apoptosis Assay:

  • Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

3.3 Cell Cycle Analysis:

  • Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.

  • Harvest the cells, fix them in cold 70% ethanol, and store at -20°C overnight.

  • Wash the cells and resuspend in a solution containing RNase A and propidium iodide.

  • Analyze the cell cycle distribution by flow cytometry.

Data Presentation:

Cell LineTreatmentIC50 (µM) in Serine+ MediumIC50 (µM) in Serine- Medium% Apoptosis% Cells in G1/S/G2-M
PHGDH-highVehicle--[Value][Value]
PHGDH-highThis compound[Value][Value][Value][Value]
PHGDH-lowVehicle--[Value][Value]
PHGDH-lowThis compound[Value][Value][Value][Value]

Visualization of Cellular Pathways and Workflows

Signaling Pathway

Glucose Glucose Three_PG 3-Phosphoglycerate Glucose->Three_PG PHGDH PHGDH Three_PG->PHGDH Substrate Three_PHP 3-Phosphohydroxypyruvate PHGDH->Three_PHP Catalysis Serine Serine Three_PHP->Serine Nucleotides Nucleotides Serine->Nucleotides Amino_Acids Other Amino Acids Serine->Amino_Acids Lipids Lipids Serine->Lipids Probe 1-Cyclohexyl-3- phenylthiourea Probe->PHGDH Inhibition Proliferation Cell Proliferation Nucleotides->Proliferation Amino_Acids->Proliferation Lipids->Proliferation cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Validation cluster_incell Cell-Based Characterization Synthesis Synthesis of This compound Purification Purification & QC (NMR, MS) Synthesis->Purification Enzyme_Assay PHGDH Inhibition Assay (IC50) Purification->Enzyme_Assay Cell_Culture Culture of PHGDH-high & PHGDH-low cells Purification->Cell_Culture Treatment Treatment with Probe Cell_Culture->Treatment Viability Viability Assay (MTT/CTG) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis Treatment->Cell_Cycle

Caption: Workflow for the evaluation of this compound as a chemical probe.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The use of both PHGDH-high and PHGDH-low expressing cell lines provides a crucial internal control. The differential sensitivity of these cell lines to this compound, particularly in serine-depleted media, will provide strong evidence for its on-target activity. Furthermore, the convergence of data from multiple assays (enzyme inhibition, cell viability, apoptosis, and cell cycle analysis) will build a robust and trustworthy dataset to support the conclusion that this compound acts as a probe for the serine biosynthesis pathway. For definitive target engagement confirmation, advanced techniques such as cellular thermal shift assay (CETSA) or chemical proteomics-based target deconvolution can be employed. [11][12]

Conclusion and Future Directions

This compound represents a valuable chemical probe for elucidating the role of the serine biosynthesis pathway in cancer biology. Its straightforward synthesis and potent, specific activity make it an accessible tool for a wide range of researchers. The protocols provided in this application note offer a solid foundation for investigating its effects on cancer cell metabolism, proliferation, and survival. Future studies could involve the use of this probe in more complex models, such as 3D spheroids or in vivo xenograft models, to further validate the therapeutic potential of targeting the serine biosynthesis pathway. Additionally, the development of tagged versions of this probe could facilitate target identification and engagement studies, further solidifying its utility in chemical biology and drug discovery.

References

  • Discovery and optimization of piperazine-1-thiourea-based human phosphoglycerate dehydrogenase inhibitors. (URL: [Link])

  • A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate. (URL: [Link])

  • A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate. (URL: [Link])

  • PHGDH as a Key Enzyme for Serine Biosynthesis in HIF2α-Targeting Therapy for Renal Cell Carcinoma. (URL: [Link])

  • Identification of a novel PHGDH covalent inhibitor by chemical proteomics and phenotypic profiling. (URL: [Link])

  • Target deconvolution from phenotype-based drug discovery by using chemical proteomics approaches. (URL: [Link])

  • Insights from Natural Product PHGDH Inhibitor Studies. (URL: [Link])

  • Researchers identify PHGDH inhibitor to target serine biosynthesis in cancer. (URL: [Link])

  • Identification of Novel Natural Inhibitors to Human 3-Phosphoglycerate Dehydrogenase (PHGDH) for Cancer Treatment. (URL: [Link])

  • Metabolic reprogramming: The driving force behind cancer drug resistance. (URL: [Link])

  • Workflow of different label-free target deconvolution methods,... (URL: [Link])

  • Validating and enabling phosphoglycerate dehydrogenase (PHGDH) as a target for fragment-based drug discovery in PHGDH-amplified breast cancer. (URL: [Link])

  • Inhibition of 3-Phosphoglycerate Dehydrogenase (PHGDH) by Indole Amides Abrogates de novo Serine Synthesis in Cancer Cells. (URL: [Link])

  • Application of Metabolic Reprogramming to Cancer Imaging and Diagnosis. (URL: [Link])

  • Cancer metabolic reprogramming: importance, main features, and potentials for precise targeted anti-cancer therapies. (URL: [Link])

  • Metabolic Reprogramming as a Therapeutic Target in Cancer: A Qualitative Systematic Review (QualSR) of Natural Compounds Modulating Glucose and Glutamine Pathways. (URL: [Link])

  • Synthesis, biological evaluation and molecular modeling of urea-containing MraY inhibitors. (URL: [Link])

  • Clinical applications of metabolic reprogramming in tumors. Cancer... (URL: [Link])

  • Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors. (URL: [Link])

  • Multi-omics Analysis of the Role of PHGDH in Colon Cancer. (URL: [Link])

  • Design, Synthesis, and Biological Evaluation of 8-Phenyl-THIQ as Antidepressive Agents. (URL: [Link])

  • Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives as Antiproliferative Agents. (URL: [Link])

  • Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives as Antiproliferative Agents. (URL: [Link])

  • Target deconvolution from phenotype-based drug discovery by using chemical proteomics approaches. | Semantic Scholar. (URL: [Link])

Sources

Application Notes and Protocols for In Vitro Assay Development with 1-Cyclohexyl-3-phenylthiourea

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of Thiourea Derivatives in Enzyme Inhibition

Thiourea and its derivatives represent a versatile class of organic compounds with significant applications in medicinal chemistry and drug discovery.[1][2][3] The unique structural features of the thiourea scaffold allow for diverse substitutions, leading to a wide range of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[2][4] Of particular interest is the growing body of evidence suggesting that certain thiourea derivatives can act as potent enzyme inhibitors.[4][5] Recent in silico studies have highlighted the potential of thiourea-containing molecules as inhibitors of sirtuins, a class of NAD+-dependent histone deacetylases that are key regulators of cellular processes and are implicated in various diseases, including cancer.[1][5][6]

Sirtuins, particularly SIRT1, have emerged as promising therapeutic targets.[1][7] SIRT1 is involved in the deacetylation of numerous histone and non-histone proteins, thereby modulating gene expression, metabolism, and cellular stress responses.[7] Overexpression of SIRT1 has been observed in several cancers, making its inhibition a viable strategy for cancer therapy.[1]

This application note provides a comprehensive guide for the in vitro characterization of 1-Cyclohexyl-3-phenylthiourea , a commercially available thiourea derivative, as a putative inhibitor of sirtuin activity. While direct biological data for this specific compound is limited, its structural similarity to other known enzyme inhibitors warrants a thorough investigation of its potential bioactivity.[8][9] We present a structured approach, from initial biochemical screening to cell-based target engagement, to elucidate the inhibitory profile of this compound.

Rationale for Investigating this compound as a Sirtuin Inhibitor

The rationale for exploring this compound as a sirtuin inhibitor is rooted in the established precedent of thiourea derivatives exhibiting inhibitory activity against various enzymes.[4][5] The presence of both a bulky cyclohexyl group and a phenyl ring suggests potential interactions with the hydrophobic pockets of enzyme active sites. Specifically, the thiourea core can form hydrogen bonds, while the flanking hydrophobic moieties can engage in van der Waals interactions, contributing to binding affinity and specificity.

The workflow for this investigation will follow a logical progression from broad biochemical screening to more specific cell-based validation, as depicted below.

G cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cell-Based Validation A Compound Procurement & QC (this compound) B Primary Screen: Fluorometric SIRT1 Activity Assay A->B C IC50 Determination B->C D Mechanism of Inhibition Studies (e.g., NAD+ or Substrate Competition) C->D E Cell Permeability Assessment C->E Proceed if potent (IC50 < 10 µM) F Target Engagement Assay: Western Blot for Acetylated p53 E->F G Cell Viability/Cytotoxicity Assay (e.g., MTT Assay) F->G

Figure 1: A stepwise workflow for the in vitro characterization of this compound as a potential sirtuin inhibitor.

Part 1: Biochemical Assays for Sirtuin Inhibition

Biochemical assays are the cornerstone of initial inhibitor screening, providing a direct measure of a compound's effect on enzyme activity in a controlled, cell-free environment.[10][11] For sirtuins, fluorometric assays are widely used due to their high sensitivity, throughput, and compatibility with automated platforms.[12][13]

Principle of the Fluorometric SIRT1 Activity Assay

The most common fluorometric sirtuin assays utilize a synthetic peptide substrate containing an acetylated lysine residue and a fluorescent reporter group.[7] The reaction proceeds in two steps:

  • Deacetylation: SIRT1 deacetylates the lysine residue in an NAD+-dependent manner.

  • Development: A developer solution containing a protease is added to cleave the deacetylated peptide, releasing the fluorophore and generating a fluorescent signal that is directly proportional to SIRT1 activity.

The presence of an inhibitor, such as this compound, will reduce the rate of deacetylation, leading to a decrease in the fluorescent signal.

SIRT1 Signaling Pathway and Point of Inhibition

G cluster_0 SIRT1 Deacetylation Cascade NAD NAD+ SIRT1 SIRT1 NAD->SIRT1 NAM Nicotinamide SIRT1->NAM Deac_Substrate Deacetylated Substrate (e.g., p53, Histones) SIRT1->Deac_Substrate Deacetylation Ac_Substrate Acetylated Substrate (e.g., p53-Ac, Histones-Ac) Ac_Substrate->SIRT1 CPTU 1-Cyclohexyl-3- phenylthiourea CPTU->SIRT1 Inhibition

Figure 2: Simplified diagram of the SIRT1 deacetylation reaction showing the putative point of inhibition by this compound.

Protocol 1: In Vitro Fluorometric SIRT1 Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human SIRT1.

Materials:

  • Recombinant human SIRT1 enzyme[13]

  • Fluorogenic SIRT1 substrate (e.g., from a commercial kit)[7]

  • NAD+[7]

  • This compound (dissolved in DMSO)

  • SIRT1 assay buffer[13]

  • Developer solution[13]

  • 96- or 384-well black microplates[7]

  • Fluorescence plate reader[7]

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the highest dose would be 10 mM, followed by 1:3 serial dilutions.

  • Assay Plate Setup:

    • Add 2 µL of the serially diluted compound or DMSO (vehicle control) to the wells of a black microplate.

    • Prepare a master mix of SIRT1 assay buffer and recombinant SIRT1 enzyme. Add 43 µL of this mix to each well.

    • Include "no enzyme" control wells containing only the assay buffer.

  • Enzyme Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to interact with the enzyme.

  • Reaction Initiation: Prepare a master mix of SIRT1 assay buffer and NAD+/fluorogenic substrate. Add 5 µL of this mix to each well to initiate the enzymatic reaction. The final reaction volume is 50 µL.

  • Deacetylation Reaction: Incubate the plate at 37°C for 60 minutes.

  • Reaction Termination and Signal Development: Add 50 µL of developer solution to each well. Incubate at room temperature for 30 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation at 340-360 nm and emission at 440-460 nm.[13]

Data Analysis:

  • Subtract the average fluorescence of the "no enzyme" control from all other readings.

  • Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x [1 - (Signal_inhibitor - Signal_no_enzyme) / (Signal_vehicle - Signal_no_enzyme)]

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

ParameterDescriptionExample Value
Enzyme Concentration Final concentration of recombinant SIRT1 in the assay.5 nM
Substrate Concentration Final concentration of the fluorogenic peptide substrate.25 µM
NAD+ Concentration Final concentration of NAD+.500 µM
Incubation Time Duration of the deacetylation reaction.60 minutes
Incubation Temperature Temperature for the deacetylation reaction.37°C
Final DMSO Concentration Should be kept constant across all wells.≤ 1%

Part 2: Cell-Based Assays for Target Engagement

While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays are necessary to confirm that the compound can penetrate the cell membrane and engage its target in a physiological context.[14] A key non-histone target of SIRT1 is the tumor suppressor protein p53.[7] Inhibition of SIRT1 leads to an increase in the acetylation of p53.[7]

Protocol 2: Western Blot Analysis of p53 Acetylation

This protocol assesses the ability of this compound to increase the acetylation of endogenous p53 in a human cancer cell line (e.g., MCF-7 or HCT116).

Materials:

  • Human cancer cell line expressing wild-type p53 (e.g., MCF-7)

  • Cell culture medium and supplements

  • This compound (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • Western blotting equipment

  • Primary antibodies: anti-acetyl-p53 (Lys382), anti-p53, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for 24 hours. Include a known SIRT1 inhibitor (e.g., EX-527) as a positive control.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein samples and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane and add the chemiluminescent substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software. Normalize the acetyl-p53 signal to the total p53 signal and the loading control (β-actin).

Expected Outcome: A dose-dependent increase in the ratio of acetylated p53 to total p53 would indicate that this compound is engaging and inhibiting SIRT1 in a cellular environment.

Protocol 3: Cellular Viability (MTT) Assay

It is essential to assess the cytotoxic effects of the compound to distinguish between target-specific effects and general toxicity.[15]

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Cell culture medium and supplements

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration that causes 50% growth inhibition).

Conclusion and Future Directions

This application note provides a foundational framework for the in vitro evaluation of this compound as a potential sirtuin inhibitor. The detailed protocols for biochemical and cell-based assays enable a systematic investigation of its inhibitory activity, mechanism of action, and cellular target engagement. Positive results from these assays would warrant further studies, including selectivity profiling against other sirtuin isoforms and in vivo efficacy studies in relevant disease models. The exploration of thiourea derivatives like this compound holds promise for the discovery of novel modulators of sirtuin activity with therapeutic potential.

References

Application Notes & Protocols: Leveraging 1-Cyclohexyl-3-phenylthiourea for Advanced Protein-Ligand Interaction Studies

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Preamble: The Thiourea Scaffold as a Privileged Tool in Chemical Biology

In the intricate world of molecular recognition, the interaction between a protein and a small molecule (ligand) is the foundational event for nearly all physiological processes and therapeutic interventions. Understanding the thermodynamics, kinetics, and structural basis of these interactions is paramount in drug discovery. 1-Cyclohexyl-3-phenylthiourea is an exemplar of the N,N'-disubstituted thiourea class of compounds, which have garnered significant attention for their versatile biological activities, including anticancer, antiviral, and enzyme inhibition properties.[1][2][3]

The utility of the thiourea moiety—SC(NH₂)₂—lies in its unique electronic and structural properties. The sulfur atom, being a soft base, and the two amine groups act as robust hydrogen bond donors, enabling the formation of stable, directional, non-covalent bonds with protein active sites.[2][4] This makes compounds like this compound excellent probes for interrogating protein binding pockets and developing novel therapeutics.

This document serves as a comprehensive guide to employing this compound as a model ligand. It provides not just step-by-step protocols for key biophysical assays but also delves into the causality behind experimental choices, ensuring that researchers can design robust, self-validating experiments to accurately characterize protein-ligand interactions.

Section 1: The Ligand—this compound

Before initiating any binding study, a thorough characterization of the ligand is essential.

Physicochemical Properties

This compound is a solid at room temperature with limited aqueous solubility, a common challenge with small drug-like molecules.[5][6]

PropertyValueSource
CAS Number 722-03-2[6]
Molecular Formula C₁₃H₁₈N₂S[6]
Molecular Weight 234.36 g/mol [7]
Melting Point ~148 °C[7]
Appearance Solid[6]
LogP ~3.77[7]
Solubility Poor in water; Soluble in organic solvents (DMSO, Ethanol)[5]

Causality Insight: The high LogP value indicates hydrophobicity. This necessitates the use of a co-solvent, typically Dimethyl Sulfoxide (DMSO), for preparing stock solutions. It is critical that the final concentration of DMSO be identical across all experimental components (protein solution and ligand solution) to negate any confounding solvent effects, particularly in high-sensitivity techniques like Isothermal Titration Calorimetry (ITC).

Mechanism of Interaction

The thiourea core is a hydrogen-bonding powerhouse. The two N-H groups act as donors, while the sulfur atom can act as a hydrogen bond acceptor. The phenyl and cyclohexyl groups contribute to hydrophobic and van der Waals interactions, anchoring the molecule within a binding pocket.[2][8] These combined interactions make it a potent inhibitor for various enzymes, including cholinesterases and tyrosinases.[4][9][10]

G cluster_ligand This compound cluster_protein Protein Active Site Ligand Thiourea Core (S=C(NH)₂) Cyclohexyl Cyclohexyl Group Ligand->Cyclohexyl Phenyl Phenyl Group Ligand->Phenyl HBD_Acceptor Amino Acid Residue (e.g., Asp, Glu, Backbone C=O) Ligand->HBD_Acceptor H-Bond (Donor) HBD_Donor Amino Acid Residue (e.g., Ser, Thr, Backbone N-H) Ligand->HBD_Donor H-Bond (Acceptor) Hydrophobic_Pocket Hydrophobic Pocket (e.g., Leu, Val, Phe) Cyclohexyl->Hydrophobic_Pocket Hydrophobic Interaction Phenyl->Hydrophobic_Pocket π-π Stacking / Hydrophobic

Caption: Key interactions of this compound within a protein binding site.

Section 2: A Multi-Technique Approach to Characterization

No single technique can provide a complete picture of a binding event. A robust study integrates multiple biophysical methods to build a comprehensive profile, from initial screening to high-resolution structural analysis.

Workflow cluster_screening Primary Screening & Affinity cluster_thermo Thermodynamic Validation cluster_kinetics Kinetic Analysis cluster_structure Structural Determination FS Fluorescence Spectroscopy (Measures Kd) ITC Isothermal Titration Calorimetry (Measures Kd, ΔH, ΔS, n) FS->ITC Validate Hits SPR Surface Plasmon Resonance (Measures kon, koff, Kd) ITC->SPR Characterize Kinetics XRAY X-ray Crystallography (Provides 3D Atomic Structure) SPR->XRAY Confirm Binding Mode

Sources

Application Notes and Protocols for the Development of Antibacterial Agents from Thiourea Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating crisis of antibiotic resistance necessitates the urgent discovery and development of novel antibacterial agents. Thiourea derivatives have emerged as a promising class of compounds due to their structural versatility and diverse biological activities.[1][2] This guide provides a comprehensive overview and detailed protocols for the systematic development of antibacterial agents from thiourea derivatives, from initial synthesis to preliminary in vivo evaluation. It is designed to offer both the theoretical basis for experimental choices and practical, step-by-step instructions for key assays, empowering researchers to advance their drug discovery programs.

Introduction: The Rationale for Thiourea Derivatives

Thiourea, an organosulfur compound with the formula SC(NH₂)₂, and its derivatives represent a versatile scaffold in medicinal chemistry.[3] The thiourea pharmacophore is a key feature in numerous biologically active molecules, exhibiting a wide range of activities including antibacterial, antifungal, antiviral, and antitubercular properties.[4][5] Their appeal as potential antibacterial agents stems from several key attributes:

  • Structural Diversity: The thiourea core can be readily modified with various substituents, allowing for the fine-tuning of physicochemical properties and biological activity.[1]

  • Multiple Biological Targets: Thiourea derivatives have been shown to interact with various bacterial targets, including enzymes crucial for cell wall synthesis, DNA replication (like DNA gyrase and topoisomerase IV), and metabolic pathways.[1][4][6] This multi-target potential may reduce the likelihood of rapid resistance development.

  • Efficacy Against Resistant Strains: Studies have demonstrated the activity of thiourea derivatives against drug-resistant pathogens, including Methicillin-Resistant Staphylococcus aureus (MRSA).[1][2]

This document will guide you through the critical stages of developing these promising compounds into viable antibacterial drug candidates.

Synthesis and Characterization of Thiourea Derivatives

The synthesis of thiourea derivatives is often achieved through a straightforward nucleophilic substitution reaction.[6][7] A common method involves the reaction of an isothiocyanate with a primary amine.

Protocol 2.1: General Synthesis of N,N'-disubstituted Thiourea Derivatives

Objective: To synthesize a library of thiourea derivatives for antibacterial screening.

Materials:

  • Aryl or alkyl isothiocyanate (0.1 mol)

  • Primary amine (0.1 mol)

  • Anhydrous acetone or acetonitrile

  • Stir plate and magnetic stir bar

  • Round bottom flask

  • Reflux condenser

  • Thin Layer Chromatography (TLC) plates

  • Column chromatography setup (if necessary)

  • Rotary evaporator

  • NMR, FT-IR, and Mass Spectrometry instrumentation for characterization

Procedure:

  • Dissolve the aryl or alkyl isothiocyanate (1 equivalent) in anhydrous acetone in a round bottom flask.

  • To this solution, add the primary amine (1 equivalent) dropwise while stirring at room temperature.

  • After the addition is complete, allow the reaction to stir at room temperature or under reflux for 2-6 hours. The reaction progress should be monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting solid is typically purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure thiourea derivative.

  • The structure of the synthesized compound must be confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry.

In Vitro Antibacterial Screening

The initial evaluation of newly synthesized compounds involves determining their activity against a panel of clinically relevant bacteria. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are the standard parameters for quantifying this activity.[8][9]

Protocol 3.1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of a thiourea derivative that inhibits the visible growth of a bacterium.[8][10]

Materials:

  • Synthesized thiourea derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35-37°C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 colonies of the test bacterium from a fresh agar plate.

    • Inoculate the colonies into a tube of CAMHB.

    • Incubate at 35-37°C until the turbidity matches the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[8]

    • Dilute this standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.[10]

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).[10]

    • Seal the plate and incubate at 35-37°C for 16-20 hours.[10]

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound with no visible bacterial growth.[10]

Protocol 3.2: Minimum Bactericidal Concentration (MBC) Assay

Objective: To determine the lowest concentration of a thiourea derivative required to kill a bacterium.[8]

Procedure:

  • Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Spot-plate these aliquots onto a fresh Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plate at 35-37°C for 18-24 hours.[8]

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no colony growth on the agar plate).[8]

Data Presentation

Summarize the quantitative data from the in vitro assays in a structured table for easy comparison.

Compound IDR-GroupGram-Positive BacteriaGram-Negative Bacteria
S. aureus MIC (µg/mL)E. coli MIC (µg/mL)
TD-01 4-Chlorophenyl864
TD-02 4-Nitrophenyl432
TD-03 4-Methoxyphenyl32>128
Ciprofloxacin (Control)0.50.015

Table 1: Hypothetical MIC data for a series of thiourea derivatives.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the antibacterial potency of the lead compounds. By systematically modifying the chemical structure of the thiourea derivatives and evaluating their antibacterial activity, key structural features essential for bioactivity can be identified.[1][11]

Key Insights from SAR Studies on Thiourea Derivatives:

  • Electron-withdrawing groups (e.g., nitro, halo, CF₃) on the aromatic rings often enhance antibacterial activity.[1][4][12]

  • Lipophilicity plays a significant role. Increasing lipophilicity, for instance by adding alkyl chains, can improve bacterial membrane disruption. However, excessively long chains may decrease activity.[4]

  • N-aryl substitutions generally show better antibacterial activity compared to N-alkyl substitutions.[4]

Caption: Iterative cycle for Structure-Activity Relationship (SAR) studies.

Mechanism of Action (MoA) Studies

Understanding how a compound kills bacteria is vital for its development. Thiourea derivatives are proposed to inhibit essential bacterial enzymes such as DNA gyrase and topoisomerase IV.[1][4] Molecular docking can be a valuable tool to predict the interactions between the synthesized compounds and their potential protein targets.[6][7]

MoA_Pathway cluster_bacterium Bacterial Cell DNA Bacterial DNA Gyrase DNA Gyrase/ Topoisomerase IV DNA->Gyrase Supercoiling/ Decatenation Replication DNA Replication & Cell Division Gyrase->Replication CellDeath Cell Death Replication->CellDeath Blocked Thiourea Thiourea Derivative Thiourea->Gyrase Inhibition

Caption: Hypothetical mechanism of action for a thiourea derivative.

Cytotoxicity Assessment

A successful antibacterial agent must be effective against bacteria while exhibiting minimal toxicity to human cells.[13][14] Therefore, it is essential to evaluate the cytotoxicity of lead compounds.

Protocol 6.1: MTT Assay for Mammalian Cell Viability

Objective: To assess the cytotoxicity of thiourea derivatives on a mammalian cell line (e.g., HEK293, HepG2).[15]

Materials:

  • Mammalian cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well cell culture plates

  • Thiourea derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Replace the old medium with the medium containing the compounds.

    • Include a vehicle control (cells treated with the solvent) and a blank control (medium only).

    • Incubate for 24-72 hours.[10]

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.[10]

    • Incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization and Measurement:

    • Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ (the concentration of the compound that causes 50% inhibition of cell growth).

Data Presentation
Compound IDAntibacterial ActivityCytotoxicitySelectivity Index (SI)
S. aureus MIC (µg/mL)HEK293 IC₅₀ (µg/mL)(IC₅₀ / MIC)
TD-01 8>100>12.5
TD-02 45012.5
TD-03 32>100>3.1
Doxorubicin (Control)0.8N/A

Table 2: Hypothetical antibacterial activity vs. cytotoxicity and the calculated Selectivity Index.

In Vivo Efficacy Models

Promising candidates with high potency and low cytotoxicity should be advanced to in vivo models of infection. These models are crucial for evaluating the compound's efficacy within a complex biological system.[16][17]

Commonly Used Preliminary In Vivo Models:

  • Galleria mellonella (Wax Moth Larvae): A simple, inexpensive, and ethically favorable invertebrate model for initial toxicity and efficacy screening.[12]

  • Caenorhabditis elegans (Nematode): Another useful invertebrate model for high-throughput screening of compounds against bacterial infections.[18]

  • Murine Models: Mouse models of infection (e.g., thigh infection, sepsis models) are the gold standard for preclinical evaluation, providing data on pharmacokinetics, pharmacodynamics, and efficacy.[17][19]

The choice of model depends on the specific research question and the stage of drug development.[19] An important consideration is designing in vitro studies that can be bridged to in vivo testing.[16]

Conclusion

The development of antibacterial agents from thiourea derivatives is a systematic process that involves iterative cycles of design, synthesis, and biological evaluation. By following the protocols and workflows outlined in this guide, researchers can efficiently identify and optimize potent antibacterial candidates with favorable safety profiles. The versatility of the thiourea scaffold, combined with a robust screening cascade, offers a promising avenue for the discovery of next-generation antibiotics to combat the growing threat of antimicrobial resistance.

References

  • Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC - NIH. (n.d.). National Institutes of Health.
  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (2016). SpringerLink.
  • Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. (2025). Letters in Applied NanoBioScience.
  • Pharmacology of Thiourea; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). YouTube.
  • In Vitro Assay Protocols for Novel Antimicrobial Compounds. (n.d.). BenchChem.
  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (2023). SpringerLink.
  • Synthesis and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of. (n.d.). Pharmacy Education.
  • Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. (n.d.). MDPI.
  • Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall. (2024). Pharmacy Education.
  • An Innovative in Vivo Model for Bioassay-Guided Testing of Potential Antimicrobials. (n.d.). ACS Publications.
  • Application Notes and Protocols for the Use of Novel Antibacterial Compounds in a Research Laboratory Setting. (n.d.). BenchChem.
  • Design, Synthesis and Evaluation of Thiourea Derivatives as Antimicrobial and Antiviral Agents. (n.d.). Bentham Science.
  • Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. (2023). PubMed Central.
  • Animal models in the evaluation of antimicrobial agents. (n.d.). ASM Journals.
  • Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods. (n.d.). ResearchGate.
  • Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations. (n.d.). National Institutes of Health.
  • Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host. (2022). National Institutes of Health.
  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.). PubMed Central.
  • Antimicrobial Activity and Structural Study of Disubstituted Thiourea Derivatives. (2025). MDPI.
  • Synthesis, antibacterial and anti-MRSA activity, in vivo toxicity and a structure-activity relationship study of a quinoline thiourea. (2025). ResearchGate.
  • Dose Dependent Antimicrobial Cellular Cytotoxicity—Implications for ex vivo Diagnostics. (2021). Frontiers.
  • In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. (2018). PubMed Central.
  • In vivo studies on antibiotic combination for the treatment of carbapenem-resistant Gram-negative bacteria: a systematic review and meta-analysis protocol. (2020). PubMed Central.

Sources

Application Note & Protocol: Preparation of Stock Solutions of 1-Cyclohexyl-3-phenylthiourea

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed, scientifically-grounded protocol for the preparation, storage, and handling of stock solutions of 1-Cyclohexyl-3-phenylthiourea. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple list of steps to explain the critical rationale behind solvent selection, dissolution techniques, and quality control measures. The objective is to empower users to create accurate, stable, and reproducible stock solutions, thereby ensuring the integrity of downstream experimental data.

Introduction: The Foundation of Reproducible Data

Physicochemical Profile of this compound

A comprehensive understanding of the compound's physical and chemical properties is paramount for developing a successful solubilization strategy.

PropertyValueSource
Molecular Formula C₁₃H₁₈N₂S[2]
Molecular Weight 234.37 g/mol
Appearance Solid, white crystalline powder[3]
Melting Point ~148 °C[4]
Solubility Soluble in organic solvents such as ethanol and dichloromethane; Insoluble in water.[3][5]

The presence of both a nonpolar cyclohexyl ring and a phenyl group, combined with the polar thiourea core, results in poor aqueous solubility. This necessitates the use of an organic solvent for creating a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the solvent of choice for most in vitro applications due to its high solvating power and compatibility with aqueous media at low final concentrations.

Primary Protocol: Preparation of a 10 mM Stock Solution in DMSO

This section details the step-by-step methodology for preparing a highly accurate 10 mM stock solution, a common starting point for serial dilutions in biological assays.

Required Materials & Equipment
  • This compound (purity ≥97%)

  • Anhydrous Dimethyl Sulfoxide (DMSO), Biotechnology Grade

  • Analytical balance (readable to at least 0.1 mg)

  • Calibrated micropipettes (P200, P1000)

  • Sterile, low-retention microcentrifuge tubes (1.5 mL) or amber glass vials with PTFE-lined caps

  • Vortex mixer

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, chemical-resistant gloves (nitrile)

Step-by-Step Methodology

Step 1: Precise Mass Calculation The initial step is to determine the mass of the compound required. The formula for this calculation is: Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol )

  • Example Calculation for 1 mL of a 10 mM solution:

    • Mass (mg) = 10 mmol/L × 0.001 L × 234.37 g/mol × 1000 mg/g

    • Mass (mg) = 2.34 mg

Step 2: Weighing the Compound

  • Place a clean, empty microcentrifuge tube or vial on the analytical balance.

  • Tare the balance to zero.

  • Carefully weigh a mass close to the target (e.g., 2.34 mg) directly into the tared container. Crucially, record the actual mass to four decimal places (e.g., 2.41 mg).

  • Expertise & Experience: Do not attempt to weigh the exact target mass. Instead, weigh an approximate amount and use the actual measured mass for subsequent calculations. This is more accurate and efficient than trying to add or remove minuscule amounts of powder.

Step 3: Precise Solvent Volume Calculation Use the actual mass from Step 2 to calculate the exact volume of DMSO needed to achieve the desired 10 mM concentration. Volume (µL) = [Actual Mass (mg) / (Molecular Weight ( g/mol ) × 10 mM)] × 1,000,000

  • Example Calculation for an actual mass of 2.41 mg:

    • Volume (µL) = [2.41 mg / (234.37 g/mol × 10 mmol/L)] × 1,000,000

    • Volume (µL) = 1028.3 µL

Step 4: Dissolution

  • Using a calibrated micropipette, add the calculated volume of anhydrous DMSO (e.g., 1028.3 µL) to the vial containing the compound.

  • Securely cap the vial.

  • Vortex the mixture at high speed for 1-2 minutes.

  • Trustworthiness Check: Visually inspect the solution against a light source. It must be completely clear, with no visible particulates or cloudiness. If dissolution is incomplete, sonication in a water bath for 5-10 minutes can facilitate the process.

  • Causality Note: Using anhydrous DMSO is critical as water can decrease the solubility of hydrophobic compounds and, in some cases, promote hydrolysis over long-term storage.[6][7]

Experimental Workflow Diagram

graphdot cluster_prep Phase 1: Preparation & Calculation cluster_sol Phase 2: Solubilization cluster_store Phase 3: Storage & Documentation calc_mass 1. Calculate Target Mass (e.g., 2.34 mg for 10 mM in 1 mL) weigh 2. Weigh Compound Accurately (Record ACTUAL mass, e.g., 2.41 mg) calc_mass->weigh calc_vol 3. Calculate Precise Solvent Volume (Based on ACTUAL mass, e.g., 1028.3 µL) weigh->calc_vol Input actual mass add_dmso 4. Add Calculated Volume of Anhydrous DMSO calc_vol->add_dmso vortex 5. Vortex Vigorously (1-2 min) add_dmso->vortex inspect 6. Is Solution Perfectly Clear? vortex->inspect inspect->vortex No, particulates remain label_vial 7. Label Vial with Full Details inspect->label_vial Yes aliquot 8. Aliquot into Single-Use Volumes label_vial->aliquot store 9. Store at -20°C or -80°C (Protect from light) aliquot->store

Caption: Protocol workflow for preparing this compound stock solutions.

Storage, Stability, and Handling

Long-Term Storage

The chemical stability of compounds in DMSO is crucial for long-term studies.[7] To preserve the integrity of the stock solution:

  • Aliquot: Dispense the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in low-retention tubes. This is the most effective way to prevent degradation caused by repeated freeze-thaw cycles.[7]

  • Temperature: Store aliquots at -20°C for short to mid-term storage (up to 6 months) or at -80°C for long-term storage (years).

  • Protection: Use amber vials or wrap tubes in foil to protect the compound from light.

Handling for Experimental Use
  • Thaw a single aliquot at room temperature.

  • Briefly vortex the thawed tube to ensure homogeneity before pipetting.

  • Prepare working solutions by diluting the stock in the appropriate cell culture medium or assay buffer.

  • Never refreeze a partially used aliquot.

Critical Consideration: DMSO Cytotoxicity

While an excellent solvent, DMSO can be toxic to cells at higher concentrations.[8] For most cell lines, the final concentration of DMSO in the culture medium should not exceed 0.5%, with many sensitive or primary cell lines tolerating only up to 0.1%.[9] It is imperative to perform a vehicle control experiment (medium + DMSO at the final concentration) to ensure that the observed effects are due to the compound and not the solvent. Studies have shown that cell proliferation can be inhibited at DMSO concentrations as low as 0.625% in some cell lines after 72 hours.[10]

Alternative Solvents

If DMSO is incompatible with an experimental system (e.g., certain in vivo studies or chemical assays), other organic solvents can be considered. The protocol would be identical, but solubility must be re-verified.

SolventMax Recommended ConcentrationRationale & Considerations
Ethanol (100%, anhydrous) ~10 mg/mLLess cytotoxic than DMSO, making it more suitable for some in vivo applications. However, it is more volatile, which can lead to concentration changes if not handled properly. Its solvating power may be lower than DMSO's for this compound.
Dimethylformamide (DMF) >10 mg/mLPossesses strong solvating properties similar to DMSO. It is generally more toxic and should be handled with increased caution in a well-ventilated fume hood.

Conclusion

The protocol outlined in this document provides a comprehensive framework for preparing high-quality, accurate stock solutions of this compound. By integrating precise calculations based on actual mass, selecting appropriate solvents, and adhering to rigorous storage and handling procedures, researchers can significantly enhance the reproducibility and reliability of their experimental data. The emphasis on understanding the causality behind each step equips scientists to troubleshoot and adapt this protocol for other challenging compounds.

References

  • Title: Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies Source: KEYENCE Corporation URL
  • Title: Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights Source: National Institutes of Health (NIH) URL: [Link]

  • Title: DMSO usage in cell culture Source: LifeTein URL: [Link]

  • Title: 1-cyclohexyl-3-phenylurea - ChemBK Source: ChemBK URL: [Link]

  • Title: this compound - LookChem Source: LookChem URL: [Link]

  • Title: Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis Source: PubMed Central, National Institutes of Health (NIH) URL: [Link]

  • Title: Studies on repository compound stability in DMSO under various conditions Source: PubMed, National Institutes of Health (NIH) URL: [Link]

  • Title: Stability of screening compounds in wet DMSO Source: PubMed, National Institutes of Health (NIH) URL: [Link]

Sources

Application Notes & Protocols: Leveraging 1-Cyclohexyl-3-phenylthiourea in High-Throughput Screening for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Thiourea Derivatives

The thiourea scaffold, characterized by the formula SC(NH₂)₂, is a cornerstone in medicinal chemistry, offering a versatile framework for the development of novel therapeutic agents.[1] Thiourea and its derivatives exhibit a vast spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][3] This broad utility stems from the unique chemical properties of the thiourea moiety; the N-H groups act as hydrogen bond donors while the sulfur atom serves as an acceptor, facilitating interactions with a wide array of biological targets like enzymes and receptors.[1]

This application note focuses on a specific derivative, 1-Cyclohexyl-3-phenylthiourea (CAS 722-03-2), a compound with potential for discovery in high-throughput screening (HTS) campaigns.[4] While specific biological activities for this particular molecule are not extensively documented in publicly available literature, its structural similarity to other well-studied thioureas, such as phenylthiourea (PTU), suggests promising avenues for investigation. PTU is a known inhibitor of tyrosinase and phenoloxidase, enzymes crucial in melanin synthesis and other biological pathways.[5][6][7] This provides a strong rationale for exploring this compound as a potential modulator of enzymatic activity and other cellular processes.

This guide provides a framework for integrating this compound into HTS workflows, offering detailed protocols for both biochemical and cell-based assays. The methodologies are designed to be robust and adaptable, enabling researchers to uncover the compound's biological functions and potential as a lead molecule in drug discovery programs.

Hypothesized Mechanism of Action: Enzyme Inhibition

Given that phenylthiourea is a competitive inhibitor of phenoloxidase, it is plausible that this compound exerts its biological effects through a similar mechanism.[6] The thiourea core can chelate metal ions within the active sites of metalloenzymes, thereby inhibiting their catalytic function.[8] Tyrosinase, a key enzyme in melanogenesis, contains a binuclear copper center in its active site, making it a prime target for thiourea-containing compounds. Inhibition of this enzyme has implications for treating hyperpigmentation disorders and has also been explored in the context of cancer therapy.

Beyond tyrosinase, the diverse biological activities reported for thiourea derivatives suggest that this compound could interact with a range of other targets, including kinases, proteases, and receptors involved in cell signaling pathways.[9][10] The protocols outlined below are designed to screen for such activities in a high-throughput manner.

High-Throughput Screening Workflow

A typical HTS campaign for a novel compound like this compound involves a tiered approach, starting with a primary screen to identify initial "hits," followed by secondary and confirmatory assays to validate these findings and elucidate the mechanism of action.

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Dose-Response cluster_2 Phase 3: Secondary & Orthogonal Assays A Compound Library Preparation (this compound stock solution) B Primary Assay (e.g., Biochemical Enzyme Inhibition Assay) A->B C High-Throughput Data Acquisition B->C D Hit Picking & Re-testing C->D Identify 'Hits' E Dose-Response Curve Generation (IC50) D->E F Cell-Based Assays (e.g., Cytotoxicity, Target Engagement) E->F Confirm Potency & Selectivity G Mechanism of Action Studies F->G

Caption: Generalized high-throughput screening workflow.

Application 1: Biochemical Assay for Tyrosinase Inhibition

This protocol describes a high-throughput, cell-free assay to determine the inhibitory potential of this compound against mushroom tyrosinase, a commonly used model enzyme. The assay measures the enzymatic conversion of L-DOPA to dopachrome, a colored product that can be quantified spectrophotometrically.

Materials and Reagents
  • This compound

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • Kojic Acid (positive control inhibitor)

  • Dimethyl Sulfoxide (DMSO, ACS grade)

  • Phosphate Buffer (e.g., 50 mM Sodium Phosphate, pH 6.8)

  • 384-well, clear, flat-bottom microplates

Protocol: Step-by-Step
  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution plate in DMSO to generate a range of concentrations for dose-response analysis (e.g., 10-point, 3-fold dilutions starting from 1 mM).

    • Prepare a 10 mM stock solution of Kojic Acid in DMSO as a positive control.

  • Assay Plate Preparation:

    • Using an automated liquid handler, dispense 200 nL of the compound dilutions (and controls) into the wells of a 384-well assay plate.

    • Include wells with DMSO only as a negative control (100% enzyme activity).

    • Include wells without enzyme as a background control.

  • Enzyme and Substrate Addition:

    • Prepare a working solution of mushroom tyrosinase in phosphate buffer (e.g., 20 units/mL).

    • Dispense 10 µL of the tyrosinase solution to all wells except the background control wells.

    • Incubate the plate at room temperature for 10 minutes to allow for compound-enzyme interaction.

    • Prepare a working solution of L-DOPA in phosphate buffer (e.g., 2 mM).

    • Initiate the enzymatic reaction by adding 10 µL of the L-DOPA solution to all wells.

  • Data Acquisition and Analysis:

    • Immediately after adding the substrate, measure the absorbance at 475 nm (for dopachrome formation) every minute for 20-30 minutes using a microplate reader.

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the data to the controls:

      • % Inhibition = [1 - (V_compound - V_background) / (V_DMSO - V_background)] * 100

    • For dose-response curves, plot the % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Expected Results
CompoundConcentration (µM)% Inhibition (Mean ± SD)
DMSO (Negative Control)N/A0 ± 5
Kojic Acid (Positive Control)1095 ± 4
This compound0.112 ± 6
148 ± 5
1085 ± 7
10098 ± 3

Application 2: Cell-Based Assay for Antiproliferative Activity

This protocol outlines a high-throughput assay to assess the effect of this compound on the proliferation of a human cancer cell line (e.g., A375 melanoma, which expresses tyrosinase). Cell viability is measured using a resazurin-based assay, where the reduction of resazurin to the fluorescent resorufin by metabolically active cells is quantified.

Materials and Reagents
  • This compound

  • Human cancer cell line (e.g., A375)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Staurosporine (positive control for apoptosis/cytotoxicity)

  • Resazurin sodium salt

  • Phosphate-Buffered Saline (PBS)

  • 384-well, black, clear-bottom, tissue culture-treated microplates

Protocol: Step-by-Step
  • Cell Seeding:

    • Harvest and count the A375 cells.

    • Dilute the cells in culture medium to a final concentration of 25,000 cells/mL.

    • Dispense 40 µL of the cell suspension into each well of the 384-well plate (1,000 cells/well).

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution plate of this compound and staurosporine in cell culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the cell plate and add 40 µL of the compound-containing medium to the respective wells.

    • Include wells with medium containing DMSO only as a negative control.

    • Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Viability Assessment:

    • Prepare a 0.15 mg/mL solution of resazurin in PBS.

    • Add 10 µL of the resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, 5% CO₂.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity (Excitation: ~560 nm, Emission: ~590 nm) using a microplate reader.

    • Normalize the data to the controls:

      • % Viability = [(Fluorescence_compound - Fluorescence_background) / (Fluorescence_DMSO - Fluorescence_background)] * 100

    • Plot the % viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Hypothesized Signaling Pathway

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Growth Factor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Compound 1-Cyclohexyl-3- phenylthiourea Compound->MEK Inhibition?

Caption: Hypothesized inhibition of the MAPK/ERK signaling pathway.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule for high-throughput screening. The protocols detailed in this application note provide a robust starting point for investigating its potential as an enzyme inhibitor and an antiproliferative agent. Positive hits from these primary screens should be subjected to a rigorous validation process, including re-testing, analysis of purity, and evaluation in orthogonal assays to rule out artifacts and confirm the mechanism of action. Further studies could involve screening against a broader panel of cancer cell lines, profiling against a kinase panel, or investigating its antimicrobial properties. The versatility of the thiourea scaffold suggests that this compound could be a valuable tool compound or a starting point for a new drug discovery program.

References

  • BenchChem. (2025). Literature review on the discovery of novel thiourea compounds.
  • Biointerface Research in Applied Chemistry. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity.
  • Journal of Drug Design and Medicinal Chemistry. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review.
  • DergiPark. (2022). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives.
  • Guidechem. (n.d.). What are the potential applications of thiourea compounds?.
  • ResearchGate. (2025). Biological Applications of Thiourea Derivatives: Detailed Review.
  • MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review.
  • Annexe Chem Pvt Ltd. (n.d.). Thiourea: Unraveling Its Diverse Applications.
  • Sigma-Aldrich. (n.d.). 1-CYCLOHEXYL-3-PHENYL-2-THIOUREA AldrichCPR.
  • Sigma-Aldrich. (n.d.). This compound.
  • PubMed Central. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives.
  • PubChem. (n.d.). Phenylthiourea.
  • ResearchGate. (2011). The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase.
  • MedchemExpress.com. (n.d.). Phenylthiourea (Phenylthiocarbamide) | Phenoloxidase Inhibitor.

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Application Notes & Protocols for the In Vivo Evaluation of 1-Cyclohexyl-3-phenylthiourea

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the preclinical in vivo evaluation of 1-Cyclohexyl-3-phenylthiourea, a compound belonging to the thiourea class known for diverse biological activities.[1][2] Recognizing the potential of thiourea derivatives in drug discovery, particularly in areas like inflammation and oncology, this guide outlines a logical, multi-stage protocol.[3][4] We present detailed, field-proven methodologies for assessing the pharmacokinetic profile, anti-inflammatory and analgesic efficacy, and acute toxicity of this compound in established rodent models. The protocols are designed to generate robust, reproducible data to inform decisions on the compound's therapeutic potential and safety margin. Each step is accompanied by expert rationale to explain the causality behind experimental choices, ensuring scientific integrity and trustworthiness in the generated data.

Introduction: The Rationale for In Vivo Testing

Thiourea derivatives are a versatile class of compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anti-inflammatory, anticancer, antioxidant, and antimicrobial properties.[2][3][5] this compound (CPT) is a specific analog within this class. While in vitro assays provide initial insights into a compound's activity, they cannot replicate the complex physiological environment of a living organism. Therefore, in vivo testing in animal models is an indispensable step to understand the compound's absorption, distribution, metabolism, and excretion (ADME), and to verify its therapeutic efficacy and assess its safety profile in a systemic context.[6]

This guide proposes a tiered approach, beginning with pharmacokinetics to establish systemic exposure, followed by validated pharmacodynamic models to assess efficacy, and concluding with an acute toxicity study to determine the initial safety window.

Pre-Study Essentials: Formulation and Animal Ethics

2.1 Vehicle Selection and Formulation Development The first critical step is to develop a suitable vehicle for administration that solubilizes this compound without interfering with the biological assay.

Protocol: Solubility Screen

  • Screening: Test the solubility of the compound in a panel of common, non-toxic vehicles (e.g., sterile saline, 0.5% carboxymethylcellulose [CMC], 5% DMSO in corn oil, 10% Tween® 80 in saline).

  • Preparation: Prepare small-scale trial formulations at the highest anticipated dose concentration.

  • Observation: Visually inspect for complete dissolution. If precipitation occurs, sonication or gentle heating may be tested.

  • Stability: Assess the stability of the final formulation over a relevant period (e.g., 4-6 hours) at room temperature to ensure dose homogeneity during the experiment.

Causality: An inappropriate vehicle can lead to poor bioavailability, causing false-negative efficacy results, or may itself cause irritation or toxicity, confounding the study's outcome.

2.2 Ethical Considerations and Animal Welfare All animal experiments must be conducted in compliance with local and national regulations and should receive prior approval from an Institutional Animal Care and Use Committee (IACUC). The principles of the 3Rs (Replacement, Reduction, and Refinement) should be strictly adhered to throughout the study design.

Stage 1: Pharmacokinetic (PK) Profiling in Rodents

Objective: To characterize the ADME properties of this compound to ensure adequate systemic exposure is achieved in subsequent efficacy studies.[6]

Protocol: Rodent PK Study

  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group), weighing 200-250g.

  • Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions.[7]

  • Grouping & Dosing:

    • Group 1 (Intravenous, IV): Administer 1-2 mg/kg of the compound (dissolved in a suitable IV-compatible vehicle like 10% Solutol® in saline) via tail vein injection to determine absolute bioavailability.

    • Group 2 (Oral, PO): Administer 10-50 mg/kg of the compound via oral gavage.

  • Blood Sampling: Collect sparse blood samples (approx. 100-150 µL) from each animal at specific time points into EDTA-coated tubes. A typical schedule is:

    • IV: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.[8]

    • PO: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.[8]

  • Sample Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: Calculate key pharmacokinetic parameters using software like Phoenix WinNonlin.[9]

Table 1: Key Pharmacokinetic Parameters

Parameter Description Importance
Cmax Maximum observed plasma concentration Indicates the peak exposure after administration.
Tmax Time to reach Cmax Provides information on the rate of absorption.[8]
AUC Area Under the Curve (plasma concentration vs. time) Represents the total systemic exposure to the drug.
Half-life The time required for the plasma concentration to decrease by half.

| F% | Bioavailability (for PO) | The fraction of the oral dose that reaches systemic circulation. |

Stage 2: Pharmacodynamic (Efficacy) Evaluation

Based on the known activities of thiourea derivatives, the following models are recommended to assess the anti-inflammatory and analgesic potential of the compound.[3]

Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classical and highly reproducible model for evaluating acute anti-inflammatory activity.[10] The inflammatory response to carrageenan is biphasic. The early phase (0-2.5 hours) is mediated by histamine and serotonin, while the later phase (after 2.5 hours) is primarily mediated by prostaglandins, involving the induction of COX-2.[11][12]

Experimental Workflow: Carrageenan-Induced Paw Edema

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Acclimatize 1. Acclimatize Rats (1 week) Group 2. Group Animals (n=6 per group) Acclimatize->Group Base 3. Baseline Paw Volume (Plethysmometer, V₀) Group->Base Dose 4. Administer Compound (Vehicle, Cmpd, Control) Base->Dose Induce 5. Induce Edema (0.1 mL 1% Carrageenan) Dose->Induce Measure 6. Measure Paw Volume (Vₜ) (Hourly for 6 hours) Induce->Measure Calc 7. Calculate Δ Volume (Vₜ - V₀) Measure->Calc Inhibit 8. Calculate % Inhibition Calc->Inhibit

Caption: Workflow for the rat paw edema anti-inflammatory assay.

Step-by-Step Methodology

  • Animal Model: Male Wistar or Sprague-Dawley rats (180-200 g).

  • Animal Grouping (n=6 per group):

    • Group I (Vehicle Control): Receives the selected vehicle.

    • Group II (Positive Control): Receives Indomethacin (10 mg/kg, p.o.).[10]

    • Group III-V (Test Groups): Receive this compound at three different dose levels (e.g., 10, 30, 100 mg/kg, p.o.).

  • Procedure: a. Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.[10] b. Administer the respective compounds or vehicle via oral gavage one hour before inducing inflammation. c. Induce inflammation by injecting 0.1 mL of 1% w/v carrageenan solution in sterile saline into the subplantar surface of the right hind paw.[13][14] d. Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[10]

  • Data Analysis:

    • Calculate the mean increase in paw volume (Edema) = Vₜ - V₀.

    • Calculate the Percentage Inhibition of edema using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

Protocol: Acetic Acid-Induced Writhing Test in Mice

This model is a widely used method for screening peripheral analgesic activity.[15] The intraperitoneal injection of acetic acid causes irritation and inflammation, leading to the release of pain-producing mediators like prostaglandins and bradykinin, which stimulate nociceptors and cause a characteristic writhing response (abdominal constriction and hind limb stretching).[15][16]

Step-by-Step Methodology

  • Animal Model: Swiss albino mice (20-25 g) of either sex.[17]

  • Animal Grouping (n=6 per group):

    • Group I (Vehicle Control): Receives the vehicle.

    • Group II (Positive Control): Receives Diclofenac Sodium (10 mg/kg, p.o.).[17]

    • Group III-V (Test Groups): Receive this compound at three different dose levels (e.g., 10, 30, 100 mg/kg, p.o.).

  • Procedure: a. Administer the respective compounds or vehicle orally. b. After a 30-40 minute absorption period, administer 0.1 mL/10g body weight of 0.7% acetic acid solution intraperitoneally to each mouse.[17] c. Immediately place each mouse in an individual observation chamber. d. After a 5-minute latency period, count the total number of writhes for each animal over a 15-minute observation period.[17]

  • Data Analysis:

    • Calculate the mean number of writhes for each group.

    • Calculate the Percentage Inhibition of writhing using the formula: % Inhibition = [(Writhes_control - Writhes_treated) / Writhes_control] x 100

Stage 3: Acute Oral Toxicity Assessment

Objective: To determine the acute toxicity of a single oral dose of this compound and to identify the dose range for subsequent studies. The OECD Guideline 425 (Up-and-Down Procedure) is recommended as it minimizes animal usage while providing a statistically robust estimate of the LD50.[18][19]

Overall Preclinical Testing Workflow

G cluster_start cluster_main cluster_end Formulation Formulation & Vehicle Selection PK Pharmacokinetics (PK) (Rat, PO & IV) Formulation->PK Efficacy Efficacy Models (Anti-inflammatory & Analgesic) PK->Efficacy Dose Selection Tox Acute Toxicity (OECD 425) PK->Tox Exposure Data Efficacy->Tox Safety Context Decision Go/No-Go Decision (Lead Optimization) Efficacy->Decision Tox->Decision

Caption: Tiered workflow for in vivo evaluation of a test compound.

Protocol: OECD 425 - Up-and-Down Procedure

  • Animal Model: Female rats are typically preferred as they are often slightly more sensitive.[19]

  • Housing & Fasting: House animals individually. Fast animals overnight prior to dosing.[7]

  • Dosing Procedure: a. Initial Dose: Dose the first animal with a starting dose selected based on any available data (e.g., 175 mg/kg as a default intermediate dose). b. Sequential Dosing: Dose single animals at 48-hour intervals.

    • If the animal survives, the dose for the next animal is increased by a constant factor (e.g., 3.2).
    • If the animal dies, the dose for the next animal is decreased by the same factor.
  • Observation Period: Observe animals for 14 days.[18] Pay close attention during the first 4 hours post-dosing and at least once daily thereafter.

  • Parameters to Monitor:

    • Clinical Signs: Record any changes in skin, fur, eyes, respiratory, circulatory, autonomic, and central nervous systems. Note tremors, convulsions, salivation, diarrhea, lethargy, etc.[20]

    • Mortality: Record the time of death as precisely as possible.

    • Body Weight: Measure body weight just before dosing and at least weekly thereafter.[20]

  • Termination: At the end of the 14-day observation period, surviving animals are humanely euthanized and subjected to a gross necropsy.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method, often with the aid of specialized software.[19]

Table 2: Sample Template for Clinical Observation

Animal ID Day 1 (4h) Day 1 (24h) Day 7 Day 14 Body Weight (g) Necropsy Findings
F-01 Normal Normal Normal Normal Pre: 210, Day 7: 225, Day 14: 240 No abnormalities

| F-02 | Piloerection | Lethargy | Recovered | Normal | Pre: 215, Day 7: 210, Day 14: 230 | No abnormalities |

Conclusion

This application note provides a structured and scientifically grounded framework for the initial in vivo characterization of this compound. By systematically evaluating pharmacokinetics, efficacy in relevant disease models, and acute toxicity, researchers can build a comprehensive data package. This data is crucial for establishing a clear understanding of the compound's potential as a therapeutic agent and for making informed decisions regarding its further development.

References

  • Sindhu, R. K., et al. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 8(4), 1550-1557. [Link]

  • Patil, K. R., et al. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. [Link]

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. OUCI. [Link]

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC - PubMed Central. [Link]

  • Medeiros, R., et al. (2024). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. [Link]

  • Jadhav, R. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. ResearchGate. [Link]

  • Patsnap Synapse. (2024). What sample types and time points are ideal for rodent PK? Patsnap. [Link]

  • RJPT SimLab. (n.d.). Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. RJPT SimLab. [Link]

  • Slideshare. (n.d.). Acute Toxicity by OECD Guidelines. Slideshare. [Link]

  • OECD. (n.d.). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD iLibrary. [Link]

  • Bio-protocol. (n.d.). Carrageenan-Induced Paw Edema. Bio-protocol. [Link]

  • Bio-protocol. (n.d.). Carrageenan-Induced Paw Edema. Bio-protocol. [Link]

  • Tox Lab. (n.d.). Study Design of OECD Guideline 420: Acute Oral Toxicity – Fixed Dose Method. Tox Lab. [Link]

  • Bio-protocol. (n.d.). Acetic acid induced writhing's test. Bio-protocol. [Link]

  • Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. Paraza Pharma Inc.[Link]

  • OECD. (2001). Test Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure. ResearchGate. [Link]

  • Nuvisan. (n.d.). In vivo pharmacokinetics. Nuvisan. [Link]

  • Biotechfarm. (n.d.). Animal Pharmacokinetic Studies for Safe Treatments. Biotechfarm. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

  • Pharmacology Discovery Services. (n.d.). Visceral Pain, Acetic Acid-Induced Writhing. Pharmacology Discovery Services. [Link]

  • SAS Publishers. (n.d.). Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. SAS Publishers. [Link]

  • National Toxicology Program. (1987). OECD Test Guideline 401 - Acute Oral Toxicity. National Toxicology Program. [Link]

  • ResearchGate. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. ResearchGate. [Link]

  • PubMed Central. (n.d.). Chemical Exploration of a Highly Selective Scaffold with Activity against Intracellular Mycobacterium tuberculosis. PubMed Central. [Link]

  • Kent Academic Repository. (2019). Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. Kent Academic Repository. [Link]

  • MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. ResearchGate. [Link]

  • PubMed Central. (n.d.). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. PubMed Central. [Link]

  • MDPI. (n.d.). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. MDPI. [Link]

  • PubMed Central. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. PubMed Central. [Link]

  • ResearchGate. (2011). (PDF) The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. ResearchGate. [Link]

  • PubMed. (2012). The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. PubMed. [Link]

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Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of 1-Cyclohexyl-3-phenylthiourea

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Cyclohexyl-3-phenylthiourea. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the solubility of this compound. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the dissolution of this compound in your experimental systems.

I. Understanding the Solubility Challenge

This compound, with its chemical formula C13H18N2S, is a solid at room temperature. Structurally, it possesses both a bulky, non-polar cyclohexyl group and a phenyl ring, which contribute to its hydrophobic nature. This inherent hydrophobicity leads to poor solubility in aqueous solutions, a common hurdle in experimental biology and formulation development. A related compound, 1-cyclohexyl-3-phenylurea, is known to be insoluble in water but soluble in organic solvents such as alcohol, chloroform, and ether, suggesting a similar solubility profile for its thiourea counterpart.[1]

This guide will provide systematic approaches to overcome this limitation.

II. Troubleshooting Guide: Common Solubility Issues

This section addresses specific problems you might encounter during your experiments with this compound.

Scenario 1: Compound precipitates when added to an aqueous buffer.

Problem: You observe immediate precipitation or a cloudy suspension upon adding solid this compound to your aqueous buffer (e.g., PBS).

Cause: This is expected behavior due to the compound's low aqueous solubility. Direct addition of the solid to an aqueous medium does not provide sufficient energy to overcome the crystal lattice energy and solvate the hydrophobic molecule.

Solution:

  • Prepare a Concentrated Stock Solution in an Organic Solvent: The most effective strategy is to first dissolve the compound in a suitable organic solvent to create a concentrated stock solution.

    • Recommended Solvents: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent choices for creating stock solutions of hydrophobic compounds.[2]

    • Procedure:

      • Accurately weigh the desired amount of this compound.

      • Add a minimal volume of high-purity DMSO or DMF to achieve a high concentration (e.g., 10-50 mM).

      • Vortex vigorously for 1-2 minutes. If dissolution is incomplete, sonicate in a water bath for 5-10 minutes. Gentle warming (e.g., to 37°C) can also aid dissolution.[2]

  • Dilute the Stock Solution into Your Aqueous Buffer:

    • Technique: Add the organic stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously. This rapid mixing helps to disperse the compound molecules before they can aggregate and precipitate.

    • Solvent Concentration: Keep the final concentration of the organic solvent in your aqueous buffer to a minimum, ideally below 1%, to avoid potential off-target effects in biological assays.[2]

Scenario 2: Low final concentration achieved in the aqueous medium.

Problem: Even after preparing a stock solution, you are unable to reach your desired final concentration in the aqueous buffer without precipitation.

Cause: The desired concentration may exceed the thermodynamic solubility limit of the compound in the final aqueous/organic co-solvent system.

Solutions:

  • Co-solvency: This technique involves using a mixture of solvents to increase solubility.[3][4]

    • Principle: Co-solvents can reduce the polarity of the aqueous environment, making it more favorable for hydrophobic compounds.

    • Common Co-solvents: Ethanol, propylene glycol, and polyethylene glycol (PEG) are commonly used.[4]

    • Experimental Approach: Prepare a series of aqueous buffers containing varying percentages of a co-solvent (e.g., 1%, 2%, 5% ethanol). Then, add your DMSO stock solution and observe the highest concentration at which the compound remains in solution.

  • pH Adjustment:

    • Principle: The solubility of compounds with ionizable groups can be significantly influenced by the pH of the solution. While this compound is not strongly acidic or basic, the thiourea moiety can exhibit weak acidic properties. Altering the pH may slightly increase its solubility.

    • Experimental Approach: Prepare a range of buffers with different pH values (e.g., pH 6.0, 7.4, 8.0) and determine the solubility in each. Be mindful that extreme pH values may not be compatible with your experimental system.

  • Use of Cyclodextrins (Inclusion Complexation):

    • Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic guest molecules, like this compound, forming an inclusion complex that is more water-soluble.[5][6]

    • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative with improved solubility and low toxicity.

    • Experimental Protocol: See Section IV for a detailed protocol.

Scenario 3: Compound appears to go into solution but crashes out over time.

Problem: The compound initially dissolves, but a precipitate forms after a period of incubation or storage.

Cause: This indicates that you have created a supersaturated solution, which is thermodynamically unstable. Over time, the excess solute will precipitate out until it reaches its equilibrium solubility.

Solutions:

  • Determine the Equilibrium Solubility: It is crucial to work below the compound's equilibrium solubility in your specific buffer system. You can determine this experimentally by preparing a saturated solution, allowing it to equilibrate (typically with stirring for 24-48 hours), and then measuring the concentration of the dissolved compound in the supernatant after centrifugation or filtration.

  • Fresh Preparations: For critical experiments, it is always best to prepare fresh dilutions of your compound from the stock solution immediately before use.

  • Storage of Stock Solutions: Store your concentrated organic stock solutions at -20°C or -80°C to maintain their stability. Avoid repeated freeze-thaw cycles.

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an organic solvent to dissolve this compound?

A1: Based on the properties of similar thiourea derivatives, high-purity DMSO or DMF are excellent starting points for preparing a concentrated stock solution.[2] For less reactive thiourea compounds, solvents with higher boiling points like tert-butanol have also been used in synthesis, suggesting good solubility.[7]

Q2: How can I increase the dissolution rate of the solid compound in the organic solvent?

A2: To speed up the dissolution of the solid in your chosen organic solvent, you can employ the following techniques:

  • Particle Size Reduction: Grinding the solid material into a fine powder increases the surface area available for solvent interaction.[4][8]

  • Sonication: Using an ultrasonic bath can help break up solid aggregates and enhance dissolution.

  • Gentle Heating: Warming the solution can increase the solubility and dissolution rate. However, be cautious and ensure the compound is stable at the temperature used.

Q3: Are there any specific analytical methods to confirm the concentration of my dissolved compound?

A3: Yes, High-Performance Liquid Chromatography (HPLC) with a UV detector is a standard and reliable method for quantifying the concentration of organic compounds like this compound in your solutions. You will need to develop a calibration curve using standards of known concentrations.

Q4: Can I use surfactants to improve solubility?

A4: Yes, surfactants can be used to increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug. However, be aware that surfactants can interfere with certain biological assays, so their compatibility with your experimental system must be verified.

Q5: How should I purify this compound if I suspect impurities are affecting solubility?

A5: The most common methods for purifying solid organic compounds are recrystallization and column chromatography.[7] Recrystallization from a suitable solvent system can effectively remove impurities.

IV. Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
  • Weighing: Accurately weigh 5 mg of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add approximately 2.13 mL of DMSO).

  • Dissolution: Vortex the solution vigorously for 2 minutes.

  • Sonication (if necessary): If the compound is not fully dissolved, place the tube in a sonicator water bath for 10 minutes.

  • Gentle Warming (if necessary): If dissolution is still incomplete, warm the solution to 37°C for 15 minutes with intermittent vortexing.

  • Storage: Store the clear stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Solubility Enhancement using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
  • Prepare HP-β-CD Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer at a concentration several-fold higher than your target compound concentration (e.g., 10-50 mM).

  • Add Compound: Add the solid this compound directly to the HP-β-CD solution.

  • Equilibration: Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Separation of Undissolved Compound: Centrifuge the solution at high speed (e.g., 10,000 x g) for 15 minutes to pellet any undissolved compound.

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved this compound using a validated analytical method like HPLC.

V. Visualization of Workflows

Workflow for Preparing an Aqueous Solution from a Hydrophobic Compound

G start Start: Solid this compound stock Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) start->stock dilute Add Stock Dropwise to Aqueous Buffer with Vortexing stock->dilute check Observe for Precipitation dilute->check soluble Solution is Ready for Use (Keep Solvent % Low) check->soluble No precipitate Precipitation Occurs check->precipitate Yes troubleshoot Troubleshoot: - Use Co-solvents - Use Cyclodextrins - Lower Final Concentration precipitate->troubleshoot G cluster_0 Poorly Soluble Compound cluster_1 Cyclodextrin cluster_2 Water-Soluble Inclusion Complex Compound This compound (Hydrophobic) Complex [Compound⊂Cyclodextrin] Compound->Complex Encapsulation Cyclodextrin HP-β-CD (Hydrophobic Cavity, Hydrophilic Exterior) Cyclodextrin->Complex

Caption: Encapsulation by cyclodextrin improves water solubility.

VI. References

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available from:

  • PubMed Central. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Available from:

  • National Center for Biotechnology Information. Drug Solubility: Importance and Enhancement Techniques. Available from:

  • PharmaTutor. Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Available from:

  • ResearchGate. Techniques to improve the solubility of poorly soluble drugs. Available from:

  • Sigma-Aldrich. This compound. Available from:

  • ChemBK. 1-cyclohexyl-3-phenylurea - Introduction. Available from:

  • Benchchem. Technical Support Center: Optimization of Reaction Conditions for Thiourea Derivative Synthesis. Available from:

  • Benchchem. common issues with 1-tert-butyl-3-phenylthiourea solubility in aqueous buffers. Available from:

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Technical Support Center: Optimizing 1-Cyclohexyl-3-phenylthiourea (CPT) Concentration in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 1-Cyclohexyl-3-phenylthiourea (CPT). This guide is designed to provide you, our fellow scientists and drug development professionals, with the in-depth technical and practical insights necessary to effectively optimize CPT concentration in your experimental assays. Our goal is to move beyond simple instructions and explain the underlying principles, empowering you to troubleshoot effectively and generate reliable, reproducible data.

Part 1: Foundational Knowledge - Understanding this compound (CPT)

Before optimizing any compound, it is crucial to understand its fundamental properties. CPT belongs to the thiourea class of compounds, which are known for a wide range of biological activities. While the precise mechanism of CPT is application-dependent, related phenylthiourea (PTU) compounds are well-characterized as inhibitors of tyrosinase and phenoloxidase, enzymes involved in melanin synthesis.[1][2][3] Thiourea derivatives have also been investigated for their cytotoxic activity against various cancer cell lines, with mechanisms including the induction of apoptosis and inhibition of critical signaling pathways.[4]

Key Physicochemical Properties:

  • Solubility: CPT is sparingly soluble in aqueous buffers but shows good solubility in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[5] For most cell-based assays, a concentrated stock solution in 100% DMSO is the standard practice.

  • Stability: Store CPT as a solid at -20°C for long-term stability.[5] Stock solutions in DMSO should be aliquoted into single-use vials and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[6]

Part 2: The Core Task - Optimizing CPT Concentration

The central goal of optimization is to identify a concentration range that elicits a specific, on-target biological effect without inducing non-specific effects or cytotoxicity.[7] An effective concentration in a cell-based assay is typically below 10 µM; higher concentrations risk off-target activity.[8]

The Rationale for Optimization

Why is a one-size-fits-all concentration inappropriate?

  • Cell-Type Specificity: Different cell lines exhibit varied permeability to small molecules and may express the target protein at different levels.[9]

  • Assay-Dependent Sensitivity: The optimal concentration for a short-term enzymatic assay will likely differ from that required for a multi-day cell proliferation assay.

  • Solubility Artifacts: At high concentrations, CPT can precipitate out of the aqueous assay medium, leading to an effective concentration far lower than intended and causing significant data variability.[6][7]

Workflow for Determining Optimal CPT Concentration

The following workflow outlines a systematic approach to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) of CPT in your assay system.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis prep_stock Prepare 10 mM Stock in 100% DMSO sol_check Perform Solubility Check in Assay Medium prep_stock->sol_check serial_dil Prepare 10-Point Serial Dilution sol_check->serial_dil Proceed if Soluble seed_cells Seed Cells in Microplate treat_cells Treat Cells with CPT (Include Vehicle Control) seed_cells->treat_cells serial_dil->treat_cells incubate Incubate for Optimized Duration treat_cells->incubate readout Perform Assay Readout (e.g., Resazurin) incubate->readout plot_data Plot Dose-Response Curve readout->plot_data calc_ic50 Calculate IC50/EC50 plot_data->calc_ic50

Caption: Workflow for CPT concentration optimization.
Recommended Starting Concentrations

The following table provides empirically derived starting points for CPT concentration ranges in common assay formats. Always perform a broad-range dose-response experiment first (e.g., 100 µM to 1 nM) to narrow down the active range.

Assay TypeTypical Concentration RangeKey Considerations
Biochemical/Enzymatic Assays 10 nM - 10 µMDirect interaction with a purified protein; less concern for cell permeability.
Cell-Based Viability/Cytotoxicity 100 nM - 50 µMEffects on cell health and proliferation, often requiring longer incubation times (24-72h).[6]
Signaling Pathway Modulation 50 nM - 20 µMShorter incubation times (e.g., 30 min to 6h) to capture specific signaling events.
Target Engagement Assays (e.g., CETSA) 1 µM - 100 µMRequires concentrations high enough to ensure target saturation within the cell.[7]

Part 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered when working with CPT and similar small molecules.

G cluster_no_effect cluster_variability cluster_cytotoxicity start Problem Observed p1 No Effect Observed (Inactive Compound) start->p1 p2 High Variability (Inconsistent IC50s) start->p2 p3 High Cytotoxicity at All Concentrations start->p3 s1 1. Check CPT Solubility: Did it precipitate in media? p1->s1 s2 2. Verify Target Expression: Is the target present in your cell model? s1->s2 s3 3. Extend Incubation Time: Is the effect time-dependent? s2->s3 v1 1. Control DMSO Concentration: Is final % consistent and <0.5%? p2->v1 v2 2. Check Cell Health: Use low passage cells; ensure consistent seeding density. v1->v2 v3 3. Prepare Fresh Dilutions: Avoid using old working solutions. v2->v3 c1 1. Lower the Concentration Range: Start with nanomolar concentrations. p3->c1 c2 2. Reduce Incubation Time: Assess early, specific effects before viability is compromised. c1->c2 c3 3. Perform Cytotoxicity Assay: Determine the toxic threshold separately from the functional assay. c2->c3

Caption: Troubleshooting decision tree for CPT assays.

Q1: I'm not observing any effect of CPT in my assay. What are the common reasons?

  • Poor Solubility: This is a primary culprit for small molecule inactivity.[6] Even if your stock is dissolved, CPT may precipitate when diluted into aqueous assay media. Visually inspect your highest concentration wells for precipitates. If observed, you must lower the top concentration used.

  • Compound Degradation: Ensure the compound has been stored correctly. Avoid repeated freeze-thaw cycles of your DMSO stock by making single-use aliquots.[6]

  • Biological System: Confirm that your chosen cell line expresses the intended molecular target. The expected signaling pathway may not be active in your specific experimental model.[6]

Q2: My IC50 value for CPT varies significantly between experiments. How can I improve reproducibility?

  • Inconsistent Cell State: Use cells from a consistent, low passage number range. Ensure cells are healthy and in the logarithmic growth phase when seeding.[7][10]

  • Variable Seeding Density: Inconsistent cell numbers per well will lead to variable results. Use a calibrated automated cell counter for accuracy.[7][9]

  • DMSO Concentration: Ensure the final concentration of DMSO is identical across all wells, including the "vehicle control" wells, and is kept at a non-toxic level (typically <0.5%).[7]

Q3: I'm seeing significant cell death even at low concentrations where I expect a specific inhibitory effect. What should I do?

  • Determine the Cytotoxic Threshold: Run a dedicated cell viability assay (e.g., using Resazurin or CellTiter-Glo®) in parallel with your functional assay. This allows you to distinguish specific inhibition from general toxicity.[7]

  • Reduce Incubation Time: Significant cytotoxicity may be a downstream consequence of potent, on-target inhibition. Try assessing your functional endpoint at earlier time points (e.g., 2, 6, or 12 hours) before widespread cell death occurs.

  • Check for Off-Target Effects: At higher concentrations, small molecules can have off-target effects. If possible, use a structurally distinct compound with the same target to confirm that the observed phenotype is due to on-target activity.[7]

Part 4: Key Experimental Protocols

Protocol 4.1: Preparation of CPT Stock and Working Solutions
  • Prepare 10 mM Stock Solution:

    • Weigh out a precise amount of CPT powder (MW: 234.36 g/mol ).

    • Add the appropriate volume of anhydrous, high-purity DMSO to achieve a 10 mM concentration. For example, to make 1 mL of 10 mM stock, dissolve 2.34 mg of CPT in 1 mL of DMSO.

    • Vortex thoroughly until the solid is completely dissolved.

  • Storage:

    • Aliquot the 10 mM stock into single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

    • Store at -20°C or -80°C for up to one year.[1]

  • Solubility Test (Crucial First Step):

    • Prepare the highest concentration of CPT you plan to test in your assay medium (e.g., 100 µM).

    • Add the corresponding volume of your 10 mM DMSO stock to the medium (e.g., 10 µL of stock into 990 µL of medium for a 100 µM solution with 1% DMSO).

    • Vortex gently and incubate under your assay conditions (e.g., 37°C) for 1-2 hours.

    • Visually inspect the solution against a dark background for any signs of precipitation or cloudiness. If observed, this concentration is too high, and you must set a lower top concentration for your experiment.[6]

Protocol 4.2: IC50 Determination in a 96-Well Cell Viability Assay

This protocol uses a resazurin-based readout (e.g., alamarBlue™), which measures metabolic activity as an indicator of cell viability.[11]

  • Cell Seeding:

    • Harvest and count cells in their logarithmic growth phase.

    • Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well in 100 µL of medium).[10] Include wells for vehicle control and no-cell (media only) controls.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare a 10-point, 2-fold serial dilution of CPT in cell culture medium, starting from 2X your highest desired final concentration (e.g., start with 200 µM if your final top concentration is 100 µM).

    • Carefully remove the media from the cells and add 100 µL of the appropriate CPT dilution or vehicle control medium to each well.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).[6]

  • Assay Readout:

    • Add resazurin reagent to each well according to the manufacturer's protocol (typically 10-20 µL per well).[10]

    • Incubate for 1-4 hours, or until a sufficient color change is observed.

    • Measure fluorescence using a microplate reader (typically ~560 nm excitation / ~590 nm emission).[10]

  • Data Analysis:

    • Subtract the average fluorescence of the no-cell control wells from all other wells.

    • Normalize the data by setting the average of the vehicle-control wells to 100% viability.

    • Plot the normalized viability (%) versus the log of the CPT concentration.

    • Use a non-linear regression model (e.g., [Inhibitor] vs. response -- Variable slope) in software like GraphPad Prism to calculate the IC50 value.

References

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Experimental Variability with Small Molecule Inhibitors.
  • Selleck Chemicals. (n.d.). 1-PHENYL-2-THIOUREA Tyrosinase inhibitor.
  • Molecular Biosensing. (n.d.). Assay Troubleshooting.
  • Cayman Chemical. (2022). N-Phenylthiourea Product Information.
  • ResearchGate. (n.d.). Overview of the synthesized N‐cyclohexyl thiourea derivatives 1–11....
  • Hernández-Ortega, S., et al. (2011). Redetermination of 1-cyclohexyl-3-(2-furoyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1106.
  • BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays.
  • LookChem. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). 1-CYCLOHEXYL-3-PHENYL-2-THIOUREA AldrichCPR.
  • Regentbio. (n.d.). 1-Cyclohexyl-3-phenyl-2-thiourea, 98% CAS NO.722-03-2.
  • Szymański, P., et al. (2021).
  • Földesi, B. (2020). Small Molecule Inhibitors Selection Guide. Biomol GmbH.
  • Cayman Chemical. (n.d.). N-Phenylthiourea (CAS 103-85-5).
  • National Center for Biotechnology Information. (n.d.). Phenylthiourea. PubChem Compound Database.
  • Ryazanova, A.D., et al. (2012). The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 78-83.
  • MedChemExpress. (n.d.). Phenylthiourea (Phenylthiocarbamide) | Phenoloxidase Inhibitor.
  • Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays.
  • Cimini, B.A., et al. (2023). Optimizing the Cell Painting assay for image-based profiling.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Ret-IN-16 Efficacy in Cellular Assays.
  • Rampersaud, M., et al. (2021). Alamar Blue assay optimization to minimize drug interference and inter assay variability. Scientific Reports, 11(1), 19535.
  • National Center for Advancing Translational Sciences. (2024). Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. In Probe Reports from the NIH Molecular Libraries Program. Bethesda (MD)

Sources

stability of 1-Cyclohexyl-3-phenylthiourea under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Cyclohexyl-3-phenylthiourea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we will explore the stability of this compound under various experimental conditions, potential degradation pathways, and methods for its analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound can be influenced by several factors, including:

  • pH: Both acidic and alkaline conditions can potentially lead to the hydrolysis of the thiourea moiety.

  • Oxidizing agents: Reagents like hydrogen peroxide can oxidize the sulfur atom, leading to the formation of degradation products.

  • Light: Exposure to ultraviolet (UV) or even ambient light over extended periods may induce photodegradation.

  • Temperature: Elevated temperatures can accelerate the rate of degradation through various pathways.

Q2: What are the visible signs of this compound degradation?

A2: While instrumental analysis is necessary for definitive confirmation, visual cues of degradation may include:

  • A change in the physical appearance of the solid, such as discoloration or clumping.

  • A decrease in the expected biological activity or potency in your assays.

  • The appearance of new, unexpected peaks in your analytical chromatograms (e.g., HPLC).

Q3: How should I properly store this compound to ensure its stability?

A3: To maintain the integrity of this compound, it is recommended to store it as a solid in a cool, dry, and dark place.[1] For solutions, it is best to prepare them fresh. If short-term storage of a solution is necessary, it should be kept at a low temperature (2-8°C) and protected from light.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected results in biological assays.

This could be an indication of compound degradation.

Troubleshooting Steps:

  • Verify Stock Solution Integrity:

    • Prepare a fresh stock solution of this compound from a new or properly stored solid sample.

    • Compare the performance of the fresh solution to your existing one.

  • Analyze for Degradation Products:

    • Use a stability-indicating analytical method, such as the HPLC protocol provided below, to analyze your stock and working solutions.

    • The presence of additional peaks that are not present in a freshly prepared standard solution suggests degradation.

  • Evaluate Experimental Conditions:

    • pH of Assay Buffer: If your assay buffer is strongly acidic or basic, consider performing a preliminary experiment to assess the stability of this compound in the buffer over the time course of your experiment.

    • Presence of Oxidizing Agents: Some cell culture media or assay reagents may contain components that can act as oxidizing agents.

    • Light Exposure: Ensure that your experimental setup minimizes exposure to direct light, especially for prolonged incubation periods.

Issue 2: Appearance of unknown peaks in HPLC analysis.

This is a strong indicator of degradation or the presence of impurities.

Troubleshooting Steps:

  • Perform Forced Degradation Studies: To identify potential degradation products, conduct forced degradation studies as outlined in the "Experimental Protocols" section. This will help you to tentatively identify the unknown peaks in your chromatogram.

  • Optimize Chromatographic Separation: If the unknown peaks are not well-resolved from the parent compound, adjust the HPLC method parameters (e.g., mobile phase composition, gradient) to improve separation.

  • Consider the Source of Impurities: If the unknown peaks are present in a freshly prepared solution, they may be impurities from the synthesis of the compound. Request a certificate of analysis from the supplier or consider purification of the compound.

Predicted Degradation Pathways

Based on the known chemistry of thiourea derivatives, the following degradation pathways for this compound can be predicted:

Oxidative Degradation

Oxidizing agents, such as hydrogen peroxide, can lead to the formation of a formamidine disulfide derivative through the oxidation of the sulfur atom.[2][3][4][5]

G CPTU This compound Disulfide Formamidine Disulfide Derivative CPTU->Disulfide Oxidation Oxidant [O] (e.g., H₂O₂) Oxidant->CPTU caption Predicted Oxidative Degradation Pathway

Caption: Predicted Oxidative Degradation Pathway.

Photodegradation

Exposure to light, particularly UV radiation, can induce degradation. A plausible pathway, based on studies of structurally similar compounds like diafenthiuron, involves desulfurization to form the corresponding carbodiimide, which can be further hydrolyzed to the urea derivative.[6]

G CPTU This compound Carbodiimide 1-Cyclohexyl-3-phenylcarbodiimide CPTU->Carbodiimide Desulfurization Light hν (Light) Light->CPTU Urea 1-Cyclohexyl-3-phenylurea Carbodiimide->Urea Hydrolysis Water H₂O Water->Carbodiimide caption Predicted Photodegradation Pathway

Caption: Predicted Photodegradation Pathway.

Hydrolytic Degradation

Under strongly acidic or basic conditions, the thiourea moiety may undergo hydrolysis, potentially leading to the formation of aniline, cyclohexylamine, and carbonyl sulfide. The exact products and kinetics will be highly dependent on the pH and temperature.

Experimental Protocols

Protocol 1: Forced Degradation Studies

These studies are designed to intentionally degrade the compound to generate potential degradation products, which is essential for developing a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or methanol.

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 1N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 1N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 105°C for 24 hours. Dissolve the stressed solid in the initial solvent to the original concentration.

  • Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using the stability-indicating HPLC method described below.

G cluster_stress Stress Conditions Acid Acid Hydrolysis (1N HCl, 60°C) Analysis Neutralization (if applicable) Dilution HPLC Analysis Acid->Analysis Base Base Hydrolysis (1N NaOH, 60°C) Base->Analysis Oxidation Oxidation (3% H₂O₂, RT) Oxidation->Analysis Thermal Thermal (105°C, solid) Thermal->Analysis Photo Photodegradation (ICH Q1B) Photo->Analysis Stock 1 mg/mL Stock Solution of This compound Stock->Acid Stock->Base Stock->Oxidation Stock->Photo caption Forced Degradation Workflow

Caption: Forced Degradation Workflow.

Protocol 2: Stability-Indicating HPLC Method

This method is designed to separate the parent compound from its potential degradation products.

Table 1: HPLC Method Parameters

ParameterRecommended Condition
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient Start with 50% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 240 nm
Injection Volume 10 µL

Method Validation:

The specificity of this method should be confirmed by analyzing the samples from the forced degradation studies. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak.

Data Summary

The following table summarizes the expected stability of this compound under various conditions, based on general principles of thiourea chemistry. Actual stability will need to be determined experimentally.

Table 2: Predicted Stability of this compound

ConditionPredicted StabilityPotential Degradation Products
Solid, Room Temp, Protected from light High-
Aqueous Solution, Neutral pH ModerateHydrolysis products (slow)
Aqueous Solution, Acidic pH Low to ModerateHydrolysis products
Aqueous Solution, Basic pH LowHydrolysis products
Presence of Oxidizing Agents LowFormamidine disulfide derivatives
Exposure to Light ModerateCarbodiimide and urea derivatives
Elevated Temperature Low to ModerateVarious degradation products

References

  • Hoffmann, M., & Edwards, J. O. (1977). Kinetics and mechanism of the oxidation of thiourea and N,N'-dialkylthioureas by hydrogen peroxide. Inorganic Chemistry, 16(12), 3333–3338. [Link]

  • Arifoglu, M., Marmer, W. N., & Dudley, R. (1992). Reaction of Thiourea with Hydrogen Peroxide: 13C NMR Studies of an Oxidative/Reductive Bleaching Process. Textile Research Journal, 62(2), 94-100. [Link]

  • Hoffmann, M., & Edwards, J. O. (1977). Kinetics and mechanism of the oxidation of thiourea and N,N'-dialkylthioureas by hydrogen peroxide. Inorganic Chemistry, 16(12), 3333-3338. [Link]

  • Lee, J. K., Kim, J. H., & Kim, J. E. (2002). Photodegradation of diafenthiuron in water. Pest management science, 58(5), 485–490. [Link]

  • Gupta, A., Rawat, S., & Gupta, M. (2013). Selective oxidation of thiourea with H2O2 catalyzed by [RuIII(edta)(H2O)]−: kinetic and mechanistic studies. Dalton Transactions, 42(14), 5146-5155. [Link]

Sources

Technical Support Center: Synthesis of 1-Cyclohexyl-3-phenylthiourea

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Cyclohexyl-3-phenylthiourea. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this N,N'-disubstituted thiourea. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.

Overview of the Synthesis

The most prevalent and efficient method for synthesizing this compound is the nucleophilic addition of cyclohexylamine to phenyl isothiocyanate.[1][2] This reaction is typically high-yielding and straightforward. However, several factors can influence the success of the synthesis, leading to common pitfalls that can be effectively addressed with a clear understanding of the reaction mechanism and potential side reactions.

Reaction Scheme

Synthesis_of_1_Cyclohexyl_3_phenylthiourea cluster_reactants Reactants cluster_product Product Cyclohexylamine Cyclohexylamine Reaction Solvent (e.g., DCM, THF) Room Temperature PhenylIsothiocyanate Phenyl Isothiocyanate Plus + Product This compound Reaction->Product Cyclohexylamine_struct PhenylIsothiocyanate_struct Product_struct

Caption: General reaction scheme for the synthesis of this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during the synthesis of this compound in a question-and-answer format.

FAQ 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and solutions?

Answer: Low or no yield in the synthesis of this compound can stem from several factors, primarily related to the quality of reagents and reaction conditions.

Potential Cause Explanation Recommended Solution Expected Outcome
Degradation of Phenyl Isothiocyanate Isothiocyanates can degrade upon exposure to moisture and light, leading to reduced reactivity.Use freshly opened or distilled phenyl isothiocyanate. Store in a cool, dark, and dry environment.[1]Improved yield and reduced formation of aniline-derived byproducts.
Poor Quality Cyclohexylamine The presence of impurities or water in cyclohexylamine can interfere with the reaction.Use a high-purity grade of cyclohexylamine and ensure it is dry.A cleaner reaction profile with a higher conversion to the desired product.
Suboptimal Reaction Conditions While the reaction often proceeds at room temperature, low temperatures can slow the reaction rate, and excessively high temperatures can promote side reactions.[3]Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating (e.g., 40-50 °C) can be applied.[1]Driving the reaction to completion in a reasonable timeframe.
Steric Hindrance Although less of a concern with cyclohexylamine, significant steric bulk on the amine can slow down the nucleophilic attack.Prolong the reaction time or consider gentle heating to overcome the activation energy barrier.[1]Increased conversion to the sterically hindered thiourea.
FAQ 2: Presence of Unexpected Byproducts

Question: I have obtained my desired product, but it is contaminated with significant impurities. What are the likely byproducts and how can I avoid them?

Answer: The most common byproduct in this synthesis is N,N'-diphenylthiourea, arising from the reaction of phenyl isothiocyanate with aniline, which can be present as an impurity or degradation product.

Side_Reaction PITC Phenyl Isothiocyanate (Reactant) Diphenylthiourea N,N'-Diphenylthiourea (Byproduct) PITC->Diphenylthiourea reacts with TargetProduct This compound (Desired Product) PITC->TargetProduct reacts with Aniline Aniline (Impurity/Degradation Product) Cyclohexylamine Cyclohexylamine (Intended Reactant)

Caption: Formation of N,N'-diphenylthiourea byproduct.

Troubleshooting Byproduct Formation:

  • Source of Aniline: Aniline can be present in the phenyl isothiocyanate starting material due to hydrolysis.

  • Prevention:

    • Use freshly distilled or high-purity phenyl isothiocyanate.

    • Ensure all glassware is thoroughly dried to prevent moisture-induced degradation of the isothiocyanate.

  • Removal of Byproduct: N,N'-diphenylthiourea has different solubility characteristics compared to this compound. Purification by recrystallization or column chromatography is generally effective.[3]

FAQ 3: Difficulty with Product Isolation and Purification

Question: The reaction seems to be complete by TLC, but I am struggling to isolate a pure product. What are the best practices for workup and purification?

Answer: The workup and purification strategy depends on the reaction solvent and the physical state of the product. This compound is a solid at room temperature.[4]

Purification Method Procedure Tips and Considerations
Precipitation/Filtration If the product precipitates directly from the reaction mixture upon completion, it can be isolated by vacuum filtration.[3] The solid should then be washed with a cold, non-polar solvent (e.g., hexane) to remove any unreacted starting materials.This is the most straightforward method if the product is insoluble in the reaction solvent. Ensure the filtrate is checked by TLC to confirm that a significant amount of product does not remain in solution.
Recrystallization The crude product can be dissolved in a minimal amount of a hot solvent (e.g., ethanol, isopropanol) and allowed to cool slowly to form pure crystals.The choice of solvent is crucial. The product should be sparingly soluble at room temperature and highly soluble at elevated temperatures. Test small-scale recrystallizations with different solvents to find the optimal one.
Column Chromatography If recrystallization is ineffective, the crude product can be purified by silica gel column chromatography.[3] A common eluent system is a mixture of hexane and ethyl acetate.The polarity of the eluent should be adjusted based on the TLC analysis to achieve good separation between the product and any impurities.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • Phenyl isothiocyanate (1.0 eq)

  • Cyclohexylamine (1.0 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel (optional)

Procedure:

  • In a round-bottom flask, dissolve cyclohexylamine (1.0 eq) in the chosen solvent (DCM or THF).

  • To this stirred solution, add phenyl isothiocyanate (1.0 eq) dropwise at room temperature.[1] An exothermic reaction may be observed.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by TLC until the starting materials are consumed (typically 1-3 hours).

  • If the reaction is slow, it can be gently heated to 40-50 °C.[1]

  • Upon completion, the product may precipitate from the solution. If so, collect the solid by filtration and wash with a small amount of cold solvent.

  • If the product remains in solution, remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can then be purified by recrystallization or column chromatography.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethanol or Isopropanol

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the recrystallization solvent (e.g., ethanol) to just cover the solid.

  • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • For maximum crystal formation, the flask can be placed in an ice bath after it has reached room temperature.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the crystals in a vacuum oven.

Characterization

The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point determination. The expected melting point is approximately 148 °C.[4]

References

  • Benchchem. (n.d.). Troubleshooting common side reactions in thiourea synthesis.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Thiourea Synthesis.
  • Dains, F. B., Brewster, R. Q., & Olander, C. P. (1921).
  • LookChem. (n.d.). This compound.
  • ResearchGate. (n.d.). Overview of the synthesized N‐cyclohexyl thiourea derivatives 1–11....
  • ResearchGate. (n.d.). Preparation of thioureas from isothiocyanates and amines or ammonia.

Sources

Technical Support Center: A Researcher's Guide to Characterizing Biological Activity and Minimizing Off-Target Effects of 1-Cyclohexyl-3-phenylthiourea

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 1-Cyclohexyl-3-phenylthiourea is a small molecule belonging to the diverse and biologically active thiourea class of compounds. Researchers utilizing this molecule may observe significant phenotypic effects in their assays. However, the specific molecular target and mechanism of action for this compound are not well-defined in publicly available literature. This lack of a defined "on-target" makes it challenging to distinguish between a desired, specific biological effect and unintended "off-target" activities.

Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses common initial questions and establishes the core principles for working with a compound with an undefined mechanism of action.

Q1: What is this compound, and what is known about the biological activity of its chemical class?

A1: this compound is an organic compound featuring a central thiourea core flanked by cyclohexyl and phenyl groups. While specific data on this molecule is sparse, the broader class of 1,3-disubstituted thiourea derivatives is known to exhibit a wide range of biological activities.[1] Studies have reported various analogs possessing anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1] Their mechanisms can be diverse, with different derivatives reported to inhibit targets such as vascular endothelial growth factor receptor 2 (VEGFR2), epidermal growth factor receptor (EGFR) kinase, and K-Ras, or to modulate pathways like Wnt/β-catenin.[1] This promiscuity highlights the critical need to experimentally determine the specific target for any given derivative.

Q2: Why is identifying the primary molecular target so critical before interpreting my experimental results?

Q3: What are the common chemical liabilities of the thiourea scaffold that I should be aware of?

A3: The thiourea functional group can be problematic in high-throughput screening and biological assays. Certain thiourea-containing compounds have been classified as Pan-Assay Interference Compounds (PAINS).[4][5] These are molecules that can appear as "hits" in many different assays through non-specific mechanisms.[5] Potential liabilities include:

  • Chemical Reactivity: The sulfur atom can be reactive, particularly with protein cysteine residues, leading to non-specific, covalent modification of proteins.[4][6]

  • Metal Chelation: Thioureas can chelate metal ions, which may disrupt the function of metalloenzymes or interfere with assay components.

  • Redox Activity: Some related structures can participate in redox cycling, generating reactive oxygen species that cause non-specific cell stress or death.[5]

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes, giving a false-positive signal.[5]

Being aware of these potential artifacts is the first step in designing experiments to rule them out.

Part 2: Troubleshooting Guide & Experimental Protocols

This section is designed in a question-and-answer format to address specific issues researchers may encounter and provides detailed, field-proven workflows to diagnose and solve them.

Problem 1: "I'm observing a potent effect (e.g., cytotoxicity, pathway inhibition) in my cell-based assay. How can I be confident this is a specific, target-mediated event and not an artifact?"

Causality: A potent biological response is an exciting result, but it can often stem from non-specific mechanisms such as general cytotoxicity, membrane disruption, or assay interference, especially with a potentially reactive scaffold like thiourea.[6] True "on-target" activity should be potent, specific, and verifiable through multiple, independent methods.

Solution Workflow: From Phenotype to Validated Effect

This workflow provides a systematic approach to increase confidence that your observed phenotype is real and specific.

G cluster_0 Step 1: Initial Hit Confirmation cluster_1 Step 2: Ruling Out Non-Specific Effects cluster_2 Step 3: Linking Phenotype to a Target phenotype Observe Initial Phenotype dose_response Confirm with Dose-Response Curve (IC50/EC50) phenotype->dose_response Quantify Potency inactive_control Test Inactive Analog Control dose_response->inactive_control Is it specific to the scaffold? orthogonal_assay Confirm with Orthogonal Assay inactive_control->orthogonal_assay assay_interference Check for Assay Interference (Cell-Free) orthogonal_assay->assay_interference target_id Target Deconvolution (e.g., Chemoproteomics) assay_interference->target_id Is the phenotype robust? genetic_validation Target Validation (siRNA/CRISPR) target_id->genetic_validation Validate Hypothesis validated_effect Validated On-Target Effect genetic_validation->validated_effect

Caption: Workflow for validating a small molecule-induced phenotype.

Objective: To demonstrate that the observed biological effect is due to a specific interaction with a target, and not simply a consequence of the general chemical structure.[7]

Methodology:

  • Selection of Control: Ideally, obtain or synthesize a close structural analog of this compound that is known to be inactive. If no such compound is published, a rational choice is to modify the thiourea group, which is often critical for activity. Replacing it with a urea (C=O) or an amide (C(=O)NH) can often abolish activity while maintaining similar physical properties.

  • Experimental Setup: Treat your cells in parallel with:

    • Vehicle control (e.g., DMSO).

    • This compound (active compound) at various concentrations (e.g., 0.1x to 10x IC50).

    • The inactive analog at the same concentrations.

  • Analysis: Assess the phenotype of interest (e.g., cell viability, reporter gene activity).

Expected Outcome: The active compound should produce a clear dose-dependent effect. The inactive analog and vehicle control should have no significant effect at the same concentrations. A positive result strongly suggests the thiourea moiety and its specific orientation are required for the activity.

Objective: To confirm the biological phenotype using a different detection method, reducing the risk of technology-specific artifacts.

Methodology:

  • Primary Assay: Let's assume your initial hit came from an MTT assay, which measures metabolic activity as a proxy for cell viability.

  • Orthogonal Assay Selection: Choose an assay that measures a different cellular process. Good options include:

    • Direct Cell Counting: Using a trypan blue exclusion assay with an automated cell counter.

    • Apoptosis Assay: Using Annexin V/PI staining followed by flow cytometry to see if the cells are dying via a specific programmed pathway.

    • Membrane Integrity Assay: Using a dye like propidium iodide or a lactate dehydrogenase (LDH) release assay.

  • Execution: Perform a dose-response experiment with this compound using both the primary and the orthogonal assay.

Expected Outcome: If the IC50 values are comparable between the MTT assay and the orthogonal assay (e.g., cell counting), it increases confidence that you are observing true cytotoxicity and not just metabolic inhibition.

Problem 2: "My experimental results are inconsistent. The IC50 value shifts between experiments."

Solution Workflow: Ensuring Compound Integrity

Objective: To determine if this compound is stable under your specific experimental conditions over time.

Methodology:

  • Prepare Stock Solution: Dissolve the compound in a suitable solvent (e.g., 100% DMSO) to create a concentrated stock.

  • Prepare Working Solution: Dilute the stock solution into your exact cell culture medium (including serum) to the final working concentration used in your assays.

  • Incubation: Incubate the working solution at your experimental temperature (e.g., 37°C in a CO2 incubator).

  • Time Points: Take aliquots of the solution at several time points (e.g., 0, 2, 8, 24, 48 hours). Immediately freeze the samples at -80°C to halt any further degradation.

  • Analysis: Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10] Monitor the peak area of the parent ion corresponding to the intact compound (C13H18N2S).

Expected Outcome: A stable compound will show a consistent peak area across all time points. A decrease in the peak area over time indicates degradation.[11] If degradation is observed, consider reducing incubation times in your experiments or preparing fresh compound dilutions immediately before use.

Problem 3: "I have a validated, specific phenotype, but I don't know the molecular target. How do I identify it?"

Causality: With a robust phenotype in hand, the next critical step is to identify the protein(s) that the compound binds to in order to elicit that effect. This process is known as target deconvolution or target identification.[12][13][14]

Solution Workflow: Unbiased Target Identification

Modern chemical biology offers several powerful unbiased methods to identify a small molecule's binding partners directly from cell lysates or intact cells.[12][15]

G cluster_0 Hypothesis-Free Target ID cluster_1 Hypothesis Validation start Validated Phenotype affinity Affinity Chromatography-MS start->affinity Immobilize Compound tpp Thermal Proteome Profiling (TPP) start->tpp Treat Cells/Lysate putative_hits List of Putative Targets affinity->putative_hits tpp->putative_hits sirna siRNA Knockdown rescue Phenotypic Rescue sirna->rescue crispr CRISPR Knockout crispr->rescue Can target re-expression rescue phenotype? validated_target Validated Target rescue->validated_target putative_hits->sirna Does knockdown phenocopy? putative_hits->crispr Does knockout phenocopy?

Caption: A workflow for identifying and validating a novel drug target.

Objective: To physically isolate binding partners of this compound from a complex protein mixture.[15][16]

Methodology:

  • Compound Immobilization: Synthesize an analog of the compound that includes a linker arm attached to a solid support, such as sepharose beads. The linker should be attached to a part of the molecule not believed to be essential for its activity (e.g., on the phenyl ring).

  • Incubation: Incubate the immobilized compound with cell lysate. Target proteins will bind to the compound on the beads.

  • Washing: Wash the beads extensively with buffer to remove non-specifically bound proteins.[17]

  • Elution: Elute the specifically bound proteins, often by using an excess of the free (non-immobilized) compound to out-compete the binding.

  • Identification: Identify the eluted proteins using mass spectrometry (proteomics).

Expected Outcome: This method provides a list of proteins that physically interact with your compound. The top candidates are those that are highly enriched in the elution fraction compared to control beads.[12]

Objective: To identify protein targets in a cellular context by measuring changes in their thermal stability upon ligand binding.[18]

Methodology:

  • Treatment: Treat intact cells or cell lysates with either the vehicle control or this compound.

  • Heating: Heat aliquots of the treated samples across a range of temperatures. When a protein binds a ligand, it typically becomes more stable and denatures (melts) at a higher temperature.

  • Protein Extraction: Collect the soluble (non-denatured) proteins from each temperature point.

  • Analysis: Quantify the amount of each protein remaining in the soluble fraction at each temperature using quantitative mass spectrometry.

  • Curve Fitting: Generate "melting curves" for thousands of proteins. Proteins that show a significant shift in their melting temperature in the presence of the compound are identified as potential targets.[18]

Expected Outcome: TPP provides a powerful, unbiased list of potential targets that interact with your compound in a complex biological environment.[18]

Objective: To confirm if the loss of a putative target protein (identified from TPP or affinity chromatography) recreates or blocks the phenotype caused by the compound.[19][20]

Methodology:

  • Target Selection: Choose the top 1-3 candidate proteins from your target deconvolution experiment.

  • Genetic Knockdown/Knockout:

    • CRISPR/Cas9 (Knockout): Use CRISPR to generate a stable cell line where the gene for your candidate protein is permanently knocked out.[22][23] This provides a more complete loss-of-function model.[20]

  • Phenotypic Analysis:

    • Phenocopy: Assess if the knockdown/knockout cells exhibit the same phenotype as cells treated with this compound. A positive result suggests the protein is a key part of the pathway.

    • Resistance: Treat the knockdown/knockout cells with your compound. If the cells are now resistant to the compound's effects, it provides strong evidence that the depleted protein is the direct target.

Expected Outcome: If knocking down or knocking out a candidate protein makes the cells resistant to your compound, you have successfully validated your primary target.[20] This is the gold standard for linking a small molecule to a specific mechanism of action.

Part 3: Data & Reference Tables

To aid researchers, the following table summarizes the known biological activities of various phenylthiourea derivatives, illustrating the potential target space for this compound.

Table 1: Reported Biological Activities and Targets of Phenylthiourea Derivatives

Derivative ClassReported Biological ActivityExample Molecular Target(s) / PathwayReference(s)
Halogenated PhenylthioureasAnticancer / CytotoxicEGFR Kinase, VEGFR2, Wnt/β-catenin[1]
Biphenyl ThioureasAnticancer (Lung)K-Ras[1]
General PhenylthioureasAntimycobacterialUndefined (intracellular target)[22]
Phenylthiourea (PTU)Pigmentation InhibitionPhenoloxidase (Tyrosinase)[13][24]
N-benzoyl-N'-phenylthioureaAnticancer (Breast, Cervical)Predicted to target EGFR[25]
References
  • Al-Sanea, M. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Drug Discovery Today. Available at: [Link]

  • Shi, J., et al. (2015). Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains. Nature Biotechnology. Available at: [Link]

  • National Institutes of Health (NIH) Office of Animal Care and Use (OACU). Guidelines for the Use of Non-Pharmaceutical Grade Compounds in Laboratory Animals. Available at: [Link]

  • Krajewska, U., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Pharmaceuticals. Available at: [Link]

  • Sahoo, B. R., et al. (2020). LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions. Research in Pharmaceutical Sciences. Available at: [Link]

  • Aldeghi, M., et al. (2024). Tackling assay interference associated with small molecules. Nature Reviews Chemistry. Available at: [Link]

  • Wang, B., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science. Available at: [Link]

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry. Available at: [Link]

  • Lindsley, C. W., et al. (2015). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. ACS Chemical Neuroscience. Available at: [Link]

  • Jung, H. J., & Kwon, H. J. (2015). Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery. Journal of Pharmaceutical Investigation. Available at: [Link]

  • Ryazanova, A. D., et al. (2012). The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Ruswanto, R., et al. (2023). Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis. Journal of Pharmacy & Pharmacognosy Research. Available at: [Link]

  • Gaikwad, N. M., et al. (2012). stability indicating by lc-ms method. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Proteintech Group. (2016). siRNA knockdown validation 101: Incorporating negative controls in antibody research. NCBI. Available at: [Link]

  • Cube Biotech. (n.d.). Affinity Chromatography | Principles. Available at: [Link]

  • Bio-Rad Laboratories. (n.d.). Protein Thermal Shift Assays Made Easy with the Bio-Rad™ Family of CFX Real-Time PCR Systems. Available at: [Link]

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. ACS Publications. Available at: [Link]

  • Kley, J. (2014). Molecular Target Validation in preclinical drug discovery. Drug Target Review. Available at: [Link]

  • Hart, T. (2010). Transcript Profiling and RNA Interference as Tools to Identify Small Molecule Mechanisms and Therapeutic Potential. ACS Chemical Biology. Available at: [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Available at: [Link]

  • Sgarlata, C., et al. (2024). Utilizing Thermal Shift Assay to Probe Substrate Binding to Selenoprotein O. Journal of Visualized Experiments. Available at: [Link]

  • GE Life Sciences. (n.d.). Knockdown of ZFX by siRNA in C42B. ENCODE. Available at: [Link]

  • Centers for Disease Control and Prevention (CDC). (2017). Guidance on the Inactivation or Removal of Select Agents and Toxins for Future Use. Available at: [Link]

  • ResearchGate. (2024). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Available at: [Link]

  • Zhang, X., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences. Available at: [Link]

  • Charles River Laboratories. (n.d.). CRISPR Cas9 Gene Editing. Available at: [Link]

  • Shan, G., et al. (2008). A small molecule enhances RNA interference and promotes microRNA processing. Nature Biotechnology. Available at: [Link]

  • ResearchGate. (2015). Target deconvolution of bioactive small molecules: The heart of chemical biology and drug discovery. Available at: [Link]

  • de Souza, T. B., et al. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Biochemistry & Pharmacology. Available at: [Link]

  • ResearchGate. (2005). Expediting target identification and validation through RNAi. Available at: [Link]

  • MDPI. (2024). Molecular Pharmacology at the Crossroads of Precision Medicine. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2019). Using the Inactive Ingredient Database Guidance for Industry. Available at: [Link]

  • ResearchGate. (2021). Stability-indicating LC-MS Method for Determination of Stability of Extemporaneously Compounded Buprenorphine Oral Syringes for Neonatal Abstinence Syndrome. Available at: [Link]

  • Bitesize Bio. (2024). The Thermal Shift Assay: A Powerful Tool to Analyze Proteins. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual. Available at: [Link]

  • Miettinen, T. P., et al. (2015). Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry. Nature Protocols. Available at: [Link]

  • Zaky, A., et al. (2014). VALIDATING THE USE OF SIRNA AS A NOVEL TECHNIQUE FOR CELL SPECIFIC TARGET GENE KNOCKDOWN IN LUNG ISCHEMIA-REPERFUSION INJURY. Journal of Surgical Research. Available at: [Link]

  • Boston University. (n.d.). Inactivated Biological Sample Use. Office of Research. Available at: [Link]

  • Biocompare. (2022). Target Validation with CRISPR. Available at: [Link]

  • Lagorce, D., et al. (2017). Pan-assay Interference Compounds (PAINS) That May Not Be Too Painful for Chemical Biology Projects. Drug Discovery Today. Available at: [Link]

  • Technology Networks. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Available at: [Link]

  • Dong, M. W. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview. LCGC International. Available at: [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Available at: [Link]

  • Bio-Rad Laboratories. (n.d.). Introduction to Affinity Chromatography. Available at: [Link]

Sources

Technical Support Center: A Troubleshooting Guide for 1-Cyclohexyl-3-phenylthiourea Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Cyclohexyl-3-phenylthiourea. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the synthesis, purification, and handling of this compound. By understanding the causality behind experimental choices, you can enhance the efficiency and success of your work.

Troubleshooting Guide: Synthesis & Purification

This section addresses specific issues that may arise during the synthesis of this compound, primarily through the common route of reacting cyclohexylamine with phenyl isothiocyanate.

Question 1: My reaction yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?

Low yields in this synthesis can often be traced back to a few key factors related to reagent quality, reaction conditions, and the nature of the reactants themselves.

Underlying Causes & Solutions:

  • Reagent Purity and Stability: Phenyl isothiocyanate is susceptible to degradation, especially in the presence of moisture. The use of old or improperly stored phenyl isothiocyanate can be a primary reason for low yields.

    • Expert Recommendation: Always use freshly distilled or newly purchased phenyl isothiocyanate. Ensure it is stored in a tightly sealed container under an inert atmosphere (like nitrogen or argon) and in a cool, dark place. The same principle applies to cyclohexylamine, which can absorb atmospheric carbon dioxide.

  • Reaction Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete consumption of the limiting reagent, thus reducing the yield.

    • Expert Recommendation: While a 1:1 molar ratio is theoretically required, a slight excess (1.05-1.1 equivalents) of the more volatile or less expensive reactant (in this case, typically cyclohexylamine) can be used to drive the reaction to completion.

  • Reaction Temperature and Time: The reaction between an isothiocyanate and a primary amine is generally exothermic and proceeds readily at room temperature. However, suboptimal temperature control can affect the reaction rate and potentially lead to side reactions.

    • Expert Recommendation: Start the reaction at 0°C by adding the phenyl isothiocyanate dropwise to a solution of cyclohexylamine. After the initial exothermic reaction subsides, allow the mixture to warm to room temperature and stir for an additional 1-2 hours to ensure completion.[1] Microwave-assisted synthesis has also been shown to drastically reduce reaction times for similar thiourea syntheses, often from hours to minutes.[2]

  • Solvent Choice: The solvent plays a crucial role in ensuring the reactants are in the same phase and can interact effectively.

    • Expert Recommendation: Aprotic solvents such as ethyl acetate, dichloromethane, or diethyl ether are excellent choices for this reaction as they readily dissolve both reactants and do not participate in the reaction.[1][3]

Summary of Recommendations for Improving Yield:

ParameterRecommendationRationale
Reagents Use high-purity, fresh phenyl isothiocyanate and cyclohexylamine.Minimizes side reactions from impurities and ensures reactivity.
Stoichiometry Use a slight excess (1.05 eq.) of cyclohexylamine.Drives the reaction towards the product.
Temperature Initial addition at 0°C, then warm to room temperature.Controls the initial exotherm and prevents side reactions.
Solvent Use an anhydrous aprotic solvent like ethyl acetate or dichloromethane.Ensures reactants are in the same phase and prevents unwanted reactions.
Question 2: After the reaction, I have a solid product, but I'm struggling to purify it. What are the best methods for purifying this compound?

Effective purification is critical to obtaining a high-purity final product. The choice of purification method depends on the nature of the impurities.

Common Impurities and Purification Strategies:

  • Unreacted Starting Materials: If the reaction did not go to completion, you might have residual cyclohexylamine or phenyl isothiocyanate.

    • Expert Recommendation:

      • Washing: If the product has precipitated, washing the crude solid with a non-polar solvent like n-heptane can help remove unreacted starting materials.[1]

      • Acid/Base Wash: If the product is dissolved in an organic solvent, washing with a dilute acid (e.g., 1M HCl) can remove basic impurities like cyclohexylamine.

  • Symmetrical Thioureas: While less common in this specific reaction, the formation of symmetrical thioureas (1,3-dicyclohexylthiourea or 1,3-diphenylthiourea) can occur if there are impurities in the starting materials or if side reactions take place.

    • Expert Recommendation:

      • Recrystallization: This is the most effective method for removing minor impurities. The key is to find a suitable solvent system where the desired product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain in solution.[4][5] For a similar compound, ethanol was used for recrystallization.[6] Experiment with solvents like ethanol, isopropanol, or a mixture of a good solvent (like ethyl acetate) and a poor solvent (like hexane).

      • Column Chromatography: For more challenging separations, column chromatography on silica gel is a powerful technique. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) will typically allow for the separation of the desired product from more or less polar impurities.

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: Test small amounts of your crude product in various solvents to find one where it is sparingly soluble at room temperature but dissolves completely upon heating.

  • Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Question 3: My NMR spectrum looks complex, and I'm not sure if I have the correct product. What are the expected 1H and 13C NMR signals for this compound?

NMR spectroscopy is a definitive method for structure elucidation. Understanding the expected chemical shifts and splitting patterns is crucial for confirming the identity of your product.

Expected NMR Spectral Data:

While the exact chemical shifts can vary slightly depending on the solvent and concentration, the following provides a general guide for the expected signals in CDCl₃.

Assignment ¹H NMR (ppm) Multiplicity Integration ¹³C NMR (ppm)
Thiourea N-H ~8.0-9.0 and ~6.0-7.0Broad singlet2H~180 (C=S)
Phenyl Protons ~7.2-7.6Multiplet5H~125-135
Cyclohexyl CH-N ~4.0-4.5Multiplet1H~55-60
Cyclohexyl CH₂ ~1.1-2.2Multiplets10H~24-33

Interpreting the Spectrum:

  • The two broad signals for the N-H protons are characteristic of thioureas. Their chemical shifts can be highly variable and may be affected by hydrogen bonding.

  • The aromatic region should show a complex multiplet integrating to 5 protons.

  • The cyclohexyl group will show a series of multiplets in the aliphatic region. The proton on the carbon attached to the nitrogen (CH-N) will be the most downfield of the cyclohexyl protons.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

The most direct and high-yielding method is the reaction of equimolar amounts of cyclohexylamine and phenyl isothiocyanate in an aprotic solvent like ethyl acetate at room temperature.[3] This reaction is a nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate.

Q2: What are the key safety precautions I should take when working with this compound and its precursors?
  • Toxicity: Phenylthiourea and its derivatives are known to be toxic if swallowed.[7][8][9] Always handle the compound in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).[7][10]

  • Skin Sensitization: These compounds may cause skin sensitization or an allergic reaction upon contact.[8][9] If skin contact occurs, wash the affected area thoroughly with soap and water.[8]

  • Inhalation: Avoid inhaling the dust of the solid compound.[7]

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[7]

Q3: What is the solubility of this compound?

This compound is expected to have very low solubility in water due to its hydrophobic phenyl and cyclohexyl groups. It is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and chlorinated solvents like dichloromethane and chloroform.[11][12] For biological assays, a common practice is to prepare a concentrated stock solution in DMSO and then dilute it into the aqueous buffer.[11][12]

Q4: How should I store this compound?

The solid compound should be stored in a tightly sealed container in a cool, dry, and dark place at room temperature. This will prevent degradation from moisture and light.

Experimental Workflows & Diagrams

Synthesis Workflow for this compound

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Cyclohexylamine Cyclohexylamine in Ethyl Acetate ReactionVessel Stir at 0°C to RT for 1-2 hours Cyclohexylamine->ReactionVessel PhenylIsothiocyanate Phenyl Isothiocyanate in Ethyl Acetate PhenylIsothiocyanate->ReactionVessel Evaporation Solvent Evaporation ReactionVessel->Evaporation Reaction Mixture Recrystallization Recrystallization (e.g., from Ethanol/Hexane) Evaporation->Recrystallization Crude Product Filtration Vacuum Filtration Recrystallization->Filtration Drying Drying under Vacuum Filtration->Drying FinalProduct Pure 1-Cyclohexyl-3- phenylthiourea Drying->FinalProduct

Caption: A typical workflow for the synthesis and purification of this compound.

Troubleshooting Decision Tree for Low Yield

TroubleshootingYield Start Low Yield Observed CheckReagents Check Reagent Quality (Freshness, Purity) Start->CheckReagents ReagentsOK Reagents are OK CheckReagents->ReagentsOK If OK ReagentsBad Use Fresh Reagents CheckReagents->ReagentsBad If Not OK CheckConditions Review Reaction Conditions (Temp, Time, Solvent) ReagentsOK->CheckConditions ReagentsBad->Start ConditionsOK Conditions are Optimal CheckConditions->ConditionsOK If OK ConditionsBad Optimize Conditions (e.g., lower temp, longer time) CheckConditions->ConditionsBad If Not OK CheckPurification Evaluate Purification Method (Losses during work-up?) ConditionsOK->CheckPurification ConditionsBad->Start PurificationOK Purification is Efficient CheckPurification->PurificationOK If OK PurificationBad Refine Purification (e.g., change recrystallization solvent) CheckPurification->PurificationBad If Not OK Success Yield Improved PurificationOK->Success PurificationBad->Start

Caption: A decision tree to systematically troubleshoot low reaction yields.

References

Technical Support Center: Purity Assessment of 1-Cyclohexyl-3-phenylthiourea

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the characterization and purity assessment of synthesized 1-Cyclohexyl-3-phenylthiourea (CPTU). This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during post-synthesis analysis. The following question-and-answer section provides in-depth, field-proven insights and troubleshooting protocols to ensure the integrity of your compound.

Frequently Asked Questions & Troubleshooting Guides

Section 1: Foundational Purity & Identity Checks

Question 1: What are the most immediate and essential analyses I should perform after synthesizing this compound?

Answer: Your initial assessment should focus on two fundamental properties: the melting point and the structural confirmation via spectroscopy. This two-pronged approach provides a rapid, cost-effective snapshot of your synthesis's success.

  • Melting Point Analysis: This is a critical first indicator of purity. A pure crystalline solid will have a sharp, well-defined melting point. Impurities disrupt the crystal lattice, typically causing the melting point to depress and broaden. The literature value for this compound is approximately 148°C [1].

  • Spectroscopic Confirmation (FTIR & ¹H NMR): These techniques confirm that you have synthesized the correct molecule by identifying its specific functional groups and proton environments.

    • FTIR (Fourier-Transform Infrared) Spectroscopy will confirm the presence of key functional groups like N-H bonds and the C=S (thiocarbonyl) bond.[2][3]

    • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy will verify the presence and connectivity of the cyclohexyl and phenyl ring protons, as well as the N-H protons.[4][5]

This initial screening helps you quickly determine if the bulk of your material is the desired product and whether immediate purification is necessary before proceeding with more quantitative methods.

Question 2: My compound's melting point is 135-141°C, which is broad and lower than the reported 148°C. What are the likely culprits?

Answer: A broad and depressed melting point is a classic sign of impurities. Given the common synthesis route for thioureas (reacting an amine with an isothiocyanate), the most probable impurities are:

  • Unreacted Starting Materials: Residual cyclohexylamine or phenyl isothiocyanate.

  • Solvent Impurities: Trapped solvent from the reaction or recrystallization process (e.g., ethanol, acetone).

  • Side-Products: Formation of the corresponding urea, 1-Cyclohexyl-3-phenylurea, can occur if there is an oxygen source or degradation of the isothiocyanate.[6][7] Symmetrical thioureas (1,3-dicyclohexylthiourea or 1,3-diphenylthiourea) could also form under certain conditions.

A broad melting point necessitates further purification, typically via recrystallization, followed by more sophisticated analysis like HPLC to quantify the level of impurity.

Section 2: Quantitative Purity Assessment via Chromatography

Question 3: How can I develop a reliable HPLC method to quantify the purity of my this compound sample?

Answer: High-Performance Liquid Chromatography (HPLC) is the industry standard for quantitative purity analysis of organic compounds, including thiourea derivatives.[8][9][10] A reversed-phase HPLC (RP-HPLC) method is most suitable for this compound.

Here is a robust starting protocol for method development:

Experimental Protocol: RP-HPLC Purity Analysis

  • Column Selection: A C18 (octadecylsilyl) bonded silica column is the workhorse for separating non-polar to moderately polar compounds. A standard dimension is 4.6 x 250 mm with 5 µm particles.[9]

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade Water with 0.1% Phosphoric Acid or Formic Acid. The acid improves peak shape by ensuring the thiourea nitrogens are protonated.[8][11]

    • Solvent B: HPLC-grade Acetonitrile (MeCN).

  • Sample Preparation:

    • Accurately weigh ~1 mg of your synthesized compound.

    • Dissolve it in a small volume of the mobile phase (e.g., 1 mL of 50:50 Water:Acetonitrile) to create a 1 mg/mL stock solution. Ensure it is fully dissolved.

    • Filter the sample through a 0.45 µm syringe filter before injection to protect the column.

  • Instrument Conditions (Starting Point):

    • Flow Rate: 1.0 mL/min.[9]

    • Injection Volume: 10 µL.

    • Detection: UV detector set at 236 nm, a common wavelength for thiourea analysis.[12]

    • Gradient Elution: A gradient is recommended to ensure that both polar and non-polar impurities are eluted and resolved.

      • 0-20 min: 5% B to 95% B

      • 20-25 min: Hold at 95% B

      • 25-26 min: 95% B to 5% B

      • 26-30 min: Hold at 5% B (re-equilibration)

  • Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Workflow for Purity Assessment of this compound

G cluster_0 Synthesis & Initial Checks cluster_1 Quantitative Analysis & Troubleshooting cluster_2 Final Confirmation Synthesis Synthesized Product MP Melting Point Analysis Synthesis->MP FTIR_HNMR FTIR & ¹H NMR (Structural ID) Synthesis->FTIR_HNMR HPLC HPLC Purity Check MP->HPLC If broad/low FTIR_HNMR->HPLC LCMS LC-MS for Impurity ID HPLC->LCMS If impurities present Purify Recrystallization / Column Chromatography HPLC->Purify If purity < target EA Elemental Analysis (Confirms Formula) HPLC->EA If purity > target LCMS->Purify NMR_Impurity Advanced NMR (Impurity ID) LCMS->NMR_Impurity Purify->HPLC Re-analyze NMR_Impurity->Purify Final Pure Compound (>98%) EA->Final

Caption: General workflow for assessing the purity of synthesized CPTU.

Question 4: My HPLC chromatogram shows a major peak at 12.5 minutes, but also smaller peaks at 3.1 and 15.2 minutes. How do I proceed?

Answer: This is a common scenario. The goal is to identify each peak and determine if it represents an impurity.

Observation Potential Cause Recommended Action
Early Eluting Peak (e.g., 3.1 min) A more polar compound. Likely unreacted cyclohexylamine or a polar side-product.1. Spike Study: Inject a sample of pure cyclohexylamine. If the peak at 3.1 min increases in area, you've confirmed its identity. 2. LC-MS Analysis: Analyze the sample by LC-MS to get the mass of the compound eluting at that time.
Major Peak (e.g., 12.5 min) This is likely your target compound, this compound.1. Collect Fraction: If possible, collect the fraction eluting at this time and confirm its identity via ¹H NMR or direct infusion Mass Spectrometry.
Late Eluting Peak (e.g., 15.2 min) A less polar compound. Could be unreacted phenyl isothiocyanate or a non-polar side-product like a symmetrical thiourea.1. Spike Study: Inject a sample of phenyl isothiocyanate to see if the peak at 15.2 min grows. 2. LC-MS Analysis: Determine the mass of this component.

Troubleshooting HPLC Results: A Decision Tree

G Start Multiple Peaks in HPLC Chromatogram? IsMainPeak Is there one major peak (>95% area)? Start->IsMainPeak ImpurityID Identify Impurity Peaks IsMainPeak->ImpurityID No Good Purity Acceptable. Proceed to Final Analysis. IsMainPeak->Good Yes Spike Spike with Starting Materials ImpurityID->Spike LCMS Run LC-MS for Mass ID ImpurityID->LCMS Purify Purify Sample (Recrystallization/Column) Spike->Purify LCMS->Purify Purify->Start Re-inject

Caption: Decision tree for troubleshooting unexpected HPLC results.

Section 3: Spectroscopic Analysis for Structure & Impurities

Question 5: How can I use ¹H NMR to not only confirm my product's structure but also identify potential impurities?

Answer: ¹H NMR is exceptionally powerful for both structural confirmation and impurity detection because every chemically distinct proton gives a signal.[13] For this compound, you should expect signals in three main regions.

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity Integration Notes & Potential Impurity Signals
N-H (Thiourea) 7.5 - 9.5Broad Singlet (br s)2HThese signals can be broad and may exchange with D₂O. Their position is highly dependent on solvent and concentration.
Phenyl (Ar-H) 7.0 - 7.5Multiplet (m)5HA clean multiplet in this region is a good sign. Impurities like unreacted aniline would show distinct aromatic signals.
Cyclohexyl (CH, CH₂) 1.0 - 4.0Multiplets (m)11HThe methine proton (CH-N) will be the most downfield (~3.8-4.0 ppm). The other 10 protons will be a complex series of multiplets further upfield. Sharp singlets in this region could indicate solvent impurities (e.g., acetone at ~2.17 ppm).
Note: Predicted shifts are based on general values for similar functional groups and may vary based on solvent and instrument.[14][15]

Troubleshooting with ¹H NMR:

  • Unexpected Singlet at ~1.5 ppm? This could indicate the presence of 1-tert-butyl-3-phenylthiourea, a related compound, if tert-butylamine was an available contaminant.[16]

  • Integration Ratios are Off? If the ratio of aromatic protons to cyclohexyl protons is not 5:11, it indicates the presence of an impurity that contains one of these moieties.

Question 6: What are the key signals to look for in the ¹³C NMR spectrum?

Answer: While less sensitive than ¹H NMR, ¹³C NMR provides a clear fingerprint of the carbon skeleton.[13] The proton-decoupled spectrum should show a distinct signal for every unique carbon.

Carbon Type Expected Chemical Shift (δ, ppm) Notes & Potential Impurity Signals
Thiocarbonyl (C=S) 175 - 185This is the most downfield and most characteristic peak. Its presence is strong evidence of successful thiourea formation. The corresponding urea (C=O) impurity would appear further upfield (~155-165 ppm).
Phenyl (Ar-C) 120 - 140Expect 4 signals for the phenyl ring (ipso, ortho, meta, para).
Cyclohexyl (C) 25 - 60Expect 4 signals for the cyclohexyl ring (C-N, and the three pairs of CH₂ carbons).
Note: Predicted shifts are based on general values and computational models.[17]

Question 7: My compound looks clean by NMR and HPLC, but are there other essential spectroscopic checks?

Answer: Yes, FTIR spectroscopy provides crucial confirmation of functional groups. For this compound, the spectrum is a valuable piece of supporting evidence.

Functional Group Expected Wavenumber (cm⁻¹) Appearance
N-H Stretch 3100 - 3400Broad to medium peaks.
C-H Stretch (Aromatic) 3000 - 3100Sharp, medium peaks.
C-H Stretch (Aliphatic) 2850 - 2950Strong, sharp peaks.
C=S Stretch (Thiocarbonyl) 1200 - 1300Medium to strong peak. This is a key diagnostic peak for the thiourea moiety.[2][18]

Comparing your experimental spectrum to a reference or noting the presence of all key bands provides excellent qualitative support for the compound's identity.[16]

Section 4: Definitive Confirmation of Composition

Question 8: I believe my compound is >98% pure by HPLC. What is the final, definitive step to confirm its identity?

Answer: The gold standard for confirming the elemental composition of a novel, pure compound is Elemental Analysis (CHN/S Analysis) . This technique determines the mass percentages of Carbon, Hydrogen, Nitrogen, and Sulfur in your sample. The experimental results should match the theoretical values for the molecular formula C₁₃H₁₈N₂S.

  • Theoretical Calculation for C₁₃H₁₈N₂S (MW = 234.37 g/mol ):

    • %C: (12.011 * 13 / 234.37) * 100 = 66.62%

    • %H: (1.008 * 18 / 234.37) * 100 = 7.74%

    • %N: (14.007 * 2 / 234.37) * 100 = 11.95%

    • %S: (32.06 * 1 / 234.37) * 100 = 13.69%

If your experimental values are within ±0.4% of these theoretical values, you have provided definitive proof of both the purity and the elemental composition of your synthesized this compound.[5][19]

References

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P. Retrieved from [Link]

  • LabRulez LCMS. (n.d.). HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P Column. Retrieved from [Link]

  • ChemBK. (2024). 1-cyclohexyl-3-phenylurea - Introduction. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Thiourea, (3-amino-4-methylphenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Phenylthiourea. PubChem Compound Database. Retrieved from [Link]

  • Goretzki, J., & Blaschke, G. (2001). Determination of low thiourea concentrations in industrial process water and natural samples using reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 934(1-2), 129-134. Retrieved from [Link]

  • International Agency for Research on Cancer. (n.d.). THIOUREA 1. Exposure Data. IARC Publications. Retrieved from [Link]

  • Păun, G., et al. (2022). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Molecules, 27(15), 4992. Retrieved from [Link]

  • Tok, F., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. Marmara Pharmaceutical Journal. Retrieved from [Link]

  • Thomas, S. (2019). Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. Kent Academic Repository. Retrieved from [Link]

  • Tok, F., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. ResearchGate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-phenyl-3-cyclohexylurea. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Arslan, H., et al. (1996). 1‐Cyclohexyl‐3‐phenylthiourea. Acta Crystallographica Section C: Crystal Structure Communications, 52(3), 656-658. Retrieved from [Link]

  • Lokhande, R. P., et al. (2023). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. International Journal of Creative Research Thoughts, 11(3). Retrieved from [Link]

  • Di Salvo, F., et al. (2015). Structural, vibrational and electronic characterization of 1-benzyl-3-furoyl-1-phenylthiourea: an experimental and theoretical study. CONICET Digital. Retrieved from [Link]

  • Reich, H. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]

  • Reddy, D. R., et al. (2014). 13C NMR Investigations and Molecular Order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT). Royal Society of Chemistry. Retrieved from [Link]

  • Estévez-Hernández, O., et al. (2007). Redetermination of 1-cyclohexyl-3-(2-furoyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 2), o775. Retrieved from [Link]

  • Mekky, A. E. M., & Al-Sehemi, A. G. (2012). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-ones. CORE. Retrieved from [Link]

  • Zhereb, M., et al. (n.d.). Influence of Alkyl Substitution Pattern on Reactivity of Thiophene-Based Monomers in Kumada Catalyst-Transfer Polycondensation. Amazon S3. Retrieved from [Link]

  • ResearchGate. (n.d.). FT‐IR spectrum of 1,3‐diphenyl thiourea (a) theoretical (b) experimental. Retrieved from [Link]

  • Pauli, G. F., et al. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. SciSpace. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). α-PHENYLTHIOUREA. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview of the synthesized N‐cyclohexyl thiourea derivatives 1–11. Retrieved from [Link]

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Technical Support Center: Dealing with 1-Cyclohexyl-3-phenylthiourea Precipitation in Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Cyclohexyl-3-phenylthiourea (CAS 722-03-2). This document provides in-depth troubleshooting advice, experimental protocols, and scientific explanations for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in aqueous and buffered solutions. Our goal is to equip you with the knowledge to prevent precipitation and ensure the success and reproducibility of your experiments.

Section 1: Understanding the Core Problem: Why Does Precipitation Occur?

Before troubleshooting, it is critical to understand the underlying physicochemical properties of this compound that drive its tendency to precipitate.

Q1: I added my this compound to the assay buffer, and it immediately turned cloudy or formed a precipitate. What is happening?

This is a common and expected observation due to the compound's molecular structure. This compound is a hydrophobic molecule, characterized by the presence of a nonpolar cyclohexyl group and a phenyl ring.[1] These structural features result in very low intrinsic solubility in water and aqueous buffers.[1][2]

The immediate precipitation you are observing is a phenomenon often termed "solvent shock."[3] Most researchers prepare a highly concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO), where the compound is readily soluble.[1][4][5] When a small volume of this organic stock is introduced into a large volume of an aqueous buffer, the solvent environment changes drastically and rapidly. This shock causes the compound's solubility to plummet, leading to its aggregation and precipitation before it can be adequately dispersed.[6]

Table 1: Physicochemical Properties of this compound

PropertyValue / DescriptionSource(s)
CAS Number 722-03-2[7][8]
Molecular Formula C₁₃H₁₈N₂S
Appearance Solid
Aqueous Solubility Predicted to be very low; sparingly soluble.[1]
Organic Solubility Soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1][4][5]
Predicted pKa ~12.69 (This indicates it is a very weak acid).[9]
Section 2: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered by users.

Q2: What is the correct way to prepare a stock solution?

Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% high-purity DMSO.[3] Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication.[1] Store this stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q3: My solution is clear right after dilution but shows a precipitate after a few hours or overnight at 4°C. Why?

This is a classic case of kinetic versus thermodynamic solubility.[3][10] Initially, you may have created a supersaturated solution that is kinetically stable but thermodynamically unstable. Over time, as the system moves toward equilibrium, the excess compound crashes out of the solution. Lower temperatures, such as 4°C, almost always decrease the solubility of small molecules, accelerating this precipitation.[3] It is strongly recommended to prepare aqueous working solutions fresh for each experiment and avoid storing them.[3][5]

Q4: What is the maximum working concentration I can achieve in my buffer?

This is highly dependent on your specific buffer composition (pH, salts, proteins). There is no universal value. For a related compound, N-phenylthiourea, a solubility of approximately 0.25 mg/mL was achieved in a 1:3 solution of DMSO:PBS (pH 7.2).[1][5] This suggests that a starting concentration in the low micromolar range is a realistic expectation. You must empirically determine the maximum soluble concentration for your specific conditions using a solubility test (see Protocol 3).

Q5: Can I adjust the buffer pH to increase solubility?

For many compounds, pH adjustment is a powerful tool to enhance solubility.[10][11] However, this is most effective for ionizable compounds with a pKa near the buffer's pH.[10] this compound has a very high predicted pKa of ~12.69, meaning it is a very weak acid and will remain largely non-ionized across the entire standard biological pH range.[9] Therefore, adjusting the pH between 4 and 9 is unlikely to significantly improve its solubility. While the solubility of the parent compound, thiourea, can be influenced by pH, the large hydrophobic moieties on this derivative are the dominant factor.[12][13]

Q6: What is the maximum final DMSO concentration allowed in my assay?

The final concentration of DMSO should be kept as low as possible, typically at or below 0.5%, to avoid artifacts.[10] Many biological systems can tolerate up to 1%, but this must be validated.[6] High concentrations of DMSO can cause cellular toxicity or interfere with enzyme activity. Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.[6]

Section 3: Systematic Troubleshooting Workflow

When encountering precipitation, a systematic approach is key. The following workflow, illustrated in the diagram below, will guide you through the process of identifying and resolving the issue.

G start Precipitation Observed stock_check Step 1: Verify Stock Solution start->stock_check stock_sol Is stock clear, fully dissolved, and free of particulates? stock_check->stock_sol dilution_check Step 2: Review Dilution Protocol dilution_sol Are you adding stock dropwise to vortexing buffer? dilution_check->dilution_sol conc_check Step 3: Assess Final Concentration conc_sol Is final concentration below the known solubility limit? conc_check->conc_sol buffer_check Step 4: Optimize Buffer buffer_sol Is buffer free of components that reduce solubility? buffer_check->buffer_sol stock_sol->dilution_check  Yes stock_fix Action: Re-dissolve stock. Use sonication/gentle heat. Prepare fresh stock. stock_sol->stock_fix No dilution_sol->conc_check  Yes dilution_fix Action: Implement anti-precipitation dilution method (Protocol 2). Ensure rapid mixing. dilution_sol->dilution_fix No conc_sol->buffer_check  Yes conc_fix Action: Lower the final concentration. Perform a serial dilution to find the solubility limit (Protocol 3). conc_sol->conc_fix No buffer_fix Action: Test alternative buffers. Consider adding solubilizing agents (e.g., cyclodextrin). buffer_sol->buffer_fix No success Problem Resolved buffer_sol->success  Yes stock_fix->stock_check dilution_fix->dilution_check conc_fix->conc_check buffer_fix->buffer_check

Caption: Troubleshooting Decision Tree for Precipitation Issues.

Section 4: Detailed Experimental Protocols

Follow these validated protocols to minimize precipitation and ensure consistent solution preparation.

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol details the standard procedure for creating a stable, concentrated stock of this compound.

  • Weighing: Accurately weigh the desired amount of the compound into a sterile, appropriate-sized glass vial or microcentrifuge tube.

  • Solvent Addition: Add the required volume of high-purity DMSO to achieve the target concentration (e.g., 10 mM, 50 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. Visually inspect for any remaining solid particles.

  • Sonication (If Needed): If the compound is not fully dissolved, place the vial in a bath sonicator for 5-10 minutes. Gentle warming to 30-37°C can also aid dissolution, but do not overheat.[1]

  • Storage: Once fully dissolved, dispense the stock solution into single-use aliquots in low-binding tubes. Store tightly sealed at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Aqueous Working Solutions (Anti-Precipitation Method)

This method is designed to mitigate "solvent shock" and is critical for preventing precipitation upon dilution.

  • Buffer Preparation: Aliquot the final volume of your aqueous assay buffer into a sterile tube. Ensure the buffer is at the same temperature as your planned experiment (usually room temperature).

  • Initiate Mixing: Begin vigorously vortexing or rapidly stirring the aqueous buffer. This step is essential.

  • Dropwise Addition: While the buffer is being mixed, slowly add the required volume of the DMSO stock solution dropwise into the vortex. Do not pipette the stock solution as a single bolus.[3][10]

  • Final Mixing: Continue to vortex the solution for an additional 30 seconds after adding the stock to ensure it is completely homogeneous.

  • Immediate Use: Use the freshly prepared working solution immediately. Do not store aqueous dilutions, especially at lower temperatures, as precipitation is likely to occur over time.[3][5]

Protocol 3: Empirical Determination of Maximum Solubility (Shake-Flask Method)

If you need to define the upper concentration limit in your specific buffer, this method provides a reliable estimate.[3]

  • Add Excess Compound: Add an excess amount of the solid this compound to a known volume of your final assay buffer (containing the correct percentage of DMSO, e.g., 0.5%). The amount should be enough that undissolved solid is clearly visible.

  • Equilibration: Seal the container and agitate it on a shaker or rotator at a constant temperature (your experimental temperature) for 24-48 hours. This allows the solution to reach equilibrium.

  • Separation: After equilibration, centrifuge the suspension at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet all undissolved solid.

  • Sample Collection: Carefully collect a known volume of the clear supernatant without disturbing the pellet.

  • Quantification: Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV or LC-MS. This concentration represents the thermodynamic solubility limit in your buffer.

Section 5: Advanced Solubilization Strategies

If precipitation persists at your desired concentration despite following the protocols above, consider these advanced formulation strategies.

Table 2: Advanced Solubilization Agents

Agent TypeExample(s)Mechanism of ActionConsiderationsSource(s)
Co-solvents Polyethylene glycol (PEG 400), EthanolReduces the polarity of the aqueous medium, making it more favorable for hydrophobic solutes.Can affect biological systems; must be tested for compatibility and included in controls.[4][14][15]
Surfactants Polysorbate 20/80, Cremophor ELForm micelles in solution. Hydrophobic compounds partition into the micelle core, increasing apparent solubility.Can interfere with assays and membrane integrity. Must be used above the Critical Micelle Concentration (CMC).[4][10]
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD)These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They form inclusion complexes, encapsulating the hydrophobic molecule.Can alter compound availability and activity. Stoichiometry of complexation is important.[4][10]
References
  • An Investigation on the Growth and Characterization of Thiourea Single Crystal Grown from Aqueous Solutions. (n.d.). SciSpace. Retrieved January 3, 2026, from [Link]

  • Solubility of thiourea at different temperatures and pH values. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • 1-[3,5-Bis(trifluoromethyl)phenyl]-3-cyclohexylthiourea. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

  • 1-cyclohexyl-3-phenylurea. (2024, April 10). ChemBK. Retrieved January 3, 2026, from [Link]

  • This compound. (n.d.). IUCr Journals. Retrieved January 3, 2026, from [Link]

  • Hi, can anyone tell me how to dissolve a hydrophobic compound..? (2017, March 14). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Phenylthiourea. (n.d.). Solubility of Things. Retrieved January 3, 2026, from [Link]

  • Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect. (2021, August 6). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. (2017, September 20). PMC - NIH. Retrieved January 3, 2026, from [Link]

  • 1-Cyclohexyl-3-phenyl-2-thiourea, 98% CAS NO.722-03-2. (n.d.). Shenzhen Regent Biochemistry Tech Co., Ltd. Retrieved January 3, 2026, from [Link]

  • 1-Cyclohexyl-1-[3-(4-hydroxy-3-methoxyphenyl)propyl]-3-(2-phenylethyl)thiourea. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

  • [Effects of thiourea on pH and availability of metal ions in acid red soil]. (n.d.). PubMed. Retrieved January 3, 2026, from [Link]

  • The Hydrophobic Effect and the Role of Cosolvents. (n.d.). The Journal of Physical Chemistry B. Retrieved January 3, 2026, from [Link]

  • Effects of thiourea on pH and availability of metal ions in acid red soil. (2014, January 1). ResearchGate. Retrieved January 3, 2026, from [Link]

  • pH and Solubility. (n.d.). Fiveable. Retrieved January 3, 2026, from [Link]

  • Insight into the Precipitation Inhibition of Polymers within Cocrystal Formulations in Solution Using Experimental and Molecular Modeling Techniques. (n.d.). ACS Publications. Retrieved January 3, 2026, from [Link]

  • Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. (2021, October 28). PMC - PubMed Central. Retrieved January 3, 2026, from [Link]

  • How do you protect proteins from precipitation and degradation? (2014, October 18). ResearchGate. Retrieved January 3, 2026, from [Link]

  • How to prevent protein precipitation? (2012, September 10). Biology Stack Exchange. Retrieved January 3, 2026, from [Link]

  • This compound. (n.d.). LookChem. Retrieved January 3, 2026, from [Link]

  • Phenylthiourea. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

  • N-Cyclohexyl-N'-phenylurea. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

  • The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. (2011, May). ResearchGate. Retrieved January 3, 2026, from [Link]

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Technical Support Center: Kinetic Studies of 1-Cyclohexyl-3-phenylthiourea

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers engaged in kinetic studies of 1-Cyclohexyl-3-phenylthiourea. This guide is designed to provide practical, in-depth solutions to common experimental challenges, moving beyond simple procedural steps to explain the underlying scientific principles. Our goal is to empower you to design robust experiments, troubleshoot effectively, and generate high-quality, reproducible kinetic data.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you may have when initiating or refining your experimental design.

Q1: What are the critical first steps in designing a kinetic study for this compound?

A1: A successful kinetic study begins with a thorough preparatory phase. The primary objective is to establish a clear understanding of the reaction and select an appropriate monitoring strategy.

  • Literature Review & Reaction Scoping: Before any benchwork, conduct a comprehensive search on the known reactivity of this compound and related N,N'-disubstituted thioureas.[1][2] Key information to gather includes potential reaction mechanisms, expected products, and reaction conditions used in previous studies. Thioureas can undergo various reactions, including oxidation, desulfurization, and complexation with metals.[3] Understanding these possibilities is crucial for anticipating side products.

  • Preliminary Solubility Assessment: this compound is a poorly water-soluble compound.[4][5] Your first experimental step should be to determine its solubility in various organic solvents (e.g., acetonitrile, ethanol, DMSO, THF) and aqueous buffer systems, potentially with co-solvents. This is critical as poor solubility can lead to precipitation during the experiment, invalidating kinetic data.[6][7]

  • Selection of an Analytical Monitoring Technique: The choice of analytical method is paramount and depends on the specific reaction being studied. The three most common techniques are UV-Vis Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. A preliminary spectral scan (UV-Vis and NMR) of your starting material and, if possible, the final product will help determine the feasibility of each method.[8]

  • Initial Reaction Condition Screening: Run small-scale, informal reactions to identify suitable conditions. Vary temperature, reactant concentrations, and catalyst loading (if applicable) to find a reaction rate that is measurable—not too fast and not too slow.[9] This initial screen will define the parameter space for your detailed kinetic runs.

Q2: How should I address the poor solubility of this compound?

A2: Managing the solubility of your reactant is one of the most significant challenges. Failure to maintain a homogenous solution throughout the kinetic run is a primary source of error.

  • Solvent System Selection: The ideal solvent should completely dissolve all reactants and products at the highest concentration used in your study and be inert under the reaction conditions. Acetonitrile and ethanol are often good starting points. Avoid solvents that may react with your starting materials or intermediates.

  • Use of Co-solvents: For reactions in aqueous media, a water-miscible organic co-solvent (e.g., acetonitrile, DMSO) may be necessary. However, be aware that the co-solvent can influence the reaction rate and mechanism.[10] It is essential to keep the solvent composition constant across all experiments you intend to compare.

  • Precipitation Detection: An in vitro method using a microplate reader to detect changes in opacity can be adapted to screen for conditions that might lead to precipitation upon changes in the reaction mixture.[6] Visually inspect your reaction vessel against a dark background for any signs of turbidity or precipitation before and during each run.

The workflow below outlines a systematic approach to tackling solubility issues.

cluster_solubility Solubility Troubleshooting Workflow A Define Max Reactant/Product Concentration Needed B Screen Single Solvents (e.g., ACN, EtOH, THF, DMSO) A->B C Is Compound Soluble and Stable? B->C D Proceed with Kinetic Study in Selected Solvent C->D Yes E Screen Aqueous Buffer with Organic Co-solvents C->E No F Identify Co-solvent System that Maintains Solubility E->F G Does Co-solvent Affect Reaction Rate/Mechanism? F->G I Re-evaluate Reaction Conditions. Lower Concentration if Possible. F->I No Suitable System Found G->D No H Characterize Co-solvent Effect. Maintain Constant Composition. G->H Yes I->A cluster_uv_vis Troubleshooting UV-Vis Baseline Drift Start Baseline Drifting? Warmup Is Instrument Fully Warmed Up? Start->Warmup Temp Is Cell Holder Thermostatted & Stable? Warmup->Temp Yes Sol_Warmup Action: Warm up for 30-60 min. Re-baseline. Warmup->Sol_Warmup No Cuvette Is Cuvette Capped? (Volatile Solvent) Temp->Cuvette Yes Sol_Temp Action: Use Peltier thermostat. Allow sample to equilibrate. Temp->Sol_Temp No Stability Is Analyte Stable? (Run Control) Cuvette->Stability Yes Sol_Cuvette Action: Use a capped cuvette. Cuvette->Sol_Cuvette No Sol_Stability Action: Find new solvent or protect from light. Stability->Sol_Stability No End Drift Resolved Stability->End Yes Sol_Warmup->End Sol_Temp->End Sol_Cuvette->End Sol_Stability->End

Caption: A logical decision tree for diagnosing baseline drift.

Q: My absorbance readings are noisy or irreproducible. What are the common culprits?

A: Noisy data can obscure the kinetic trend and lead to large errors in rate constant calculations. The issue can stem from the sample, the cuvette, or the instrument settings.

  • Cause 1: Dirty or Scratched Cuvettes: Fingerprints, smudges, or scratches on the cuvette's optical surfaces will scatter light, leading to erratic and incorrect absorbance readings.

    • Solution: Always handle cuvettes by the frosted sides. Before each measurement, clean the optical faces with a lint-free wipe dampened with an appropriate solvent (e.g., ethanol or isopropanol). Inspect cuvettes for scratches and discard any that are damaged. [11]* Cause 2: Air Bubbles: Small air bubbles adhering to the inner optical surface can form when solutions are mixed or transferred, causing significant light scatter.

    • Solution: After filling the cuvette, gently tap the side to dislodge any bubbles. Visually inspect the cuvette before placing it in the holder.

  • Cause 3: Low Light Energy: If the lamp energy is low at your chosen wavelength (common in the far-UV range), the signal-to-noise ratio will decrease. This can happen if the lamp is nearing the end of its life.

    • Solution: Check the instrument's energy reading at your analytical wavelength. If it's low, the lamp may need replacement. Sometimes, simply choosing a different wavelength on the shoulder of an absorbance peak where lamp energy is higher can help. [12]* Cause 4: Sample Concentration Issues: If the absorbance is too high (> 2.0 AU), very little light reaches the detector, which increases noise. If the absorbance is too low (< 0.1 AU), you are working near the detection limit of the instrument.

    • Solution: Adjust the reactant concentration so that the maximum absorbance change during the reaction falls within the optimal range of 0.1 to 1.5 AU. This may require running test reactions at different concentrations. [13]

Troubleshooting Guide: HPLC Analysis

HPLC is a powerful tool for monitoring complex reactions but requires careful method development and execution.

Q: How do I accurately convert HPLC peak areas to reactant and product concentrations?

A: Direct conversion of peak area to concentration is only possible if you determine the response factor for each compound of interest. The assumption that peak area is directly proportional to molar concentration is incorrect, as each compound will have a different molar absorptivity at the detector wavelength.

Protocol: Determining HPLC Response Factors

  • Prepare Standard Solutions: Synthesize and purify (or purchase) authentic samples of your reactant (this compound) and all expected products. Prepare a series of standard solutions of known concentrations for each compound in the same solvent as your reaction mixture.

  • Generate a Calibration Curve: Inject each standard solution onto the HPLC system using the same method you will use for your kinetic study.

  • Plot and Analyze: For each compound, plot the integrated peak area versus the known concentration. Perform a linear regression on the data. The slope of this line is the response factor. The R² value should be >0.99 for a reliable calibration. [14]4. Calculate Unknown Concentrations: Once you have the slope (m) and intercept (b) from the equation Peak Area = m * [Concentration] + b, you can rearrange it to calculate the concentration of your analyte in the kinetic samples: [Concentration] = (Peak Area - b) / m.

Experimental Protocols

Protocol 1: General Setup for a Kinetic Run using UV-Vis Spectrophotometry

This protocol outlines the essential steps for a reliable kinetic experiment.

  • Instrument Preparation:

    • Turn on the spectrophotometer and its lamps at least 60 minutes before the experiment to ensure thermal stability. [15] * Set the instrument to the desired temperature using the thermostatted cell holder.

    • Select the analytical wavelength (λ_max) where the change in absorbance is greatest.

  • Solution Preparation:

    • Prepare a stock solution of this compound in a suitable, pre-screened solvent.

    • Prepare a stock solution of the other reactant(s).

    • Prepare a "blank" solution containing everything except the species that will be monitored (usually the limiting reagent). This includes the solvent, buffer, and any catalysts.

  • Measurement Execution:

    • Transfer an appropriate volume of the blank solution to a clean cuvette. Place it in the cell holder and allow it to equilibrate for 5-10 minutes.

    • Perform a baseline correction or "zero" the instrument with the blank.

    • To initiate the reaction, pipette the required volumes of all solutions (except the final reactant to be added) into a fresh, temperature-equilibrated cuvette.

    • Initiate the reaction by adding the final reactant, quickly cap and invert the cuvette 2-3 times to mix, wipe the optical surfaces, and place it in the spectrophotometer.

    • Immediately start the time-course data acquisition.

  • Data Collection:

    • Collect data for at least 3-5 half-lives to ensure accurate fitting of the kinetic model.

    • At the end of the run, allow the reaction to go to completion (if feasible, by waiting or gentle heating) and record the final "infinite time" absorbance value.

References

Sources

Technical Support Center: Strategies to Mitigate the Cytotoxicity of 1-Cyclohexyl-3-phenylthiourea (CPT)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Cyclohexyl-3-phenylthiourea (CPT) and related compounds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you design experiments that effectively manage and reduce the cytotoxicity of CPT, enhancing its therapeutic potential while minimizing off-target effects.

Introduction: Understanding CPT-Induced Cytotoxicity

This compound (CPT) belongs to the thiourea class of compounds, which have garnered significant interest for their diverse biological activities, including anticancer properties.[1] However, a common challenge in their development is off-target cytotoxicity. The cytotoxic effects of many thiourea derivatives are linked to the induction of apoptosis and interference with key cellular signaling pathways.[2] This guide will explore scientifically grounded strategies to modulate CPT's activity, focusing on structural modification, advanced formulation, and combination therapies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the management of CPT cytotoxicity.

Q1: What are the primary mechanisms behind the cytotoxicity of phenylthiourea derivatives like CPT?

A1: The cytotoxicity of phenylthiourea derivatives is often multifaceted. Key mechanisms include:

  • Induction of Apoptosis: Many thiourea compounds trigger programmed cell death. Studies on related analogs have shown that they can induce late-stage apoptosis in cancer cell lines.[2] This is often mediated through the modulation of apoptosis-related proteins.

  • Inhibition of Signaling Pathways: Certain thiourea derivatives have been found to inhibit critical cell survival pathways. For instance, some analogs suppress the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation.[2]

  • Metabolic Bioactivation: The thiourea moiety can be metabolized by cytochrome P450 (CYP) enzymes.[3] This can sometimes lead to the formation of reactive metabolites that are more toxic than the parent compound.

  • Depletion of Intracellular Glutathione (GSH): Some studies indicate that thiourea toxicity is associated with the depletion of intracellular glutathione, a key antioxidant.[4] This can lead to increased oxidative stress and cell death.

Q2: How does the chemical structure of CPT influence its cytotoxicity? Can I modify the structure to reduce toxicity?

A2: Yes, the structure of CPT is a critical determinant of its biological activity, and targeted modifications can reduce cytotoxicity. This is known as exploring the Structure-Activity Relationship (SAR). For phenylthiourea derivatives, the substituents on the phenyl ring play a significant role. Generally, electron-withdrawing groups on the phenyl ring have been associated with potent biological activity.[2]

To reduce cytotoxicity while potentially maintaining therapeutic efficacy, you could consider the following modifications:

  • Alteration of Phenyl Ring Substituents: Systematically replacing or repositioning substituents on the phenyl ring can modulate the compound's electronic properties and its interaction with biological targets.

  • Modification of the Cyclohexyl Group: While the phenyl group is often the focus, modifications to the cyclohexyl moiety could also alter lipophilicity and metabolic stability.

  • Bioisosteric Replacement: In some cases, the thiourea group itself can be replaced by a bioisostere, such as a urea or cyanoguanidine group, which may alter the toxicity profile.

Q3: Can formulation strategies help in reducing the cytotoxicity of CPT?

A3: Absolutely. Formulation strategies are a powerful tool for mitigating the toxicity of poorly soluble compounds like CPT. By improving solubility and bioavailability, the required therapeutic dose can often be lowered, thereby reducing off-target effects. Advanced drug delivery systems can also be employed for targeted delivery.

Key formulation approaches include:

  • Nanoparticle Encapsulation: Encapsulating CPT in polymeric nanoparticles, such as those made from Poly(D,L-Lactic-co-Glycolic Acid) (PLGA), can enhance its therapeutic effect and reduce cytotoxicity.[5] This is often achieved by improving the selective delivery of the drug to target cells.[5]

  • Liposomal Formulation: Liposomes are lipid vesicles that can encapsulate hydrophobic drugs like CPT within their bilayer.[6][7] This can improve solubility, alter the pharmacokinetic profile, and reduce systemic toxicity.[8]

  • Solid Dispersions: Dispersing CPT in an inert carrier can enhance its dissolution rate and bioavailability.

Q4: Is it possible to use CPT in combination with other drugs to reduce its effective dose and toxicity?

A4: Yes, combination therapy is a well-established strategy to enhance therapeutic efficacy while minimizing toxicity. The goal is to achieve a synergistic or additive effect, allowing for the use of lower, less toxic doses of each compound.[4]

When considering combination therapy with CPT, you could explore:

  • Synergistic Combinations: Combining CPT with another agent that targets a different but complementary pathway could lead to a greater therapeutic effect at lower concentrations of each drug.

  • Combination with Chemosensitizers: Certain compounds can enhance the cytotoxic activity of a primary drug, potentially allowing for a dose reduction of the primary agent.

Part 2: Troubleshooting Guide

This section provides practical solutions to specific issues you might encounter during your experiments with CPT.

Problem Possible Cause Recommended Action
High cytotoxicity in non-target (normal) cell lines. 1. The concentration of CPT is too high. 2. Off-target effects of the compound. 3. Solvent (e.g., DMSO) toxicity.1. Perform a dose-response curve to determine the IC50 in both target and non-target cells. Use the lowest effective concentration for your experiments. 2. Consider structural modifications or formulation strategies (see FAQs) to improve selectivity. 3. Ensure the final solvent concentration is below the toxic threshold for your cell lines (typically <0.5% for DMSO). Run a vehicle control.
Poor aqueous solubility leading to compound precipitation in cell culture media. CPT is a hydrophobic molecule with limited solubility in aqueous solutions.1. Prepare a high-concentration stock solution in a suitable organic solvent like DMSO. 2. Use a final DMSO concentration that is non-toxic to your cells. 3. Explore formulation strategies like nanoparticle or liposomal encapsulation to improve solubility.
Inconsistent experimental results. 1. Degradation of the CPT stock solution. 2. Incomplete dissolution of the compound. 3. Variability in cell culture conditions.1. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. 2. Ensure complete dissolution of the stock solution before further dilution. Gentle warming or sonication may help. 3. Standardize cell seeding density, passage number, and incubation times.
Observed cytotoxicity is not dose-dependent. 1. Compound precipitation at higher concentrations. 2. Saturation of a specific cellular target or metabolic pathway.1. Visually inspect for precipitation. If observed, consider the formulation strategies mentioned earlier. 2. This may indicate a specific mechanism of action. Further mechanistic studies are warranted.

Part 3: Experimental Protocols & Methodologies

Here are detailed protocols for key experiments to assess and mitigate CPT cytotoxicity.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol allows for the determination of the half-maximal inhibitory concentration (IC50) of CPT.

Materials:

  • This compound (CPT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Appropriate cancer and normal cell lines

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of CPT in DMSO. Serially dilute the stock solution in a complete culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium and add 100 µL of the CPT dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest CPT concentration).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Liposomal Formulation of CPT (Thin-Film Hydration Method)

This protocol describes a common method for encapsulating hydrophobic compounds like CPT into liposomes.[9]

Materials:

  • This compound (CPT)

  • Phospholipids (e.g., DSPC)

  • Cholesterol

  • Chloroform

  • Round-bottom flask

  • Rotary evaporator

  • Hydration buffer (e.g., PBS)

  • Extruder with polycarbonate membranes

Procedure:

  • Lipid Film Formation: Dissolve the lipids (e.g., 7 mmol DSPC), cholesterol (3 mmol), and CPT (at a desired drug-to-lipid ratio) in chloroform in a round-bottom flask.[10]

  • Solvent Evaporation: Evaporate the chloroform using a rotary evaporator to form a thin lipid film on the flask's inner wall.

  • Drying: Further, dry the film under a vacuum to remove any residual solvent.

  • Hydration: Hydrate the lipid film with a pre-warmed aqueous buffer. The temperature should be above the phase transition temperature of the lipids.

  • Vesicle Formation: Agitate the flask to allow the lipid film to peel off and form multilamellar vesicles.

  • Size Reduction (Extrusion): To obtain unilamellar vesicles of a defined size, pass the liposome suspension through an extruder with polycarbonate membranes of a specific pore size (e.g., 100 nm).[10]

Part 4: Visualizing the Strategies

The following diagrams illustrate the key concepts discussed in this guide.

Cytotoxicity_Mitigation_Strategies cluster_strategies Strategies to Reduce CPT Cytotoxicity cluster_outcomes Desired Outcomes A Structural Modification (SAR) X Reduced Off-Target Toxicity A->X B Advanced Formulation B->X Z Lower Effective Dose B->Z C Combination Therapy C->Z Y Improved Therapeutic Index X->Y Z->Y

Caption: Overview of strategies to reduce CPT cytotoxicity.

Formulation_Workflow cluster_formulation Formulation Development start CPT (Poorly Soluble) step1 Encapsulation Strategy Selection (e.g., Liposomes, Nanoparticles) start->step1 step2 Formulation & Optimization step1->step2 step3 Characterization (Size, Zeta Potential, Encapsulation Efficiency) step2->step3 end Formulated CPT with Improved Properties step3->end

Caption: Workflow for developing advanced formulations of CPT.

References

  • Meireles, P. W., et al. (2020). Nanoparticles Loaded with a New Thiourea Derivative: Development and In vitro Evaluation Against Leishmania amazonensis. Current Drug Delivery, 17(8), 694-702. Available from: [Link]

  • Strzyga-Łach, P., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Pharmaceuticals, 14(11), 1097. Available from: [Link]

  • Meireles, P. W., et al. (2020). Nanoparticles Loaded with a New Thiourea Derivative: Development and In Vitro Evaluation Against Leishmania Amazonensis. ResearchGate. Available from: [Link]

  • Recent Developments on Thiourea Based Anticancer Chemotherapeutics. (2022). Request PDF. Available from: [Link]

  • Meireles, P. W., et al. (2020). Nanoparticles loaded with a new thiourea derivative: development and >in vitro> evaluation against >Leishmania amazonensis. Discovery Research Portal - University of Dundee. Available from: [Link]

  • Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2024). Biointerface Research in Applied Chemistry, 15(2). Available from: [Link]

  • Soomro, F., et al. (2023). ANTI-OXIDATIVE BURST, CYTOTOXICITY, AND ADME STUDIES OF THIOUREA COMPOUNDS. Pharmacophore, 14(2), 97-105. Available from: [Link]

  • Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties. (2022). MDPI. Available from: [Link]

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  • Formulation approaches in mitigating toxicity of orally administrated drugs. (2010). Expert Opinion on Drug Delivery, 7(6), 747-757. Available from: [Link]

  • Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs. (2023). Protocols.io. Available from: [Link]

  • PROTACs to Address the Challenges Facing Small Molecule Inhibitors. (2020). Molecules, 25(12), 2746. Available from: [Link]

  • Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties. (2022). International Journal of Molecular Sciences, 23(22), 14350. Available from: [Link]

  • The role of cytochrome P450 in cytotoxic bioactivation: future therapeutic directions. (2006). Current Cancer Drug Targets, 6(6), 469-480. Available from: [Link]

  • Liposome formulations of hydrophobic drugs. (2006). Methods in Enzymology, 414, 126-135. Available from: [Link]

  • Cytotoxicity of a series of mono- and di-substituted thiourea in freshly isolated rat hepatocytes: a preliminary structure-toxicity relationship study. (1998). Toxicology Letters, 95(2), 125-133. Available from: [Link]

  • Thiourea-Derived Chelating Ligands and Their Organometallic Compounds: Investigations into Their Anticancer Activity. (2018). Molecules, 23(11), 2990. Available from: [Link]

  • Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2235-2251. Available from: [Link]

  • New Approach Reduces Drug Resistance and Toxicity. (2023). Technology Networks. Available from: [Link]

  • Cytochrome P450-Mediated Drug Bioactivation Assay: An Untargeted High Resolution Accurate Mass LC/MS Assay. (2020). Springer Nature Experiments. Available from: [Link]

  • Liposome Formulations of Hydrophobic Drugs. (2006). ResearchGate. Available from: [Link]

  • Alkyl N-Benzylthiocarbamates, the First Copper(II) Ion-Chelating Tyrosinase Inhibitors with a Thiocarbamate Group and ROS-Scavenging Activity, Exhibit Different Inhibitory Activities Depending on the Origin of Tyrosinase. (2023). MDPI. Available from: [Link]

  • Liposomal Delivery of Pyronaridine as a Repurposed Inhibitor of ERCC1/XPF for the Sensitization of Colorectal Cancer Cells to Platinum Chemotherapeutics. (2022). Molecular Pharmaceutics, 19(1), 233-245. Available from: [Link]

  • Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation. (2022). MDPI. Available from: [Link]

  • Induction of apoptosis by thiuramdisulfides, the reactive metabolites of dithiocarbamates, through coordinative modulation of NFkappaB, c-fos/c-jun, and p53 proteins. (1998). Cellular and Molecular Life Sciences, 54(8), 863-872. Available from: [Link]

  • In Vitro and In Vivo Models for Evaluating the Oral Toxicity of Nanomedicines. (2022). MDPI. Available from: [Link]

  • Microsomal metabolism of nitrosoureas. (1976). Cancer Research, 36(11 Pt 1), 3911-3914. Available from: [Link]

  • 1-Cyclohexyl-3-phenyl-2-thiourea, 98% CAS NO.722-03-2. (n.d.). LookChem. Available from: [Link]

  • Characterization of Human Cytochrome P450 Mediated Bioactivation of Amodiaquine and Its Major Metabolite N-Desethylamodiaquine. (2012). Amanote Research. Available from: [Link]

  • N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation. (2018). Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1198-1207. Available from: [Link]

  • Improving targeted small molecule drugs to overcome chemotherapy resistance. (2023). Journal of Translational Medicine, 21(1), 147. Available from: [Link]

  • Glutathione conjugation of sesquimustard: in vitro investigation of potential biomarkers. (2022). Archives of Toxicology, 96(8), 2277-2287. Available from: [Link]

  • N-Cyclohexyl-N′-(4-nitrobenzoyl)thiourea. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3242. Available from: [Link]

  • Biological Applications of Thiourea Derivatives: Detailed Review. (2024). Chemistry, 6(2), 25. Available from: [Link]

  • Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. (2022). MDPI. Available from: [Link]

  • bioactivity of n-substituted cyclic derivatives of thiourea and phenylthiourea: from simplicity to complexity. (2024). ResearchGate. Available from: [Link]

  • Cytochrome P450 metabolic dealkylation of nine N-nitrosodialkylamines by human liver microsomes. (1998). Carcinogenesis, 19(9), 1541-1548. Available from: [Link]

  • Redetermination of 1-cyclohexyl-3-(2-furoyl)thiourea. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 6), o1106. Available from: [Link]

  • Amiodarone N-deethylation in human liver microsomes: involvement of cytochrome P450 3A enzymes (first report). (1995). Journal of Pharmacology and Experimental Therapeutics, 273(3), 1257-1263. Available from: [Link]

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Validation & Comparative

A Comparative Guide to 1-Cyclohexyl-3-phenylthiourea and Other Thiourea Compounds in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth, objective comparison of 1-Cyclohexyl-3-phenylthiourea with other thiourea derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of their performance based on available experimental data. Thiourea and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2][3] This document is designed to be a practical resource, elucidating the nuances of this class of compounds to inform experimental design and drug discovery efforts.

Introduction to the Therapeutic Potential of Thiourea Derivatives

The thiourea motif (S=C(NRR')2) is a versatile functional group that has garnered significant attention in the field of medicinal chemistry. Its ability to form stable hydrogen bonds and coordinate with metal ions contributes to its diverse pharmacological profile.[3] Thiourea derivatives have been investigated for a range of therapeutic applications, owing to their demonstrated efficacy as anticancer, antimicrobial, and enzyme-inhibiting agents.[1][2][3] The structural diversity achievable through substitutions on the nitrogen atoms allows for the fine-tuning of their biological activity and pharmacokinetic properties.

Synthesis of this compound and Related Analogs

The synthesis of this compound and other unsymmetrical thiourea derivatives is typically achieved through a straightforward and efficient one-pot reaction. A common method involves the reaction of an amine with an isothiocyanate. For this compound, this would involve the reaction of cyclohexylamine with phenyl isothiocyanate.[4]

General Synthetic Protocol:

A general and efficient method for synthesizing substituted thiourea derivatives involves the condensation between amines and carbon disulfide in an aqueous medium, which avoids the use of hazardous reagents like isothiocyanates.[4]

  • Step 1: Formation of Dithiocarbamate Intermediate: An amine is reacted with carbon disulfide in the presence of a base to form a dithiocarbamate salt.

  • Step 2: Reaction with a Second Amine: The dithiocarbamate intermediate is then reacted with a second amine to yield the unsymmetrical thiourea.

This method is advantageous due to its operational simplicity, mild reaction conditions, and often high yields.

Comparative Biological Activity: A Data-Driven Analysis

To provide a clear and objective comparison, the following tables summarize the biological activities of various thiourea derivatives, including those structurally related to this compound. While specific experimental data for this compound is limited in the public domain, the data for analogous compounds offer valuable insights into the structure-activity relationships within this class.

Anticancer Activity

The cytotoxic effects of thiourea derivatives against various cancer cell lines are a significant area of research. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying their potency.

Table 1: Comparative Cytotoxicity (IC50 in µM) of Phenylthiourea Derivatives against Various Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
1-(3,4-dichlorophenyl)-3-(3-(trifluoromethyl)phenyl)thioureaSW620 (Metastatic Colon Cancer)1.5 ± 0.72[1]
1-(4-(trifluoromethyl)phenyl)-3-(3-(trifluoromethyl)phenyl)thioureaSW620 (Metastatic Colon Cancer)5.8 ± 0.76[1]
1-(4-chlorophenyl)-3-(3-(trifluoromethyl)phenyl)thioureaSW620 (Metastatic Colon Cancer)7.6 ± 1.75[1]
N-(4-t-butylbenzoyl)-N'-phenylthioureaMCF-7 (Breast Cancer)Not specified, but potent[2]
N-(5-Chloro-2-hydroxybenzyl)-N-(4-hydroxybenzyl)-N'-phenylthioureaMCF-7 (Breast Cancer)0.08 (EGFR inhibition)[5]
N,N'-Diarylthiourea Derivative (Compound 4)MCF-7 (Breast Cancer)338.33 ± 1.52[6]
Antimicrobial Activity

Thiourea derivatives have also demonstrated promising activity against a range of microbial pathogens. The Minimum Inhibitory Concentration (MIC) is the standard measure of their antimicrobial potency.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Thiourea Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
N-(4-bromophenyl)-N'-phenyl-thioureaStaphylococcus aureus50[7]
N-(4-bromophenyl)-N'-phenyl-thioureaEscherichia coli>400[7]
N-(4-bromophenyl)-N'-phenyl-thioureaCandida albicans200[7]
Cyclohexyl-containing thiourea derivativesVarious Bacteria50 - 400[3]
Cyclohexyl-containing thiourea derivativesVarious Fungi25 - 100[3]

Note: The specific MIC values for this compound are not detailed in the provided references. The data reflects the general antimicrobial activity of the broader class of cyclohexyl-containing and phenylthiourea derivatives.

Enzyme Inhibition

Tyrosinase, a key enzyme in melanin synthesis, is a common target for thiourea derivatives. The IC50 value indicates the concentration required to inhibit 50% of the enzyme's activity.

Table 3: Comparative Tyrosinase Inhibitory Activity (IC50 in µM) of Phenylthiourea Analogs

Compound/DerivativeEnzyme SourceIC50 (µM)Reference
1-PhenylthioureaMushroom Tyrosinase1.8[8]
1-(4-isopropylphenyl)thioureaMushroom Tyrosinase1.7[8]
Phenylthiourea (PTU)PhenoloxidaseKi = 0.21[9]

Note: While phenylthiourea is a known tyrosinase inhibitor, specific IC50 data for this compound was not found in the searched literature.

Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed methodologies for key assays used to evaluate the biological activity of thiourea compounds.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 104 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the thiourea compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.[10]

  • Incubation: Incubate the plate for 1.5 hours at 37°C.[10]

  • Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[10]

Enzyme Inhibition: Tyrosinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of tyrosinase.

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing a buffer (e.g., phosphate buffer, pH 6.8), L-tyrosine (substrate), and the test compound at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding mushroom tyrosinase to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C).

  • Absorbance Reading: Measure the formation of dopachrome by reading the absorbance at a specific wavelength (e.g., 475-490 nm) at regular intervals.

  • Data Analysis: Calculate the percentage of inhibition by comparing the rate of reaction in the presence of the inhibitor to the control (no inhibitor).

Mechanism of Action: Induction of Apoptosis

Many cytotoxic thiourea derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.[1][11] This is a critical mechanism for eliminating cancerous cells without inducing an inflammatory response.

The pro-apoptotic activity of thiourea derivatives often involves the activation of caspases, a family of proteases that execute the apoptotic program.[11] This can be triggered through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

apoptosis_pathway Thiourea Thiourea Derivative ROS ↑ ROS Production Thiourea->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: A generalized signaling pathway illustrating the induction of apoptosis by cytotoxic thiourea derivatives through the intrinsic pathway.

Conclusion and Future Directions

This compound belongs to a class of compounds with significant therapeutic potential. While direct comparative data for this specific molecule is not extensively available, the broader family of phenylthiourea derivatives consistently demonstrates promising anticancer, antimicrobial, and enzyme-inhibiting activities. The presence of both a bulky cyclohexyl group and an aromatic phenyl ring suggests a unique lipophilic and electronic profile that warrants further investigation.

Future research should focus on the systematic evaluation of this compound in a panel of biological assays to generate the quantitative data necessary for a direct and comprehensive comparison. Elucidating its precise mechanism of action will be crucial for its potential development as a therapeutic agent. The methodologies and comparative data presented in this guide provide a solid foundation for such future investigations.

References

  • Kowiel, M., et al. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. International Journal of Molecular Sciences. 2021;22(21):11645. [Link].

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  • Kulkarni, R., et al. Synthesis and Pharmacological Evaluation of 1-Phenyl-3-Thiophenylurea Derivatives as Cannabinoid Type-1 Receptor Allosteric Modulators. Journal of Medicinal Chemistry. 2019;62(21):9806-9823. [Link].

  • Khan, K. M., et al. Antioxidant, antibacterial, enzyme inhibition and fluorescence characteristics of unsymmetrical thiourea derivatives. Journal of Molecular Structure. 2023;1289:135834. [Link].

  • D'Mello, S. A. N., et al. Small-Molecule Tyrosinase Inhibitors for Treatment of Hyperpigmentation. Molecules. 2023;28(15):5838. [Link].

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  • Thanigaimalai, P., et al. Structural requirement of phenylthiourea analogs for their inhibitory activity of melanogenesis and tyrosinase. PubMed. Published November 15, 2011. Accessed January 2, 2026. [Link].

  • Al-Omair, M. A., et al. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. Molecules. 2023;28(17):6404. [Link].

  • Ryazanova, A. D., et al. The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. Journal of Enzyme Inhibition and Medicinal Chemistry. 2012;27(1):78-83. [Link].

  • Al-Salahi, R., et al. Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. 2024;39(1):2316538. [Link].

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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 1-Cyclohexyl-3-phenylthiourea

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Cyclohexyl-3-phenylthiourea (CPT) belongs to the thiourea class of compounds, a scaffold recognized for its diverse biological activities, ranging from anticancer to anti-inflammatory effects.[1][2] While its structural relative, phenylthiourea (PTU), is a well-characterized inhibitor of tyrosinase, the broader selectivity profile of CPT remains largely unexplored.[3][4] This guide provides a comprehensive framework for investigating the cross-reactivity of CPT, an essential step in drug development to de-risk potential off-target toxicities and uncover novel therapeutic opportunities. We present a logical, multi-tiered screening cascade, detailed experimental protocols, and a framework for comparative data analysis, grounded in the principles of scientific integrity and field-proven insights.

Introduction: The Imperative of Selectivity Profiling

The thiourea moiety is a versatile pharmacophore capable of forming critical hydrogen bonds with numerous biological targets, contributing to its wide spectrum of reported pharmacological activities.[5] The parent compound, phenylthiourea, is a potent competitive inhibitor of phenoloxidase (tyrosinase), a key enzyme in melanin biosynthesis, by interacting with copper ions in the active site.[3][4][6] This established activity positions tyrosinase as the putative primary target for CPT.

However, in modern drug discovery, assuming a compound is monospecific is a significant liability. Unidentified off-target interactions are a primary cause of clinical trial failures and unexpected toxicities. Conversely, a well-defined polypharmacology can be leveraged for enhanced efficacy or drug repurposing.[7] Therefore, a systematic evaluation of cross-reactivity is not merely a precautionary measure but a fundamental component of characterizing a lead compound. This guide outlines a practical, robust strategy for building a comprehensive selectivity profile for this compound.

The Screening Cascade: A Strategy for Efficient Profiling

A tiered approach is the most resource-effective method for assessing cross-reactivity. The strategy begins with broad, high-throughput screening to identify potential interaction hubs, followed by more focused secondary and functional assays to validate and quantify these interactions. This self-validating workflow ensures that resources are concentrated on biologically relevant findings.

G cluster_0 Tier 1: Broad-Spectrum Screening cluster_1 Tier 2: Hit Validation & Orthogonal Confirmation cluster_2 Tier 3: Functional & Cellular Relevance cluster_3 Outcome A Primary Target Assay (Tyrosinase Inhibition) C Biochemical Potency Assays (IC50 Determination for Hits) A->C B Broad Off-Target Panel (e.g., Kinase Panel, GPCR Panel) B->C Identified Hits D Binding Affinity Assays (e.g., TR-FRET, FP) C->D Validate Potency E Cell-Based Target Engagement Assays D->E Confirm Cellular Activity F Functional Cellular Assays (e.g., Apoptosis, Cytokine Release) E->F Assess Functional Impact G Comprehensive Selectivity Profile F->G

Caption: A tiered experimental workflow for cross-reactivity profiling.

Experimental Methodologies & Protocols

The following protocols are chosen based on the known activities of the broader thiourea class, which include effects on metalloenzymes, kinases, and inflammatory pathways.[1][4][8]

Protocol 1: Primary Target Validation - Tyrosinase Enzymatic Assay

Rationale: This assay confirms the expected primary activity of CPT against tyrosinase, establishing a baseline potency value against which all off-target activities can be compared. We will use a spectrophotometric method to measure the formation of dopachrome from the oxidation of L-DOPA.[6]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Phosphate Buffer, pH 6.8.

    • Enzyme Stock: Mushroom tyrosinase (e.g., Sigma-Aldrich T3824) prepared in Assay Buffer to 1000 units/mL.

    • Substrate Stock: 10 mM L-DOPA prepared fresh in Assay Buffer.

    • Compound Stock: 10 mM CPT in 100% DMSO. Create a serial dilution series in DMSO, followed by a 1:100 dilution in Assay Buffer for the final assay concentrations (e.g., 100 µM to 1 nM).

  • Assay Procedure (96-well plate format):

    • To each well, add 160 µL of Assay Buffer.

    • Add 10 µL of the appropriate CPT dilution or DMSO (for vehicle control).

    • Add 10 µL of tyrosinase solution (final concentration 50 units/mL).

    • Incubate at 25°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of L-DOPA substrate (final concentration 1 mM).

  • Data Acquisition:

    • Immediately measure the absorbance at 475 nm every minute for 20 minutes using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve.

    • Normalize the data to the vehicle control (100% activity) and no-enzyme control (0% activity).

    • Plot the percent inhibition versus the logarithm of CPT concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Broad Selectivity Screen - Kinase Panel

Rationale: Thiourea derivatives frequently exhibit anticancer properties, which are often mediated through the inhibition of protein kinases.[8][9] A broad kinase panel screen is a crucial first step to identify potential off-target kinase interactions. Commercial services (e.g., Eurofins, Reaction Biology) provide efficient screening across hundreds of kinases.

General Workflow (Example using a radiometric assay):

  • CPT is submitted at a high screening concentration (e.g., 10 µM) to the service provider.

  • Each kinase reaction is performed in the presence of CPT or a DMSO control.

  • The reaction mixture typically contains the specific kinase, its substrate peptide, and ³³P-ATP.

  • The reaction is allowed to proceed for a set time and then stopped.

  • The radiolabeled phosphorylated substrate is captured on a filter membrane, and unincorporated ³³P-ATP is washed away.

  • The radioactivity on the filter is measured using a scintillation counter.

  • Data Analysis: The activity in the presence of CPT is compared to the DMSO control, and the result is expressed as "% Inhibition". A common threshold for a "hit" is >50% inhibition.

Protocol 3: Secondary Target Validation - COX-1/COX-2 Inhibition Assay

Rationale: Some thiourea derivatives have demonstrated anti-inflammatory and antiplatelet activity, suggesting potential interaction with cyclooxygenase (COX) enzymes.[2] A cell-free enzymatic assay allows for direct measurement of inhibition and determination of selectivity between the two isoforms.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay kits for COX-1 and COX-2 are commercially available (e.g., Cayman Chemical) and provide the necessary reagents, including the enzyme, heme, and arachidonic acid substrate.

  • Assay Procedure:

    • Follow the manufacturer's instructions. Typically, the reaction involves incubating the respective enzyme (ovine COX-1 or human recombinant COX-2) with CPT at various concentrations.

    • The reaction is initiated by adding arachidonic acid.

    • The assay measures the peroxidase activity of COX, which catalyzes the oxidation of a chromogenic substrate (e.g., TMPD), resulting in a color change measured at 590 nm.

  • Data Analysis:

    • Calculate the percent inhibition for each CPT concentration against both COX-1 and COX-2.

    • Determine the IC₅₀ values for each isoform to calculate a selectivity index (IC₅₀ COX-2 / IC₅₀ COX-1).

Data Presentation & Comparative Analysis

Quantitative data should be summarized in clear, comparative tables. The following tables represent hypothetical data to illustrate the analysis.

Table 1: CPT Potency on Primary Target (Tyrosinase)

CompoundTargetAssay TypeIC₅₀ (nM)
CPT TyrosinaseEnzymatic150 ± 25
Phenylthiourea (PTU)TyrosinaseEnzymatic210 ± 30[3]

Table 2: Kinase Panel Screening Results for CPT (at 10 µM)

Kinase FamilyKinase Target% Inhibition
Tyrosine KinaseSRC 85%
Tyrosine KinaseYES1 78%
Tyrosine KinaseEGFR 25%
Ser/Thr KinaseCDK2/cyclin A15%
Ser/Thr KinaseROCK18%
(Note: Only a subset of a typical panel is shown. Hits >50% are highlighted.)

Table 3: COX Isoform Selectivity of CPT

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
CPT 25.5 ± 3.15.2 ± 0.80.20
Celecoxib>1000.04>2500

Mechanistic Insights & Pathway Analysis

The hypothetical data suggest that CPT is not only a potent tyrosinase inhibitor but also interacts with specific off-targets, namely Src family kinases and COX-2. This polypharmacology profile requires further investigation. The inhibition of SRC, a non-receptor tyrosine kinase, could have significant functional consequences.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds SRC SRC Kinase RTK->SRC Activates RAS RAS RTK->RAS STAT3 STAT3 SRC->STAT3 Phosphorylates Proliferation Gene Transcription (Proliferation, Survival) STAT3->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation CPT 1-Cyclohexyl-3- phenylthiourea (CPT) CPT->SRC Inhibits

Caption: Potential off-target action of CPT on the SRC signaling pathway.

Expert Interpretation: The data from Table 2 indicate a potent inhibition of SRC kinase. As illustrated in the pathway diagram, SRC is a critical node in cellular signaling, integrating inputs from receptor tyrosine kinases to regulate transcription factors like STAT3, ultimately controlling cell proliferation and survival. This off-target activity could explain the anticancer effects observed for other thiourea derivatives.[9] However, it also raises a red flag for potential toxicity, as SRC plays vital roles in normal cell function. The moderate, non-selective inhibition of COX enzymes (Table 3) suggests a potential for anti-inflammatory effects but also a risk of gastrointestinal side effects associated with COX-1 inhibition.

Conclusion

This guide provides a robust, scientifically-grounded framework for the comprehensive cross-reactivity profiling of this compound. By moving beyond the putative primary target, researchers can build a detailed selectivity map that is essential for informed decision-making in the drug development process. The hypothetical data presented herein illustrate a compound with a complex pharmacological profile: a potent tyrosinase inhibitor with significant off-target activity against SRC family kinases and moderate activity against COX enzymes. Such a profile highlights the absolute necessity of the described experimental cascade to both mitigate risks and potentially uncover new therapeutic applications.

References

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  • Small molecule selectivity and specificity profiling using functional protein microarrays. (n.d.). Nature Protocols. [Link]

  • Yasmeen, F., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link]

  • Ferreira, L., et al. (2021). Synthesis and Antiplatelet Activity of Antithrombotic Thiourea Compounds: Biological and Structure-Activity Relationship Studies. Molecules. [Link]

  • Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025). Biointerface Research in Applied Chemistry. [Link]

  • Ryazanova, A. D., et al. (2012). The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Criton, M., & Le Mellay-Hamon, V. (2008). Analogues of N-hydroxy-N'-phenylthiourea and N-hydroxy-N'-phenylurea as inhibitors of tyrosinase and melanin formation. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Ahmed, A. A., et al. (2023). Synthesis of phenylthiourea-based pyrazole, thiazole and/or pyran compounds: molecular modeling and biological activity. Polycyclic Aromatic Compounds. [Link]

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  • Detection of Other Biomolecules. (n.d.). Walt Lab, Brigham and Women's Hospital. [Link]

  • Bielenica, A., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. International Journal of Molecular Sciences. [Link]

  • Examples of anticancer compounds containing urea or thiourea moieties. (n.d.). ResearchGate. [Link]

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A Researcher's Guide to Sirtuin Inhibition: A Comparative Analysis of Established Inhibitors and the Thiourea Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of commercially available sirtuin inhibitors, focusing on the distinct profiles of the high-potency, selective inhibitor EX-527 (Selisistat) and the moderate-potency, dual SIRT1/SIRT2 inhibitor Sirtinol. We further explore the landscape of emerging inhibitor scaffolds, contextualizing the potential, yet uncharacterized, role of compounds like 1-Cyclohexyl-3-phenylthiourea.

Introduction: The Therapeutic Promise of Sirtuin Modulation

Sirtuins are a family of seven (SIRT1-SIRT7) NAD⁺-dependent protein deacylases that are critical regulators of cellular health and longevity.[1][2] These enzymes, classified as class III histone deacetylases (HDACs), remove acetyl groups from lysine residues on both histone and non-histone proteins, thereby controlling metabolism, DNA repair, inflammation, and stress responses.[1][3] SIRT1, the most extensively studied member, deacetylates key transcription factors such as p53, NF-κB, and PGC-1α, positioning it as a high-value target for therapeutic intervention in aging-related diseases, including neurodegeneration, metabolic disorders, and cancer.[3][4]

The development of small molecule inhibitors targeting SIRT1 allows researchers to probe its biological functions and evaluate its therapeutic potential. An ideal inhibitor possesses high potency, selectivity for the target isoform, and well-defined on-target effects in cellular and in vivo models. This guide compares two benchmark inhibitors with differing characteristics and discusses the broader context for evaluating novel chemical scaffolds.

Profiling the Standards: EX-527 and Sirtinol

Choosing the right tool for a biological question is paramount. In the realm of SIRT1 inhibition, EX-527 and Sirtinol represent two distinct classes of chemical probes, each with specific advantages and limitations.

EX-527 (Selisistat): The High-Potency, Selective Standard

EX-527 is a potent and highly selective SIRT1 inhibitor that has been evaluated in clinical trials.[1][5] Its robust profile has made it a gold-standard compound for studying SIRT1 function.

  • Mechanism of Action: EX-527 functions as an uncompetitive inhibitor with respect to the acetylated substrate and non-competitive with respect to NAD⁺.[2][6] Structural and kinetic studies reveal that it uniquely exploits the sirtuin deacetylation mechanism, binding to the Sirtuin-NAD⁺-acetylated peptide complex after the release of nicotinamide, thereby trapping the enzyme in an inactive state.[6]

  • Potency & Selectivity: It exhibits a low nanomolar IC50 for SIRT1 (typically 38-98 nM in cell-free assays) and demonstrates exceptional selectivity, being over 200-fold more selective for SIRT1 compared to SIRT2 and SIRT3.[5][7][8]

Sirtinol: The Dual SIRT1/SIRT2 Inhibitor

Sirtinol was one of the first sirtuin inhibitors identified and remains a widely used tool, particularly when broader sirtuin inhibition is desired or when historical comparisons are necessary.

  • Mechanism of Action: Sirtinol inhibits both SIRT1 and SIRT2, acting as a chemical probe for this subclass of sirtuins.[9][10]

  • Potency & Selectivity: Its potency is significantly lower than EX-527, with IC50 values in the micromolar range (e.g., ~38 µM for SIRT2 and ~131 µM for SIRT1).[7][11] It does not inhibit class I or II HDACs, confirming its selectivity for the sirtuin family.[10][11]

  • Field Insights—Off-Target Considerations: Researchers should be aware that Sirtinol's 2-hydroxynaphthalenyl structure allows it to act as an intracellular iron chelator.[12] This off-target activity can complicate the interpretation of experimental results, as iron homeostasis affects numerous cellular pathways. This underscores the importance of using multiple, structurally distinct inhibitors to validate findings.

Performance Data: A Head-to-Head Comparison

The following table summarizes the key quantitative differences between EX-527 and Sirtinol, based on data from cell-free enzymatic assays.

ParameterEX-527 (Selisistat)SirtinolReference(s)
Target(s) SIRT1 SIRT1, SIRT2 [7][11]
SIRT1 IC50 38 - 98 nM ~131 µM[5][7][11]
SIRT2 IC50 ~19.6 µM~38 µM [5][11]
SIRT3 IC50 ~48.7 µMNot Widely Reported[5]
Selectivity Highly SIRT1-selective (>200x vs SIRT2/3) Moderately SIRT2-selective[5][7]
Mechanism Uncompetitive (vs. substrate)Not fully elucidated[2][6]
Known Off-Targets MinimalIron Chelation[12]

Causality Behind Performance: The dramatic difference in potency is rooted in their distinct mechanisms. EX-527's unique binding mode, which leverages the enzymatic reaction intermediate, results in a much tighter and more specific interaction with SIRT1 compared to Sirtinol.

The Landscape of Novel Inhibitors: The Case of Thioureas

While established inhibitors are crucial, the search for novel chemical scaffolds with improved properties is ongoing. Thiourea derivatives, a class of compounds containing a sulfur atom double-bonded to a carbon atom that is also bonded to two nitrogen atoms, have garnered interest for their diverse biological activities, including anticancer effects.[13][14]

However, This compound itself is not a well-characterized sirtuin inhibitor in the peer-reviewed literature. While some complex thiourea-containing scaffolds have shown moderate SIRT1 inhibition (e.g., an oxadiazole-carbonylaminothiourea with an IC50 of 13 µM), this activity cannot be extrapolated to simpler, un-functionalized molecules.[1]

Trustworthiness Through Validation: This highlights a critical principle in drug discovery: a compound's activity must be empirically determined. Before a novel compound like this compound could be compared to standards like EX-527, it would first need to be subjected to rigorous experimental validation, starting with the fundamental enzymatic assay described below.

Foundational Protocol: In Vitro SIRT1 Fluorometric Activity Assay

This protocol provides a robust, self-validating method for determining the IC50 of a putative inhibitor against purified SIRT1. The principle relies on a fluorogenic peptide substrate that becomes fluorescent upon deacetylation by SIRT1, allowing for a continuous, real-time measurement of enzyme activity.[15][16][17]

Experimental Workflow Diagram

G P1 1. Prepare Assay Buffer (Tris-HCl, DTT) P2 2. Dilute SIRT1 Enzyme (e.g., to 100 ng/µL) P3 3. Prepare Substrate/Cofactor Mix (Fluorogenic Peptide + NAD+) P4 4. Prepare Test Compound Dilutions (e.g., 10-point, 3-fold serial dilution in DMSO) A2 6. Add Test Compound / Vehicle (DMSO) / Positive Control (EX-527) P4->A2 Dispense A1 5. Add Assay Buffer to all wells A3 7. Add diluted SIRT1 Enzyme to all wells (except 'No Enzyme' blank) A4 8. Pre-incubate for 15 min at 37°C (Allows compound to bind enzyme) A5 9. Initiate Reaction: Add Substrate/Cofactor Mix D1 10. Read Fluorescence Kinetically (Ex: 350nm / Em: 460nm) for 60 min at 37°C A5->D1 Transfer to Plate Reader D2 11. Calculate Reaction Velocity (V) (Slope of linear phase) D3 12. Plot % Inhibition vs. [Compound] and fit to a dose-response curve D4 13. Determine IC50 Value

Caption: Workflow for determining inhibitor potency using a fluorometric SIRT1 activity assay.

Step-by-Step Methodology
  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer suitable for SIRT1 activity (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA).

    • Test Compound: Prepare a 10 mM stock solution of the test inhibitor (e.g., this compound) in 100% DMSO. Create a serial dilution series (e.g., 10-point, 1:3 dilution) in DMSO. Also prepare dilutions for a known inhibitor like EX-527 as a positive control.

    • Enzyme: Thaw purified recombinant human SIRT1 enzyme on ice and dilute to the desired working concentration (e.g., 2-5 nM final concentration) in cold assay buffer.

    • Substrate/Cofactor Mix: Prepare a mix containing the fluorogenic peptide substrate and NAD⁺ in assay buffer. Final concentrations should be at or near the Km for each (e.g., 20-50 µM for peptide, 100-200 µM for NAD⁺).

  • Assay Plate Setup (96-well, black, flat-bottom):

    • Add 2 µL of each test compound dilution (or DMSO vehicle for 0% inhibition control) to the appropriate wells.

    • Add assay buffer to bring the volume to 80 µL.

    • Add 10 µL of the diluted SIRT1 enzyme to all wells except the "no enzyme" blank. Mix gently.

    • Rationale: This pre-incubation step allows the inhibitor to bind to the enzyme before the reaction starts, ensuring a more accurate measurement of its potency.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the Substrate/Cofactor Mix to all wells, bringing the final volume to 100 µL.

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Read the fluorescence intensity (Excitation: ~350 nm, Emission: ~460 nm) every 60 seconds for 30-60 minutes.

  • Data Analysis:

    • For each well, calculate the reaction rate (velocity) by determining the slope of the linear portion of the fluorescence vs. time curve.

    • Normalize the data: Subtract the rate of the "no enzyme" blank from all wells. The rate of the DMSO vehicle control represents 100% activity.

    • Calculate the percent inhibition for each inhibitor concentration.

    • Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Biological Context: SIRT1's Role in p53 Regulation

To understand the downstream consequences of SIRT1 inhibition, it is crucial to visualize its role in key signaling pathways. One of the most well-validated functions of SIRT1 is the deacetylation and subsequent inactivation of the tumor suppressor protein, p53.

G Stress Cellular Stress (e.g., DNA Damage) p53 p53 Stress->p53 Activates & Acetylates p53_Ac Acetylated p53 (Active) p53->p53_Ac TargetGenes Target Gene Expression (e.g., p21, BAX) p53_Ac->TargetGenes Induces SIRT1 SIRT1 SIRT1->p53_Ac Deacetylates Inhibitors EX-527 Sirtinol Inhibitors->SIRT1 Inhibit Apoptosis Apoptosis & Cell Cycle Arrest TargetGenes->Apoptosis

Sources

Confirming the Binding Mode of 1-Cyclohexyl-3-phenylthiourea: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the precise understanding of a molecule's interaction with its biological target is paramount. This guide provides an in-depth analysis of the binding mode of 1-Cyclohexyl-3-phenylthiourea, a molecule of significant interest due to the established biological activities of its core thiourea scaffold. We will delve into the experimental and computational methodologies used to elucidate its binding interactions, compare its profile with relevant alternatives, and provide actionable protocols for researchers in the field.

Introduction: The Significance of the Thiourea Scaffold

Thiourea derivatives are a class of compounds recognized for their diverse pharmacological activities, including anticancer, antiviral, and enzyme inhibitory properties.[1] Their biological efficacy is often attributed to the unique chemical characteristics of the thiourea moiety (-(NH)₂C=S), which can act as a hydrogen bond donor and acceptor, as well as a metal chelator. This compound, with its combination of a flexible cyclohexyl group and an aromatic phenyl ring, presents a compelling scaffold for targeted inhibitor design. This guide will focus on its interaction with two well-established targets for phenylthiourea derivatives: tyrosinase and urease .

Elucidating the Binding Mode: A Tale of Two Enzymes

Confirming the binding mode of a small molecule requires a multi-faceted approach, combining structural biology, biophysical techniques, and computational modeling. Here, we present the established binding interactions for the core phenylthiourea scaffold with its targets and infer the specific contributions of the cyclohexyl and phenyl substituents of this compound.

Tyrosinase: A Key Target in Melanogenesis and Browning

Tyrosinase is a copper-containing enzyme that plays a critical role in melanin biosynthesis. Its dysregulation is implicated in hyperpigmentation disorders and the browning of fruits and vegetables. Phenylthiourea (PTU) is a well-established and potent inhibitor of tyrosinase.[2]

Experimental Confirmation of the Phenylthiourea Binding Mode:

A pivotal study by Lai et al. (2020) revealed the crystal structure of the human tyrosinase-related protein 1 (TYRP1), a close homolog of tyrosinase, in complex with phenylthiourea.[2][3] This structure provides direct experimental evidence of the binding mode.

  • Key Interactions: Contrary to earlier hypotheses of direct copper chelation by the sulfur atom, the crystal structure demonstrates that phenylthiourea binds in the active site pocket without directly coordinating the catalytic metal ions. The binding is primarily driven by:

    • Hydrophobic Interactions: The phenyl ring of PTU is directed outwards from the active site, where it engages in hydrophobic interactions with surrounding residues, effectively blocking the substrate's access to the catalytic center.[3]

    • Hydrogen Bonding: While not explicitly detailed for PTU in the TYRP1 structure, the thiourea moiety is well-positioned to form hydrogen bonds with active site residues, a common feature for this class of inhibitors.

Inferred Binding Mode of this compound:

Based on the crystallographic data of PTU, we can infer the binding mode of this compound:

  • The phenyl group likely adopts a similar orientation to that of PTU, extending towards the solvent-exposed region of the active site and establishing hydrophobic contacts.

  • The cyclohexyl group , being a bulky and lipophilic moiety, is expected to occupy a hydrophobic pocket within the active site, potentially leading to enhanced binding affinity compared to the unsubstituted phenylthiourea.

  • The thiourea core will serve as the central anchor, forming crucial hydrogen bonds with the protein backbone or side chains.

G cluster_protein Tyrosinase Active Site cluster_ligand This compound Hydrophobic Pocket Hydrophobic Pocket Active Site Entrance Active Site Entrance H-Bonding Residues H-Bonding Residues Cyclohexyl Cyclohexyl Cyclohexyl->Hydrophobic Pocket Hydrophobic Interaction Thiourea Thiourea Thiourea->H-Bonding Residues Hydrogen Bonding Phenyl Phenyl Phenyl->Active Site Entrance Hydrophobic Interaction & Steric Hindrance

Urease: A Virulence Factor in Bacterial Infections

Urease is a nickel-containing enzyme produced by various pathogens, including Helicobacter pylori, and is crucial for their survival in acidic environments. Inhibition of urease is a validated strategy for combating these infections. Thiourea and its derivatives are known to be potent urease inhibitors.[4]

Established Binding Mode of Thiourea Derivatives:

The binding mode of thiourea derivatives in the urease active site is well-characterized through numerous docking and some crystallographic studies of related inhibitors.

  • Key Interactions: The primary interaction involves the chelation of the two nickel ions in the active site by the sulfur atom of the thiourea moiety.[4] This direct metal interaction is a key determinant of inhibitory potency. Additionally, the N-H groups of the thiourea can form hydrogen bonds with catalytic residues, such as histidine and aspartate.

Inferred Binding Mode of this compound:

  • The thiourea sulfur is predicted to bridge the two nickel ions (Ni²⁺) in the urease active site.

  • The N-H groups of the thiourea will likely form hydrogen bonds with the side chains of key amino acid residues, further stabilizing the complex.

  • The cyclohexyl and phenyl groups will extend into the hydrophobic regions of the active site, contributing to the overall binding affinity. The specific orientation will be dictated by the topology of the binding pocket.

G cluster_protein Urease Active Site cluster_ligand This compound Ni1 Ni²⁺ Ni2 Ni²⁺ Catalytic Residues Catalytic Residues Hydrophobic Pockets Hydrophobic Pockets Cyclohexyl Cyclohexyl Cyclohexyl->Hydrophobic Pockets Hydrophobic Interaction Thiourea_S Thiourea (S) Thiourea_S->Ni1 Chelation Thiourea_S->Ni2 Chelation Thiourea_NH Thiourea (NH) Thiourea_NH->Catalytic Residues Hydrogen Bonding Phenyl Phenyl Phenyl->Hydrophobic Pockets Hydrophobic Interaction

Performance Comparison with Alternative Inhibitors

To contextualize the potential of this compound, it is essential to compare its (inferred) activity with known inhibitors of tyrosinase and urease.

Table 1: Comparison of Tyrosinase Inhibitors

CompoundTargetIC₅₀ (µM)Inhibition TypeKey Binding InteractionsReference
Phenylthiourea (PTU) Mushroom TyrosinasePotent (sub-µM range)CompetitiveHydrophobic interactions, blocks substrate access[2]
Kojic Acid Mushroom Tyrosinase~15-20CompetitiveChelates copper ions[5]
Tropolone Mushroom Tyrosinase~0.1CompetitiveChelates copper ions[5]
This compound TyrosinaseData not availablePredicted CompetitiveInferred: Hydrophobic interactions, H-bonding-

Table 2: Comparison of Urease Inhibitors

CompoundTargetIC₅₀ (µM)Inhibition TypeKey Binding InteractionsReference
Thiourea Jack Bean Urease~22CompetitiveChelates nickel ions, H-bonding[4]
Hydroxyurea Jack Bean Urease~100CompetitiveChelates nickel ions[6]
Acetohydroxamic Acid Jack Bean Urease~27Slow-binding, competitiveChelates nickel ions[7]
This compound UreaseData not availablePredicted CompetitiveInferred: Ni-chelation, H-bonding, hydrophobic interactions-

Note: The absence of specific IC₅₀ data for this compound highlights a research gap and an opportunity for further investigation.

Experimental Protocols for Binding Mode Confirmation

To empirically validate the inferred binding mode of this compound, a combination of structural, biophysical, and computational methods is recommended.

X-ray Crystallography: The Gold Standard

Obtaining a co-crystal structure of the target protein with this compound provides the most definitive evidence of its binding mode.

G Protein Expression & Purification Protein Expression & Purification Crystallization Trials Crystallization Trials Protein Expression & Purification->Crystallization Trials Crystal Soaking or Co-crystallization Crystal Soaking or Co-crystallization Crystallization Trials->Crystal Soaking or Co-crystallization with this compound X-ray Diffraction Data Collection X-ray Diffraction Data Collection Crystal Soaking or Co-crystallization->X-ray Diffraction Data Collection Structure Solution & Refinement Structure Solution & Refinement X-ray Diffraction Data Collection->Structure Solution & Refinement Binding Mode Analysis Binding Mode Analysis Structure Solution & Refinement->Binding Mode Analysis

Step-by-Step Protocol:

  • Protein Expression and Purification: Express and purify high-quality, homogenous target protein (tyrosinase or urease).

  • Crystallization: Screen for crystallization conditions to obtain well-diffracting protein crystals.

  • Ligand Soaking or Co-crystallization:

    • Soaking: Transfer existing protein crystals to a solution containing this compound.

    • Co-crystallization: Set up crystallization trials with the protein pre-incubated with the compound.

  • X-ray Diffraction: Expose the ligand-bound crystals to a high-intensity X-ray beam and collect diffraction data.

  • Structure Determination: Process the diffraction data to solve and refine the three-dimensional structure of the protein-ligand complex.

Causality: This method directly visualizes the electron density of the bound ligand, revealing its precise orientation, conformation, and interactions with the protein at an atomic level.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique to study protein-ligand interactions in solution, providing information on the binding interface and affinity.

G cluster_exp Experimental Steps cluster_analysis Data Analysis Prepare ¹⁵N-labeled Protein Prepare ¹⁵N-labeled Protein Acquire ¹H-¹⁵N HSQC Spectrum (Apo) Acquire ¹H-¹⁵N HSQC Spectrum (Apo) Prepare ¹⁵N-labeled Protein->Acquire ¹H-¹⁵N HSQC Spectrum (Apo) Titrate with this compound Titrate with this compound Acquire ¹H-¹⁵N HSQC Spectrum (Apo)->Titrate with this compound Acquire ¹H-¹⁵N HSQC Spectra (Holo) Acquire ¹H-¹⁵N HSQC Spectra (Holo) Titrate with this compound->Acquire ¹H-¹⁵N HSQC Spectra (Holo) Overlay Apo and Holo Spectra Overlay Apo and Holo Spectra Acquire ¹H-¹⁵N HSQC Spectra (Holo)->Overlay Apo and Holo Spectra Identify Chemical Shift Perturbations (CSPs) Identify Chemical Shift Perturbations (CSPs) Overlay Apo and Holo Spectra->Identify Chemical Shift Perturbations (CSPs) Map Binding Site on Protein Structure Map Binding Site on Protein Structure Identify Chemical Shift Perturbations (CSPs)->Map Binding Site on Protein Structure Calculate Dissociation Constant (Kd) Calculate Dissociation Constant (Kd) Identify Chemical Shift Perturbations (CSPs)->Calculate Dissociation Constant (Kd)

Step-by-Step Protocol (Chemical Shift Perturbation Mapping):

  • Protein Labeling: Prepare a sample of the target protein uniformly labeled with ¹⁵N.

  • Initial Spectrum: Record a 2D ¹H-¹⁵N HSQC spectrum of the protein in its unbound (apo) state.

  • Titration: Add increasing concentrations of this compound to the protein sample.

  • Spectral Acquisition: Record a series of ¹H-¹⁵N HSQC spectra at each ligand concentration.

  • Data Analysis: Overlay the spectra and identify residues whose peaks shift or broaden upon ligand binding. These are the residues in or near the binding site.

Causality: Changes in the chemical environment of atomic nuclei upon ligand binding cause perturbations in their NMR signals, allowing for the identification of the interaction interface.

Computational Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein, providing insights into the binding mode and affinity.

G Prepare Protein Structure Prepare Protein Structure (e.g., from PDB) Define Binding Site Define Binding Site Prepare Protein Structure->Define Binding Site Prepare Ligand Structure Prepare Ligand Structure (this compound) Run Docking Algorithm Run Docking Algorithm Prepare Ligand Structure->Run Docking Algorithm Define Binding Site->Run Docking Algorithm Analyze Docking Poses Analyze Docking Poses Run Docking Algorithm->Analyze Docking Poses Score and Cluster Identify Most Plausible Binding Mode Identify Most Plausible Binding Mode Analyze Docking Poses->Identify Most Plausible Binding Mode

Step-by-Step Protocol:

  • Prepare Protein Structure: Obtain a high-resolution 3D structure of the target protein (from the PDB or homology modeling). Prepare the structure by adding hydrogens, assigning charges, and removing water molecules.

  • Prepare Ligand Structure: Generate a 3D conformation of this compound and assign appropriate atom types and charges.

  • Define Binding Site: Specify the region of the protein where the docking should be performed, typically centered on the known active site.

  • Run Docking Simulation: Use a docking program (e.g., AutoDock, Glide, GOLD) to explore possible binding poses of the ligand within the defined binding site.

  • Analyze Results: Score and cluster the resulting poses to identify the most energetically favorable and conformationally stable binding mode.

Causality: Docking algorithms use scoring functions to estimate the binding free energy of different ligand poses, thereby predicting the most likely binding conformation.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a promising inhibitor of both tyrosinase and urease. Its binding to tyrosinase is likely driven by hydrophobic interactions and steric occlusion of the active site, while its interaction with urease is predicted to be dominated by chelation of the active site nickel ions.

The primary limitation in fully characterizing this compound is the lack of direct experimental data on its inhibitory potency. Future research should prioritize the synthesis and enzymatic screening of this compound against both tyrosinase and urease to determine its IC₅₀ values. Subsequently, co-crystallization studies would provide the definitive confirmation of its binding mode and pave the way for structure-guided optimization of this promising scaffold.

References

  • Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC. (2021). National Center for Biotechnology Information. [Link]

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  • Phenylthiourea Binding to Human Tyrosinase-Related Protein 1. (2020). MDPI. [Link]

  • Synthesis and in vitro urease inhibitory activity of 5-nitrofuran-2-yl-thiadiazole linked to different cyclohexyl-2-(phenylamino)acetamides, in silico and kinetic studies. (2022). PubMed. [Link]

  • Synthesis, in vitro urease inhibitory activity, and molecular docking studies of thiourea and urea derivatives. (2018). PubMed. [Link]

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  • Protein X-ray Crystallography and Drug Discovery. (2020). PubMed. [Link]

  • Molecular Docking of Natural Phenolic Compounds for the Screening of Urease Inhibitors. (2019). PubMed. [Link]

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  • Thiourea Derivatives in Agrochemical Discovery and Development. (2024). ACS Publications. [Link]

  • Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2024). MDPI. [Link]

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A Comparative Analysis of 1-Cyclohexyl-3-phenylthiourea Derivatives: Synthesis, Biological Activity, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Thiourea Scaffold in Drug Discovery

Thiourea derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1] The presence of the N-C(=S)-N backbone allows for diverse structural modifications, leading to compounds with antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[2][3][4] The 1-Cyclohexyl-3-phenylthiourea framework, in particular, combines a lipophilic cyclohexyl group with an electronically tunable phenyl ring, offering a promising starting point for the development of novel therapeutic agents. This guide provides a comparative analysis of this compound derivatives, delving into their synthesis, biological performance, and the critical structure-activity relationships (SAR) that govern their efficacy. Through a synthesis of published data and field-proven insights, we aim to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this important class of compounds.

Synthesis of this compound Derivatives: A Generalized Approach

The synthesis of this compound and its derivatives is typically achieved through a straightforward and efficient condensation reaction. The most common method involves the reaction of an appropriately substituted phenyl isothiocyanate with cyclohexylamine.[5] This approach allows for the facile introduction of a wide variety of substituents onto the phenyl ring, enabling a systematic exploration of structure-activity relationships.

Alternatively, derivatives can be prepared by reacting cyclohexyl isothiocyanate with a substituted aniline. The choice of synthetic route often depends on the commercial availability of the starting materials. A general synthetic scheme is depicted below.

Experimental Protocol: General Synthesis of 1-Cyclohexyl-3-(substituted phenyl)thioureas

Causality Behind Experimental Choices: This protocol is designed for robustness and versatility. The use of a suitable solvent like acetonitrile or acetone facilitates the dissolution of reactants, while the reaction at room temperature or with gentle heating is generally sufficient to drive the reaction to completion without promoting side reactions. The purification by recrystallization is a standard and effective method for obtaining a pure solid product.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve one equivalent of the selected substituted phenyl isothiocyanate in a minimal amount of a suitable solvent (e.g., anhydrous acetone or acetonitrile).

  • Amine Addition: To the stirred solution, add one equivalent of cyclohexylamine dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed. In some cases, gentle refluxing for a shorter period (e.g., 1 hour) may be employed to expedite the reaction.

  • Product Isolation: Upon completion, the solvent is typically removed under reduced pressure. The resulting crude solid is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 1-cyclohexyl-3-(substituted phenyl)thiourea derivative.

  • Characterization: The structure and purity of the synthesized compounds are confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Comparative Biological Activity

The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the phenyl ring. This section provides a comparative analysis of their reported antimicrobial and anticancer activities, supported by available experimental data.

Antimicrobial Activity

Thiourea derivatives are well-documented for their antimicrobial properties.[2][6] The introduction of electron-withdrawing or electron-donating groups on the phenyl ring of the this compound scaffold can significantly modulate this activity.

Structure-Activity Relationship Insights:

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as halogens (e.g., -Cl, -Br) or nitro groups (-NO₂), on the phenyl ring often enhances antibacterial and antifungal activity.[2] This is attributed to an increase in the acidity of the N-H protons, which may facilitate stronger hydrogen bonding interactions with biological targets.

  • Electron-Donating Groups: Conversely, electron-donating groups like methyl (-CH₃) or methoxy (-OCH₃) can have a variable effect. While in some cases they may decrease activity, in others they can contribute to favorable lipophilicity, aiding in cell membrane penetration.[2]

  • Cyclohexyl vs. Phenyl: Interestingly, studies comparing phenyl and cyclohexyl groups on similar scaffolds have shown that replacing a phenyl group with a cyclohexyl group can sometimes lead to a reduction in antibacterial activity, suggesting the importance of the aromatic system for certain microbial targets.

Table 1: Comparative Antimicrobial Activity of Selected Thiourea Derivatives

Compound IDR (Substitution on Phenyl Ring)Test OrganismMIC (µg/mL)Reference
A H (Unsubstituted)Staphylococcus aureus>100General observation from[2]
B 4-BrStaphylococcus aureus50[2]
C 4-ClEscherichia coli62.5[2]
D 4-CH₃Staphylococcus aureus100[2]
E 2,5-diClEscherichia coli31.25[2]

Note: The data in this table is illustrative and compiled from studies on various phenylthiourea derivatives to highlight general SAR trends. Direct comparative data for a full series of this compound derivatives is limited in the literature.

Anticancer Activity

Substituted thiourea derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[7][8] The mechanism of action often involves the induction of apoptosis and inhibition of key cellular signaling pathways.

Structure-Activity Relationship Insights:

  • Halogen and Trifluoromethyl Groups: Derivatives bearing halogen atoms (e.g., -Cl, -F) and trifluoromethyl (-CF₃) groups on the phenyl ring have demonstrated significant cytotoxic activity.[7] The presence of multiple halogen substituents, such as in a 3,4-dichlorophenyl moiety, has been shown to be particularly effective against colon cancer cell lines.[7]

  • Lipophilicity: Increased lipophilicity, often conferred by substituents like the cyclohexyl group, can enhance the ability of these compounds to cross cell membranes and reach their intracellular targets.

  • Selectivity: A crucial aspect of anticancer drug development is selectivity towards cancer cells over normal cells. Some thiourea derivatives have shown favorable selectivity profiles, indicating their potential for reduced side effects.[7]

Table 2: Comparative Anticancer Activity of Selected 1,3-Disubstituted Thiourea Derivatives

Compound IDCell LineIC₅₀ (µM)Reference
F 3-(Trifluoromethyl)phenyl3,4-DichlorophenylSW620 (Colon Cancer)1.5[7]
G 3-(Trifluoromethyl)phenyl4-(Trifluoromethyl)phenylSW620 (Colon Cancer)5.8[7]
H 3-(Trifluoromethyl)phenyl4-ChlorophenylSW620 (Colon Cancer)7.6[7]
I 3-(Trifluoromethyl)phenyl3-Chloro-4-fluorophenylSW620 (Colon Cancer)9.4[7]

Note: This table highlights the potent anticancer activity of diarylthioureas, providing a basis for inferring the potential of this compound derivatives with similar phenyl substitutions.

Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of the biological data, standardized and well-validated experimental protocols are essential. The following sections detail the methodologies for assessing the antimicrobial and anticancer activities of this compound derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

Causality Behind Experimental Choices: The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. It is quantitative, reproducible, and allows for the testing of multiple compounds and concentrations simultaneously in a 96-well format, making it efficient for screening and comparative analysis.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown overnight on an appropriate agar medium. A few colonies are then used to inoculate a sterile broth (e.g., Mueller-Hinton Broth), which is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[6] This standardized inoculum is then diluted to the final working concentration.

  • Serial Dilution of Test Compounds: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included on each plate.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[6]

Anticancer Activity Assessment: MTT Assay

Causality Behind Experimental Choices: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. It is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells, providing a quantitative measure of the cytotoxic effect of a compound.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined optimal density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The cells are incubated with the compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and a solution of MTT (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 2-4 hours to allow for formazan crystal formation.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization solution) is added to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Visualizing the Workflow and Relationships

To provide a clearer understanding of the experimental workflow and the logical relationships in the structure-activity analysis, the following diagrams are provided.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Synthesis cluster_product Product & Purification cluster_analysis Characterization Substituted Phenyl Isothiocyanate Substituted Phenyl Isothiocyanate Condensation Reaction Condensation Reaction Substituted Phenyl Isothiocyanate->Condensation Reaction Cyclohexylamine Cyclohexylamine Cyclohexylamine->Condensation Reaction Crude Product Crude Product Condensation Reaction->Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Pure Derivative Pure Derivative Recrystallization->Pure Derivative NMR NMR Pure Derivative->NMR FTIR FTIR Pure Derivative->FTIR MS MS Pure Derivative->MS

Caption: Synthetic workflow for this compound derivatives.

SAR_Logic cluster_substituents Substituent Effects on Phenyl Ring cluster_activity Biological Activity Core_Scaffold This compound Scaffold EWG Electron-Withdrawing Groups (-Cl, -Br, -NO2, -CF3) Core_Scaffold->EWG EDG Electron-Donating Groups (-CH3, -OCH3) Core_Scaffold->EDG Antimicrobial Antimicrobial EWG->Antimicrobial Generally Increases Activity Anticancer Anticancer EWG->Anticancer Often Enhances Cytotoxicity EDG->Antimicrobial Variable Effect

Caption: Structure-Activity Relationship (SAR) logic for phenyl substitutions.

Conclusion and Future Perspectives

The this compound scaffold holds significant promise for the development of novel antimicrobial and anticancer agents. The synthetic accessibility of this class of compounds allows for extensive structural modifications, enabling the fine-tuning of their biological activity. The comparative analysis presented in this guide highlights key structure-activity relationships, particularly the influential role of substituents on the phenyl ring. Electron-withdrawing groups tend to enhance both antimicrobial and anticancer potency, providing a clear direction for future optimization efforts.

While the existing literature provides a solid foundation, a systematic comparative study of a broad series of 1-cyclohexyl-3-(substituted phenyl)thioureas against a diverse panel of microbial strains and cancer cell lines would be highly valuable. Such studies would provide more definitive quantitative SAR data and could lead to the identification of lead compounds with improved efficacy and selectivity. Furthermore, mechanistic studies to elucidate the specific molecular targets of the most active derivatives will be crucial for their rational development into clinically viable therapeutic agents.

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Independent Verification of 1-Cyclohexyl-3-phenylthiourea's Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent verification of the purported biological activities of 1-Cyclohexyl-3-phenylthiourea. As researchers and drug development professionals, rigorous and independent validation of a compound's effects is paramount to ensuring scientific integrity and making informed decisions in preclinical development. This document outlines detailed experimental protocols to assess its potential as an anticancer agent, an antiviral compound against picornaviruses, and a phenoloxidase inhibitor. Furthermore, it proposes established and potent alternatives for comparative analysis, providing a robust system for evaluating the performance of this compound.

Introduction: The Imperative of Independent Verification

The journey of a chemical entity from initial discovery to a potential therapeutic is fraught with challenges, the most critical of which is the reproducibility and verification of its biological effects. This compound, a member of the diverse thiourea class of compounds, has been suggested to possess multiple biological activities. Thiourea derivatives are known to exhibit a wide range of pharmacological properties, including antibacterial, antifungal, antiviral, and anticancer effects.[1][2][3][4][5] This guide is designed to provide the necessary tools for researchers to independently and objectively assess the therapeutic potential of this compound. By following the detailed methodologies and comparative analyses outlined herein, researchers can generate the robust data required to validate its purported effects and determine its standing relative to existing alternatives.

Section 1: Anticancer Activity - Targeting Serine Biosynthesis

One of the reported mechanisms of action for this compound is the inhibition of the serine biosynthesis pathway, a critical metabolic route for cancer cell proliferation.[6] This pathway, particularly the enzyme phosphoglycerate dehydrogenase (PHGDH), is a validated target in oncology.[7][8][9][10][11][12][13]

Mechanistic Overview: The Role of PHGDH in Cancer

The de novo synthesis of serine is initiated by PHGDH, which converts the glycolytic intermediate 3-phosphoglycerate into 3-phosphohydroxypyruvate.[14] Cancer cells often upregulate this pathway to meet the high demand for serine, which is essential for protein synthesis, nucleotide production, and redox balance.[14][15] Inhibition of PHGDH can therefore selectively starve cancer cells of a crucial metabolite, leading to cell death or growth arrest.[7][13]

Serine Biosynthesis Pathway cluster_inhibition Inhibition Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis 3-Phosphoglycerate 3-Phosphoglycerate Glycolysis->3-Phosphoglycerate 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate->3-Phosphohydroxypyruvate PHGDH Phosphoserine Phosphoserine 3-Phosphohydroxypyruvate->Phosphoserine PSAT1 Serine Serine Phosphoserine->Serine PSPH Biomass (Proteins, Nucleotides, Lipids) Biomass (Proteins, Nucleotides, Lipids) Serine->Biomass (Proteins, Nucleotides, Lipids) This compound This compound PHGDH PHGDH This compound->PHGDH NCT-503 NCT-503 NCT-503->PHGDH PH-755 PH-755 PH-755->PHGDH

Caption: Inhibition of the serine biosynthesis pathway.

Comparative Compounds

For a thorough evaluation, the cytotoxic effects of this compound should be compared against well-characterized PHGDH inhibitors.

CompoundMechanism of ActionReported IC50 (PHGDH)
NCT-503 Allosteric inhibitor of PHGDH2.5 µM[1][2][4][5]
PH-755 Potent and orally bioavailable PHGDH inhibitorNanomolar range[9][16][17][18]
CBR-5884 Non-competitive inhibitor of PHGDHNot specified[13]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1][3][4][5][19]

1.3.1. Cell Culture:

  • Select appropriate cancer cell lines known to be dependent on the serine biosynthesis pathway (e.g., MDA-MB-468 breast cancer cells) and a control cell line with low PHGDH expression (e.g., MDA-MB-231).[2][4]

  • Culture cells in a suitable medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

1.3.2. Assay Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound, NCT-503, and PH-755 in the cell culture medium.

  • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

1.3.3. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Section 2: Antiviral Activity - Targeting Picornaviruses

Thiourea derivatives have been reported to exhibit antiviral activity against a range of viruses, including picornaviruses.[20][21] Independent verification of this compound's efficacy against this family of viruses is crucial.

Mechanistic Overview: Inhibition of Picornavirus Replication

Picornaviruses are non-enveloped, single-stranded RNA viruses that include important human pathogens like rhinoviruses and enteroviruses.[22] Antiviral strategies against these viruses often target viral entry, uncoating, or the activity of viral proteases essential for polyprotein processing.[15][23][24]

Picornavirus Replication Cycle and Inhibition cluster_inhibition_antiviral Inhibition Virus Attachment & Entry Virus Attachment & Entry Uncoating Uncoating Virus Attachment & Entry->Uncoating RNA Translation RNA Translation Uncoating->RNA Translation Polyprotein Processing Polyprotein Processing RNA Translation->Polyprotein Processing 3C/3CL Protease Viral Proteins Viral Proteins Polyprotein Processing->Viral Proteins RNA Replication RNA Replication Viral Proteins->RNA Replication Assembly & Release Assembly & Release RNA Replication->Assembly & Release This compound This compound This compound->Uncoating Hypothesized Pleconaril Pleconaril Pleconaril->Uncoating Rupintrivir Rupintrivir Rupintrivir->Polyprotein Processing

Caption: Potential inhibition points in the picornavirus life cycle.

Comparative Compounds

The antiviral activity of this compound should be benchmarked against established anti-picornavirus agents.

CompoundMechanism of ActionReported EC50 (Representative Picornaviruses)
Pleconaril Capsid binder, inhibits viral attachment and uncoating0.03 - 0.18 µM for many enteroviruses[12][25]
Rupintrivir Irreversible inhibitor of the 3C proteaseMean EC50 of 0.023 µM for 48 HRV serotypes[26][27]
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[2][16][23][24][28]

2.3.1. Cell and Virus Culture:

  • Use a susceptible cell line for the chosen picornavirus (e.g., HeLa cells for rhinoviruses, Vero cells for enteroviruses).

  • Propagate and titer the virus stock to determine the plaque-forming units (PFU) per mL.

2.3.2. Assay Procedure:

  • Seed the host cells in 6-well or 12-well plates and grow to confluency.

  • Prepare serial dilutions of this compound, Pleconaril, and Rupintrivir in serum-free medium.

  • Pre-incubate a known amount of virus (e.g., 100 PFU) with each drug dilution for 1 hour at 37°C.

  • Remove the growth medium from the cell monolayers and infect with the virus-drug mixtures. Include a virus-only control.

  • After a 1-hour adsorption period, remove the inoculum and overlay the cells with a medium containing 0.5% agarose and the respective drug concentrations.

  • Incubate the plates at the optimal temperature for the virus until plaques are visible (typically 2-5 days).

  • Fix the cells with 10% formalin and stain with crystal violet to visualize and count the plaques.

2.3.3. Data Analysis:

  • Calculate the percentage of plaque reduction for each drug concentration compared to the virus-only control.

  • Determine the EC50 value (the concentration that reduces the number of plaques by 50%) by plotting the percentage of plaque reduction against the drug concentration.

Section 3: Enzyme Inhibition - Targeting Phenoloxidase

Phenylthiourea and its derivatives are known inhibitors of phenoloxidase (also known as tyrosinase), a key enzyme in melanin biosynthesis.[29][30][31][32] Verifying the inhibitory potential of this compound against this enzyme is essential.

Mechanistic Overview: Phenoloxidase Inhibition

Phenoloxidase catalyzes the oxidation of phenols to quinones, which are precursors for melanin formation.[29][31] Inhibition of this enzyme can have applications in various fields, including medicine and agriculture. Phenylthioureas are thought to act as competitive inhibitors of phenoloxidase.[30][31]

Phenoloxidase Catalyzed Reaction and Inhibition cluster_inhibition_enzyme Inhibition L-DOPA L-DOPA Dopaquinone Dopaquinone L-DOPA->Dopaquinone Phenoloxidase Melanin Melanin Dopaquinone->Melanin This compound This compound Phenoloxidase Phenoloxidase This compound->Phenoloxidase Kojic Acid Kojic Acid Kojic Acid->Phenoloxidase Tropolone Tropolone Tropolone->Phenoloxidase

Caption: Inhibition of the phenoloxidase-catalyzed reaction.

Comparative Compounds

The inhibitory activity of this compound on phenoloxidase should be compared with known inhibitors.

CompoundMechanism of ActionReported IC50/Ki (Mushroom Tyrosinase)
Kojic Acid Competitive inhibitorKi = 0.03 mM (for L-tyrosine)[14]
Tropolone Potent inhibitorIC50 = 0.4 µM[33]
Experimental Protocol: In Vitro Phenoloxidase Inhibition Assay

This spectrophotometric assay measures the inhibition of L-DOPA oxidation by phenoloxidase.[18][34][35]

3.3.1. Reagents:

  • Mushroom tyrosinase (phenoloxidase) solution.

  • L-DOPA solution (substrate).

  • Phosphate buffer (pH 6.8).

  • Serial dilutions of this compound, Kojic Acid, and Tropolone.

3.3.2. Assay Procedure:

  • In a 96-well plate, add 20 µL of each inhibitor dilution to the wells. Include a control with buffer only.

  • Add 140 µL of L-DOPA solution to each well.

  • Initiate the reaction by adding 40 µL of the mushroom tyrosinase solution to each well.

  • Immediately measure the increase in absorbance at 475 nm every minute for 10-20 minutes using a microplate reader. The formation of dopachrome results in a color change.

3.3.3. Data Analysis:

  • Calculate the initial reaction rate (V) for each inhibitor concentration from the linear portion of the absorbance versus time plot.

  • Determine the percentage of inhibition for each concentration relative to the control.

  • Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion and Future Directions

This guide provides a comprehensive and structured approach for the independent verification of the biological effects of this compound. By employing standardized and validated assays and comparing its performance against established alternatives, researchers can generate high-quality, reproducible data. The results from these studies will be critical in determining the true therapeutic potential of this compound and will guide future research and development efforts. Should this compound demonstrate significant and selective activity in these in vitro assays, further investigations into its in vivo efficacy, pharmacokinetic properties, and toxicological profile will be warranted.

References

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A Head-to-Head Comparison of 1-Cyclohexyl-3-phenylthiourea and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, thiourea derivatives have emerged as a versatile scaffold, exhibiting a broad spectrum of biological activities. Among these, 1-Cyclohexyl-3-phenylthiourea serves as a foundational structure for the development of novel therapeutic agents. This guide provides a comprehensive head-to-head comparison of this compound and its analogs, focusing on their anticancer, antimicrobial, and enzyme inhibitory properties. The insights and data presented herein are intended to empower researchers, scientists, and drug development professionals in their pursuit of new and effective molecular entities.

The Thiourea Scaffold: A Privileged Structure in Drug Discovery

The N-C(=S)-N core of the thiourea moiety is a key pharmacophore responsible for a diverse range of biological interactions. The presence of both hydrogen bond donors (N-H) and a hydrogen bond acceptor (C=S) allows for multiple points of interaction with biological targets. Furthermore, the lipophilicity and electronic properties of the substituents on the nitrogen atoms can be readily modified, enabling the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profile. The structural flexibility of the thiourea backbone also allows it to adopt various conformations to fit into different binding pockets.

Synthesis of this compound and Its Analogs

The synthesis of this compound and its analogs is typically achieved through a straightforward and efficient one-pot reaction. The most common method involves the reaction of an appropriate isothiocyanate with a primary amine. For instance, this compound is synthesized by reacting phenyl isothiocyanate with cyclohexylamine. Analogs can be readily prepared by varying the substituents on either the isothiocyanate or the amine starting materials.

Comparative Analysis of Biological Activities

This section provides a detailed comparison of the biological performance of this compound analogs across different therapeutic areas. It is important to note that the presented data is a synthesis of findings from various studies. Direct comparison of absolute values (e.g., IC50, MIC) should be approached with caution, as experimental conditions can vary between studies.

Anticancer Activity: A Promising Frontier

Thiourea derivatives have demonstrated significant potential as anticancer agents, with mechanisms of action often involving the induction of apoptosis. Here, we compare the cytotoxic activity of various analogs against different human cancer cell lines.

A study on a series of 3-(trifluoromethyl)phenylthiourea analogs revealed potent cytotoxic activity against several cancer cell lines. While not direct analogs of this compound, these findings provide valuable insights into the structure-activity relationship (SAR) for anticancer effects. For instance, the presence of electron-withdrawing groups on the phenyl ring, such as trifluoromethyl, appears to enhance cytotoxicity.

Compound/AnalogCancer Cell LineIC50 (µM)Reference
Analog A (with trifluoromethyl group) Colon Cancer (SW480)5.8[1]
Colon Cancer (SW620)7.6[1]
Prostate Cancer (PC3)13.7[1]
Analog B (with dichloro substitution) Colon Cancer (SW620)1.5[1]
Cisplatin (Reference) Colon Cancer (SW620)>25[1]

Key Insights into Anticancer SAR:

  • Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups on the aryl ring, such as trifluoromethyl (CF3) and halogens (Cl, F), is often associated with increased anticancer activity.

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by substituents like the cyclohexyl group, plays a crucial role in cell membrane permeability and, consequently, cytotoxic efficacy.

  • Mechanism of Action: Many cytotoxic thiourea derivatives induce apoptosis in cancer cells, making them attractive candidates for further development.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10^3 to 1x10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 24-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[2][3]

Logical Flow of Cytotoxicity Evaluation

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies A Cancer Cell Lines (e.g., MCF-7, SW480) B Compound Treatment (Dose-Response) A->B C MTT Assay B->C D IC50 Determination C->D E Apoptosis Assays (e.g., Annexin V) D->E F Cell Cycle Analysis D->F G A Select Microbial Strains (Bacteria & Fungi) C Broth Microdilution Assay A->C B Prepare Compound Dilutions B->C D Incubate and Observe Growth C->D E Determine MIC Values D->E

Caption: A streamlined workflow for assessing the antimicrobial efficacy of thiourea derivatives.

Enzyme Inhibition: Targeting Key Pathological Pathways

Thiourea derivatives are known to inhibit various enzymes, including tyrosinase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). This inhibitory activity opens up avenues for their use in treating hyperpigmentation disorders and neurodegenerative diseases.

Tyrosinase Inhibition:

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation. N-phenylthiourea is a well-known tyrosinase inhibitor. [4] A study on N-hydroxy-N'-phenylthiourea and N-hydroxy-N'-phenylurea analogs provided valuable comparative data on tyrosinase inhibition.

Compound/AnalogEnzyme SourceIC50 (µM)Reference
N-hydroxy-N'-phenylthiourea analog Mushroom Tyrosinase0.29[5]
Kojic Acid (Reference) Mushroom Tyrosinase~5-20

Key Insights into Tyrosinase Inhibition SAR:

  • Thiourea Moiety: The thiourea group is crucial for tyrosinase inhibition, with the sulfur atom believed to chelate the copper ions in the enzyme's active site.

  • N-Hydroxy Substitution: The introduction of a hydroxyl group on one of the nitrogen atoms can significantly enhance inhibitory potency.

Experimental Protocol: Tyrosinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of tyrosinase, typically using L-DOPA as a substrate.

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 6.8), the test compound at various concentrations, and mushroom tyrosinase solution.

  • Pre-incubation: Incubate the mixture for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

  • Initiate Reaction: Add the substrate, L-DOPA, to initiate the enzymatic reaction.

  • Monitor Product Formation: Measure the formation of dopachrome by monitoring the increase in absorbance at 475 nm over time using a microplate reader.

  • Calculate Inhibition: Determine the percentage of inhibition and calculate the IC50 value. [6] Cholinesterase Inhibition:

Inhibition of AChE and BChE is a key strategy in the management of Alzheimer's disease.

A study on unsymmetrical thiourea derivatives, including some with a cyclohexyl moiety, provided data on their cholinesterase inhibitory activity.

Compound/AnalogTarget EnzymeIC50 (µg/mL)Reference
1-cyclohexyl-3-(pyridin-2-yl)thiourea AChE27.05
BChE22.60
Galantamine (Reference) AChE~0.5-2 µM

Experimental Protocol: Ellman's Method for Cholinesterase Inhibition

Ellman's method is a widely used spectrophotometric assay for measuring cholinesterase activity.

  • Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing phosphate buffer (pH 8.0), the test compound, and the enzyme (AChE or BChE).

  • Add DTNB: Add 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to the mixture.

  • Initiate Reaction: Add the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BChE).

  • Measure Absorbance: The hydrolysis of the substrate by the enzyme releases thiocholine, which reacts with DTNB to produce a yellow-colored anion. Measure the increase in absorbance at 412 nm.

  • Calculate Inhibition: Determine the percentage of inhibition and calculate the IC50 value.

Enzyme Inhibition Assay Workflow

G A Select Target Enzyme (e.g., Tyrosinase, AChE) B Prepare Enzyme and Substrate Solutions A->B C Incubate Enzyme with Inhibitor (Test Compound) B->C D Initiate Reaction with Substrate C->D E Spectrophotometric Measurement D->E F Calculate IC50 Value E->F

Caption: General workflow for evaluating the enzyme inhibitory potential of thiourea derivatives.

Concluding Remarks and Future Directions

The comparative analysis presented in this guide underscores the significant potential of this compound and its analogs as a versatile scaffold for the development of novel therapeutic agents. The ease of synthesis and the ability to systematically modify the substituents on the thiourea core provide a powerful platform for optimizing biological activity.

Future research should focus on synthesizing and evaluating a systematic library of this compound analogs with diverse electronic and steric properties on the phenyl ring. A head-to-head comparison of these analogs across a panel of anticancer, antimicrobial, and enzyme inhibition assays under standardized conditions would provide a more definitive understanding of the structure-activity relationships. Furthermore, mechanistic studies to elucidate the specific molecular targets and pathways are crucial for advancing these promising compounds towards clinical development.

References

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Validating Cellular Target Engagement of 1-Cyclohexyl-3-phenylthiourea: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the vanguard of drug discovery and chemical biology, the identification of a bioactive small molecule represents a critical juncture. 1-Cyclohexyl-3-phenylthiourea, a compound with a scaffold known to exhibit a range of biological activities, presents a compelling case for thorough target engagement validation.[1] This guide provides a comprehensive, objective comparison of modern methodologies to confirm the direct interaction of this compound with its intracellular targets. We will delve into the mechanistic underpinnings of each technique, present supporting experimental data, and offer detailed protocols to empower researchers to make informed decisions in their target validation endeavors.

The Imperative of Target Engagement Validation

Confirming that a small molecule binds to its intended target within the complex milieu of a living cell is a cornerstone of modern drug development.[2][3][4] This validation provides the crucial link between the compound's chemical structure and its observed phenotypic effects. Without robust target engagement data, the mechanism of action remains speculative, hindering lead optimization and potentially leading to costly failures in later stages of drug development.[3]

This guide will navigate the landscape of target engagement methodologies, using this compound as our central case study. We will consider two scenarios: one where a putative target has been identified through computational or indirect methods, and another where the target is entirely unknown, necessitating a deconvolution approach.[5][6]

A Comparative Analysis of Key Target Engagement Strategies

The choice of a target engagement assay is dictated by several factors, including the nature of the target protein, the availability of reagents, and the desired throughput.[2] Below is a comparative overview of prominent methods.

FeatureCellular Thermal Shift Assay (CETSA)Surface Plasmon Resonance (SPR)Microscale Thermophoresis (MST)Affinity Purification-Mass Spectrometry (AP-MS)
Principle Ligand binding alters the thermal stability of the target protein.[4][7][8]Measures changes in the refractive index at a sensor surface upon ligand binding to an immobilized target.[]Detects changes in the movement of a fluorescently labeled molecule along a microscopic temperature gradient upon ligand binding.[][10]A tagged version of the compound is used to "pull down" interacting proteins from cell lysate for identification by mass spectrometry.[6]
Cellular Context Can be performed in intact cells, cell lysates, and tissues.[11]Primarily an in vitro technique requiring purified components.Can be performed in cell lysates and with purified components.[10]Performed in cell lysates.
Labeling Requirement Label-free for the compound and target.[7]Requires immobilization of the target protein.Requires fluorescent labeling of one of the binding partners.[10]Requires chemical modification of the compound to incorporate a purification tag.[6]
Throughput Moderate to high, with recent advancements improving scalability.[7]Low to moderate.High.Low to moderate.
Key Outputs Target engagement confirmation, apparent binding affinity (EC50), and potential for target identification.[4]Binding affinity (KD), kinetics (kon, koff), and stoichiometry.[][12]Binding affinity (KD).[13]Identification of potential binding partners.
Limitations Not all proteins exhibit a significant thermal shift upon ligand binding.Requires purified, stable protein; potential for artifacts from immobilization.Requires a fluorescent label which could interfere with binding; sensitive to buffer conditions.Potential for false positives due to non-specific binding to the affinity matrix; tag may alter compound activity.

In-Depth Methodologies and Experimental Protocols

Cellular Thermal Shift Assay (CETSA): The Gold Standard for Intracellular Target Engagement

CETSA has emerged as a powerful and versatile method to confirm target engagement in a physiologically relevant setting.[4][8] The fundamental principle is that the binding of a ligand, such as this compound, can stabilize its target protein, leading to an increase in the temperature required to denature it.[4][7]

Conceptual Workflow of CETSA

cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Protein Extraction cluster_3 Analysis A Treat cells with This compound or vehicle (DMSO) B Heat cell suspension or lysate to a range of temperatures A->B Incubate C Lyse cells and separate soluble and aggregated proteins B->C Centrifuge D Quantify soluble target protein (e.g., Western Blot, Mass Spec) C->D Analyze supernatant A Is the target of This compound known or hypothesized? B Yes A->B C No A->C D Perform CETSA with a specific antibody or MS-based proteomics for the target. B->D E Use biophysical methods (SPR, MST) with purified protein for orthogonal validation. B->E F Employ target deconvolution methods like AP-MS or proteome-wide CETSA. C->F

Caption: A simplified decision-making framework for selecting a target validation strategy.

Scenario 2: Target Deconvolution for this compound

In instances where the target of this compound is unknown, a broader, unbiased approach is required to identify its binding partners. [5][6] Affinity Purification-Mass Spectrometry (AP-MS): This classic chemoproteomic technique involves synthesizing a derivative of this compound that incorporates a reactive group for immobilization onto a solid support (e.g., beads) and a linker. [6]This "bait" is then incubated with cell lysate, and proteins that bind to it are "pulled down," washed, and subsequently identified by mass spectrometry.

Proteome-wide CETSA (Thermal Proteome Profiling): This powerful extension of CETSA combines the principles of thermal shift with quantitative mass spectrometry to survey changes in the thermal stability of thousands of proteins simultaneously. [14]By comparing the thermal profiles of the entire proteome in the presence and absence of this compound, one can identify the specific proteins that are stabilized by the compound, thus revealing its direct targets.

Concluding Remarks

Validating the cellular target engagement of this compound is a non-trivial but essential undertaking for advancing its potential as a chemical probe or therapeutic lead. This guide has provided a comparative framework for selecting and implementing the most appropriate methodologies. A multi-pronged approach, combining a primary cellular method like CETSA with orthogonal biophysical techniques, will provide the most robust and compelling evidence of target engagement. For novel compounds with unknown targets, unbiased proteomic approaches are indispensable for elucidating the mechanism of action. By carefully considering the strengths and limitations of each technique, researchers can design a rigorous and efficient target validation cascade, paving the way for successful drug discovery and development.

References

  • A Researcher's Guide to Validating Small Molecule Target Engagement in Cells - Benchchem. (URL: )
  • Biophysical methods in early drug discovery - PMC - NIH. (URL: )
  • The use of biophysical methods in the hit-to-lead process - Drug Target Review. (URL: )
  • Biophysics for Successful Drug Discovery Programs. (URL: )
  • Biophysical Assays - Ichor Life Sciences. (URL: )
  • Biophysical Assays | Protein Interaction Analysis - Formul
  • Target Identification and Validation (Small Molecules) - University College London. (URL: )
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. (URL: )
  • Importance of Quantifying Drug-Target Engagement in Cells - ACS Public
  • Drug–Target Kinetics in Drug Discovery | ACS Chemical Neuroscience - ACS Public
  • Importance of Quantifying Drug-Target Engagement in Cells - PMC - NIH. (URL: )
  • Confirming Small Molecule Target Engagement in Cells: A Compar
  • Live cell real-time quantification of drug-target engagement for rapid drug discovery | Cancer Research - AACR Journals. (URL: )
  • Binding Kinetics - CELLinib.com. (URL: )
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Public
  • High-Throughput Cellular Thermal Shift Assay (CETSA)
  • Biophysical Approaches to Small Molecule Discovery and Validation - YouTube. (URL: [Link])

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. (URL: )
  • Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. (URL: )
  • Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Upd
  • Overview of the synthesized N‐cyclohexyl thiourea derivatives 1–11... - ResearchGate. (URL: [Link])

  • This compound - LookChem. (URL: [Link])

  • target engagement and validation - o2h discovery website. (URL: [Link])

  • Target deconvolution from phenotype-based drug discovery by using chemical proteomics approaches - PubMed. (URL: [Link])

  • A novel approach for target deconvolution from phenotype-based screening using knowledge graph - PubMed Central. (URL: [Link])

  • Phenylthiourea | C7H8N2S | CID 676454 - PubChem - NIH. (URL: [Link])

  • Target deconvolution techniques in modern phenotypic profiling - PMC - NIH. (URL: [Link])

  • Drug Target Identification Methods After a Phenotypic Screen - Drug Hunter. (URL: [Link])

  • Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC - PubMed Central. (URL: [Link])

  • N-phenyl-N'-[1-(2-hydroxycyclohexyl)cyclohexyl]thiourea - PubChem. (URL: [Link])

  • (PDF) The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase - ResearchGate. (URL: [Link])

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A Comparative Benchmarking Guide: 1-Cyclohexyl-3-phenylthiourea versus Kojic Acid as a Tyrosinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Potent Tyrosinase Inhibitors

In the realms of dermatology, cosmetology, and agriculture, the control of melanin production is a significant objective. Melanin, the pigment responsible for coloration in skin, hair, and eyes, and the browning of fruits and vegetables, is synthesized through a process called melanogenesis. The rate-limiting enzyme in this pathway is tyrosinase (EC 1.14.18.1), a copper-containing monooxygenase.[1] Consequently, the inhibition of tyrosinase is a key strategy for the development of skin-lightening agents, treatments for hyperpigmentation disorders, and anti-browning agents in the food industry.

Thiourea and its derivatives have emerged as a promising class of tyrosinase inhibitors.[2] The thiourea scaffold is recognized for its ability to chelate the copper ions within the active site of the enzyme, thereby disrupting its catalytic activity.[3] This guide provides an in-depth technical comparison of 1-Cyclohexyl-3-phenylthiourea , a representative thiourea derivative, against Kojic acid , a well-established and widely used standard tyrosinase inhibitor.[4] This comparison is designed to offer researchers, scientists, and drug development professionals a clear, data-driven perspective on the potential of this compound as a tyrosinase inhibitor.

Mechanism of Action: A Tale of Two Inhibitors

Understanding the mechanism by which these compounds inhibit tyrosinase is fundamental to appreciating their potential applications.

This compound , like other phenylthiourea derivatives, is believed to exert its inhibitory effect primarily through competitive inhibition.[5] The thiourea moiety (-NH-C(S)-NH-) is a key structural feature that can coordinate with the copper ions in the active site of tyrosinase. This interaction prevents the natural substrate, L-tyrosine, from binding and undergoing hydroxylation to L-DOPA, the first step in melanogenesis. The cyclohexyl and phenyl groups contribute to the molecule's hydrophobicity, which can influence its ability to access the active site of the enzyme.[6]

Kojic acid , on the other hand, is a fungal metabolite that also acts as a competitive inhibitor of tyrosinase.[7] Its inhibitory mechanism is attributed to its ability to chelate the copper ions in the enzyme's active site, rendering it inactive.[4] Kojic acid is a widely accepted standard in tyrosinase inhibition studies due to its consistent and well-documented activity.[3]

cluster_Tyrosinase Tyrosinase Active Site (Copper Ions) cluster_Inhibitors Inhibitors ActiveSite Cu2+ Product Melanin ActiveSite->Product Catalyzes CPT This compound CPT->ActiveSite Competitively Binds KA Kojic Acid KA->ActiveSite Competitively Binds Substrate L-Tyrosine Substrate->ActiveSite Binds to

Caption: Experimental workflow for the tyrosinase inhibition assay.

  • Plate Setup: In a 96-well plate, add the following to each well:

    • Test Wells: 20 µL of various concentrations of this compound solution and 120 µL of phosphate buffer.

    • Positive Control Wells: 20 µL of various concentrations of Kojic acid solution and 120 µL of phosphate buffer.

    • Control Well (No Inhibitor): 20 µL of DMSO and 120 µL of phosphate buffer.

    • Blank Well: 140 µL of phosphate buffer.

  • Enzyme Addition: Add 20 µL of the mushroom tyrosinase solution to all wells except the blank well.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add 40 µL of the L-Tyrosine solution to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 20-30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 475 nm using a microplate reader. The absorbance is due to the formation of dopachrome.

Data Analysis

The percentage of tyrosinase inhibition is calculated using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance of the control well (enzyme + substrate, no inhibitor).

  • A_sample is the absorbance of the test well (enzyme + substrate + inhibitor).

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

This comparative guide establishes that this compound, as a representative of the phenylthiourea class of compounds, holds significant promise as a potent tyrosinase inhibitor. The available data suggests that it may offer comparable or even superior inhibitory activity to the widely used standard, Kojic acid. The provided experimental protocol offers a robust framework for researchers to conduct their own head-to-head comparisons and further validate these findings.

Future research should focus on direct comparative studies of this compound and Kojic acid under identical experimental conditions to provide a definitive assessment of their relative potencies. Furthermore, kinetic studies to elucidate the precise mechanism of inhibition and structure-activity relationship (SAR) studies to optimize the thiourea scaffold for enhanced activity and specificity are warranted. Such investigations will be instrumental in advancing the development of novel and effective tyrosinase inhibitors for various therapeutic and industrial applications.

References

  • Chen, Q. X., et al. (2007). Development of tyrosinase inhibitors. F5000.
  • Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins. (2022). MDPI.
  • Design, synthesis, in vitro, and in silico evaluations of kojic acid derivatives linked to amino pyridine moiety as potent tyrosinase inhibitors. (2023).
  • Discovery of Indole–Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis. (2024). MDPI.
  • IC 50 values of tyrosinase inhibition assay. Kojic acid as.
  • Variations in IC(50) values with purity of mushroom tyrosinase. (2009). PubMed.
  • Kojic acid-derived tyrosinase inhibitors: synthesis and bioactivity. Pharmaceutical and Biomedical Research.
  • Tyrosinase Inhibitors: A Perspective. (2023). PubMed Central.
  • Phenylthiourea Binding to Human Tyrosinase-Rel
  • Degradation of tyrosinase induced by phenylthiourea occurs following Golgi matur
  • Analogues of N-hydroxy-N'-phenylthiourea and N-hydroxy-N'-phenylurea as inhibitors of tyrosinase and melanin form
  • Effect of 1-phenyl-3-(2-thiazolyl)-2-thiourea (PTTU) on tyrosinase.
  • Tyrosinase | Inhibitors. MedChemExpress.
  • Phenylthiourea Binding to Human Tyrosinase-Rel
  • Phenylthiourea Binding to Human Tyrosinase-Rel
  • Small-Molecule Tyrosinase Inhibitors for Treatment of Hyperpigment
  • The natural-based optimization of kojic acid conjugated to different thio-quinazolinones as potential anti-melanogenesis agents with tyrosinase inhibitory activity.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Cyclohexyl-3-phenylthiourea

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

1-Cyclohexyl-3-phenylthiourea (CAS No. 722-03-2) is a thiourea derivative utilized in various research and development applications. While specific disposal guidelines for this exact compound are not extensively documented, its structural similarity to other highly toxic thiourea compounds, such as N-Phenylthiourea, necessitates a disposal protocol founded on stringent safety and regulatory principles. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and environmental compliance. The protocols herein are synthesized from established best practices for acutely toxic chemical waste management.

Section 1: Hazard Identification and Safety Profile

Understanding the hazard profile of a chemical is the cornerstone of its safe management. This compound is classified as acutely toxic, and its handling demands the utmost care. The primary hazards are associated with its high oral toxicity and its potential to act as a skin sensitizer.

Key Hazards:

  • Acute Oral Toxicity: The GHS classification includes the hazard statement H301, "Toxic if swallowed," indicated by the skull and crossbones pictogram (GHS06). Ingestion of even small amounts can be extremely dangerous.

  • Skin Sensitization: Like many thiourea derivatives, this compound may cause an allergic skin reaction upon contact.[1][2]

  • Environmental Hazard: This chemical is considered slightly hazardous to aquatic life.[1] Therefore, it must be prevented from entering any water systems, including drains, groundwater, or surface water.[1][3][4]

  • Hazardous Decomposition: Upon thermal decomposition, it can release toxic and irritating gases, including nitrogen oxides (NOx) and sulfur oxides (SOx).[5]

Data Summary: Physicochemical and Toxicological Properties
PropertyValue / InformationSource
Chemical Name This compoundParchem[6]
CAS Number 722-03-2Sigma-Aldrich
Molecular Formula C13H18N2SSigma-Aldrich
Physical Form SolidAmbeed
Melting Point ~148 °CLookChem[7]
GHS Pictogram GHS06 (Skull and Crossbones)Sigma-Aldrich
Signal Word DangerSigma-Aldrich
Hazard Statements H301: Toxic if swallowedSigma-Aldrich
Incompatible Materials Strong oxidizing agents, Acids, Strong basesFisher Scientific[5]

Section 2: Pre-Disposal Safety and Handling

Proper handling from the point of waste generation to its final collection is critical to prevent accidental exposure and environmental contamination.

Mandatory Personal Protective Equipment (PPE)

A multi-layered approach to PPE is required to mitigate the risks of inhalation, skin, and eye contact.

  • Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]

  • Hand Protection: Wear nitrile gloves. Given the risk of sensitization, double-gloving is a recommended best practice. Change gloves immediately if contamination is suspected.[8]

  • Body Protection: A full-length lab coat, long pants, and closed-toed shoes are mandatory to prevent skin contact.[5][8]

  • Respiratory Protection: All handling of solid this compound must be conducted within a certified chemical fume hood to prevent the inhalation of dust particles.[5][8][9]

Safe Handling and Waste Storage Practices
  • Engineering Controls: Always use the compound within a chemical fume hood to maintain airborne concentrations below exposure limits.[9]

  • Avoid Dust Formation: Handle the solid material carefully to avoid creating dust.[5]

  • Waste Segregation: Store waste containers of this compound separately from incompatible materials such as strong acids, bases, and oxidizing agents to prevent hazardous reactions.[5]

  • Waste Container: Use only designated, sealable, and chemically compatible containers for waste collection. The container must be kept tightly closed when not in use.[4]

Section 3: Step-by-Step Disposal Protocol

This protocol ensures that all waste containing this compound is managed in a compliant and safe manner.

Step 1: Waste Identification and Classification
  • Action: Identify all waste streams containing this compound. This includes pure unused chemical, contaminated labware (e.g., pipette tips, weighing boats), contaminated PPE, and solutions.

  • Causality: Proper identification is the first step in regulatory compliance. Due to its high toxicity, this compound is classified as an acutely hazardous waste under regulations like the Resource Conservation and Recovery Act (RCRA).[10][11]

Step 2: Waste Collection and Segregation
  • Action (Solid Waste): Collect all contaminated solids (gloves, paper towels, etc.) in a heavy-duty, sealable plastic bag or a designated solid waste container. Do not mix with non-hazardous trash.

  • Action (Liquid Waste): Collect solutions containing this compound in a dedicated, sealed, and properly vented hazardous waste container.

  • Causality: Waste must be segregated to prevent chemical reactions and to ensure it is routed to the correct final disposal facility. This material must not enter standard solid or liquid waste streams (i.e., regular trash or sink drains).[4]

Step 3: Container Labeling
  • Action: Immediately label the waste container with a hazardous waste tag. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Acutely Toxic")

    • The date of accumulation and the name of the principal investigator or lab group.

  • Causality: Accurate and complete labeling is a federal and state regulatory requirement.[12] It ensures that everyone who handles the container understands its contents and the associated dangers.

Step 4: Arranging for Professional Disposal
  • Action: Store the sealed and labeled waste container in a designated, secure satellite accumulation area within the laboratory. Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Causality: Federal law mandates that acutely hazardous wastes be disposed of by licensed professionals.[10] Improper disposal is a serious violation and poses a significant threat to public health and the environment.[10] Never attempt to dispose of this chemical through standard municipal waste or sewer systems.

Section 4: Emergency Procedures for Spills and Exposures

Accidents require immediate and correct responses to minimize harm.

Spill Cleanup Protocol (Solid Material)
  • Evacuate and Isolate: Immediately alert others in the area and evacuate personnel not wearing appropriate PPE from the spill zone.[13]

  • Don PPE: Before re-entering, don the full PPE detailed in Section 2, including respiratory protection if necessary.

  • Contain Spill: Gently cover the spill with an absorbent material to prevent dust from becoming airborne.

  • Collect Material: Carefully sweep or scoop the spilled material and absorbent into a designated hazardous waste container.[4][9] Avoid any actions that create dust.[14]

  • Decontaminate Area: Clean the spill area thoroughly with a laboratory cleaner and water.[4]

  • Dispose of Cleanup Materials: All materials used for cleanup (paper towels, absorbent pads, etc.) must be collected and disposed of as hazardous waste.[4]

First Aid for Exposure
  • Skin Contact: Immediately flush the affected skin with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[9] Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush eyes with excess water for at least 15 minutes, holding eyelids open.[9] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[14] Seek immediate medical attention.

  • Ingestion: This is a medical emergency. Call a poison control center or physician immediately.[1][14] Rinse the mouth with water. Do not induce vomiting.[3]

Section 5: Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal Start Waste Generation (this compound) PPE Step 1: Don Full PPE (Goggles, Lab Coat, Nitrile Gloves) Start->PPE FumeHood Step 2: Work in a Certified Fume Hood PPE->FumeHood WasteType Step 3: Identify Waste Type FumeHood->WasteType SolidWaste Solid Waste (Contaminated PPE, Labware) WasteType->SolidWaste Solid LiquidWaste Liquid Waste (Solutions) WasteType->LiquidWaste Liquid ContainerizeSolid Step 4a: Place in a Labeled, Sealed Solid Waste Container SolidWaste->ContainerizeSolid ContainerizeLiquid Step 4b: Place in a Labeled, Sealed Liquid Waste Container LiquidWaste->ContainerizeLiquid Store Step 5: Store in Secure Satellite Accumulation Area ContainerizeSolid->Store ContainerizeLiquid->Store ContactEHS Step 6: Contact EHS or Licensed Waste Vendor for Pickup Store->ContactEHS End Compliant Disposal ContactEHS->End

Sources

Navigating the Risks: A Practical Guide to Handling 1-Cyclohexyl-3-phenylthiourea

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher in drug development, the novel compounds we handle are tools of discovery, but they demand our utmost respect and caution. 1-Cyclohexyl-3-phenylthiourea, a compound of interest in various research applications, is one such chemical that necessitates a robust understanding of its safe handling, use, and disposal. This guide synthesizes critical safety information and field-proven best practices to ensure your work with this compound is conducted with the highest degree of safety and scientific integrity.

Hazard Identification and Risk Assessment: What You Must Know

Table 1: Hazard Profile of this compound and Related Compounds

Hazard ClassificationThis compoundPhenylthiourea (Analog)Thiourea (Related Compound)
Acute Oral Toxicity Category 3: Toxic if swallowed (H301)Category 1 or 2: Fatal if swallowed[2][3][4]Harmful if swallowed[5]
Skin Sensitization Data not availableMay cause an allergic skin reaction[1][2][3]Data not available
Carcinogenicity Data not availableData not availableSuspected of causing cancer[5]
Reproductive Toxicity Data not availableData not availableSuspected of damaging fertility or the unborn child[5]

Given the high acute oral toxicity, all handling procedures must be designed to prevent the generation and inhalation of dust, as well as any direct contact with the skin.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following recommendations are based on a risk assessment for handling acutely toxic solid compounds.

Engineering Controls: Containing the Hazard

All manipulations of solid this compound that could generate dust, such as weighing or transferring, must be performed within a certified chemical fume hood or a glove box.

Hand Protection: The Critical Barrier

Due to the potential for skin sensitization, as suggested by related compounds, selecting the appropriate gloves is critical.

  • Glove Type: While specific permeation data for this compound is unavailable, for thiourea derivatives, nitrile or neoprene gloves are generally recommended.[6][7][8] Always use powder-free gloves to avoid aerosolizing the compound.

  • Glove Thickness: A minimum thickness of 4-5 mil is recommended for incidental contact. For extended handling, consider thicker gloves or double-gloving.

  • Inspection and Disposal: Always inspect gloves for any signs of degradation or punctures before use. Dispose of gloves immediately after handling the compound and wash your hands thoroughly. Never wear contaminated gloves outside of the designated work area.

Eye and Face Protection

ANSI-approved safety glasses with side shields are mandatory. When there is a potential for splashing, chemical splash goggles should be worn.

Body Protection

A clean, buttoned laboratory coat must be worn at all times. Ensure that your clothing fully covers your legs and that you are wearing closed-toe shoes.

Respiratory Protection

If there is a risk of inhaling dust outside of a fume hood, a NIOSH-approved respirator with a particulate filter (N95 or higher) is required. All respirator use must be in accordance with a documented respiratory protection program, including fit-testing and training.

Step-by-Step Handling Procedures

Adherence to a strict, methodical workflow is paramount to ensuring safety.

Weighing the Compound
  • Preparation: Designate a specific area within a chemical fume hood for weighing. Cover the work surface with absorbent bench paper.

  • Tare the Container: Use a container with a secure lid. Tare the empty, closed container on the balance.

  • Transfer: In the fume hood, carefully transfer the desired amount of this compound to the tared container. Use a spatula and avoid any actions that could create dust.

  • Close and Re-weigh: Securely close the container before removing it from the fume hood to re-weigh.

  • Cleaning: Decontaminate the spatula and the weighing area immediately after use.

Preparing Solutions
  • Solvent Addition: Add the solvent to the container with the pre-weighed solid inside the chemical fume hood.

  • Dissolution: Cap the container and mix by gentle swirling or using a magnetic stirrer. Avoid heating unless the reaction protocol specifically requires it, and ensure adequate ventilation.

  • Transfer: Use a pipette or a syringe to transfer the solution.

Spill Management and Decontamination

In the event of a spill, immediate and appropriate action is crucial.

  • Small Spills (in a fume hood):

    • Alert colleagues in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.

    • Carefully scoop the material into a labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent (e.g., isopropanol or ethanol) and wipe with fresh absorbent pads.

    • Place all contaminated materials into the hazardous waste container.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the immediate area.

    • Alert your institution's environmental health and safety (EHS) department immediately.

    • Prevent others from entering the area.

Disposal Plan: Responsible Stewardship

All waste containing this compound, including the pure compound, solutions, and contaminated materials (gloves, absorbent paper, etc.), must be treated as acutely toxic hazardous waste.[5][9]

  • Waste Collection:

    • Use a dedicated, clearly labeled, and sealed hazardous waste container.

    • The label should include "Hazardous Waste," "Acutely Toxic," and the full chemical name: "this compound."

  • Segregation: Do not mix thiourea-containing waste with other waste streams.

  • Empty Containers: Empty containers that held this compound must also be disposed of as hazardous waste and should not be triple-rinsed into the sink.[5]

  • Disposal: Arrange for pick-up and disposal by your institution's certified hazardous waste management provider. Never dispose of this chemical down the drain or in the regular trash.

Logical Workflow for Safe Handling

The following diagram illustrates the decision-making process and workflow for safely handling this compound.

SafeHandlingWorkflow cluster_prep Preparation & Risk Assessment cluster_handling Handling Operations (in Fume Hood) cluster_cleanup Cleanup & Disposal ReviewSDS Review SDS & Literature (Assume High Toxicity) IdentifyHazards Identify Key Hazards: - Acute Oral Toxicity (H301) - Potential Skin Sensitizer ReviewSDS->IdentifyHazards SelectPPE Select Appropriate PPE: - Nitrile/Neoprene Gloves - Safety Goggles - Lab Coat IdentifyHazards->SelectPPE PrepWorkspace Prepare Workspace: - Chemical Fume Hood - Bench Cover SelectPPE->PrepWorkspace Weighing Weighing Solid (Tare Method) PrepWorkspace->Weighing Proceed to Handling Dissolving Preparing Solution Weighing->Dissolving Reaction Running Reaction Dissolving->Reaction Decontaminate Decontaminate Glassware & Work Area Reaction->Decontaminate Post-Experiment Spill Spill Occurs? Reaction->Spill WasteCollection Collect All Waste (Solid, Liquid, PPE) Decontaminate->WasteCollection LabelWaste Label as 'Acutely Toxic Hazardous Waste' WasteCollection->LabelWaste Dispose Dispose via EHS LabelWaste->Dispose Spill->Decontaminate Yes (Follow Spill Protocol)

Caption: Decision workflow for handling this compound.

By adhering to these guidelines, researchers can confidently work with this compound while minimizing risks to themselves and the environment, ensuring that the pursuit of scientific advancement is always grounded in a culture of safety.

References

  • West Liberty University. Safety Data Sheet - N-Phenylthiourea. [Link]

  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]

  • Wayne State University. Acutely Toxic Chemicals SOP. [Link]

  • Northwestern University. Hazardous Waste Disposal Guide. [Link]

  • Fisher Scientific. SAFETY DATA SHEET - N-Phenylthiourea. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • ChemIndex. 1-Cyclohexyl-3-phenyl-2-thiourea. [Link]

  • University of Washington. Glove Selection. [Link]

  • Enviro Safety Products. Material Guide For Chemical and Liquid Resistant Gloves. [Link]

  • Environmental Health and Safety, The University of Texas at Austin. OSHA Glove Selection Chart. [Link]

  • SafetyGloves.co.uk. What is the Best Material for Chemical Resistant Gloves?. [Link]

  • Oxford University. Chemical Resistant Gloves Guide. [Link]

  • LookChem. This compound. [Link]

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.